molecular formula C12H24N4O6 B13916881 NH2-SSK-COOH CAS No. 352276-62-1

NH2-SSK-COOH

Katalognummer: B13916881
CAS-Nummer: 352276-62-1
Molekulargewicht: 320.34 g/mol
InChI-Schlüssel: OZPDGESCTGGNAD-CIUDSAMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-seryl-L-lysine is a synthetic tripeptide composed of two L-Serine residues and one L-Lysine residue. As a building block for more complex peptides, it is of significant interest in biochemical research for studying peptide structure and function. L-Lysine is an essential amino acid critical for protein synthesis, cross-linking of collagen, and calcium absorption . L-Serine is a non-essential amino acid involved in the biosynthesis of purines, pyrimidines, and other amino acids, and is critical for the production of the body's proteins, enzymes, and muscle tissue . The specific sequence of this tripeptide may be investigated for its role in cell signaling, enzyme substrates, or as a precursor in the development of novel bioactive compounds. Researchers can utilize this high-purity compound to explore its potential mechanisms of action and applications in various biological models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

352276-62-1

Molekularformel

C12H24N4O6

Molekulargewicht

320.34 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C12H24N4O6/c13-4-2-1-3-8(12(21)22)15-11(20)9(6-18)16-10(19)7(14)5-17/h7-9,17-18H,1-6,13-14H2,(H,15,20)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1

InChI-Schlüssel

OZPDGESCTGGNAD-CIUDSAMLSA-N

Isomerische SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Kanonische SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Ser-Ser-Lys Triad: A Novel Catalytic Motif in Amide Bond Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ser-Ser-Lys (Serine-Serine-Lysine) peptide sequence is of significant interest in biocatalysis and enzymology, not as a standalone signaling molecule, but as a crucial catalytic triad found in the active site of a unique superfamily of enzymes. This triad is the hallmark of the amidase signature (AS) family, a diverse group of enzymes that catalyze the hydrolysis of amide bonds in a variety of substrates.[1] Unlike the canonical Ser-His-Asp catalytic triad found in many hydrolases, the Ser-Ser-Lys motif employs a distinct mechanism to achieve catalysis, making it a subject of considerable research interest for its unique chemistry and potential for bioengineering applications.

This technical guide provides a comprehensive overview of the function of the Ser-Ser-Lys catalytic triad. It delves into the molecular mechanism of action, presents quantitative kinetic data, details relevant experimental protocols for its study, and provides visual representations of the catalytic pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure-function relationships of enzymes, particularly those involved in amide bond metabolism.

Core Function: A Catalytic Triad for Amide Hydrolysis

The primary and currently understood function of the Ser-Ser-Lys motif is to act in concert as a catalytic triad within the active site of enzymes to facilitate the hydrolysis of amide bonds. This triad is a key feature of the amidase signature (AS) family of enzymes, which includes peptide amidases, fatty acid amide hydrolases (FAAH), and malonamidase E2.[2] These enzymes are involved in diverse biological processes, from terminating endocannabinoid signaling (FAAH) to bacterial nitrogen metabolism (malonamidase E2).

The three residues of the triad each play a distinct and coordinated role in the catalytic mechanism:

  • Nucleophilic Serine (the first Ser): This serine residue acts as the primary nucleophile, initiating the attack on the carbonyl carbon of the amide substrate.

  • Bridging/Activating Serine (the second Ser): This residue, often found in an unusual cis-peptide bond conformation, is crucial for activating the nucleophilic serine. It forms hydrogen bonds with both the nucleophilic serine and the lysine residue, acting as a bridge to properly orient and polarize the active site for catalysis.[1]

  • General Acid/Base Lysine (Lys): The lysine residue functions as the general base, accepting a proton from the nucleophilic serine to increase its nucleophilicity. It also plays the role of a general acid later in the catalytic cycle, protonating the leaving group to facilitate its departure.

The spatial arrangement of these three residues within the enzyme's three-dimensional structure is critical for their coordinated function.

The Catalytic Mechanism of the Ser-Ser-Lys Triad

The hydrolysis of an amide bond by an enzyme containing a Ser-Ser-Lys catalytic triad proceeds through a multi-step mechanism involving the formation of a covalent acyl-enzyme intermediate. The generally accepted catalytic cycle can be broken down into the following key steps:[3][4]

  • Enzyme-Substrate Complex Formation: The amide substrate binds to the active site of the enzyme.

  • Nucleophilic Attack: The lysine residue, acting as a general base, abstracts a proton from the hydroxyl group of the nucleophilic serine. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the substrate's amide bond. This forms a tetrahedral intermediate.

  • Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond of the substrate. The lysine residue, now acting as a general acid, donates a proton to the nitrogen of the leaving group (ammonia or an amine), facilitating its departure. This results in the formation of a covalent acyl-enzyme intermediate, where the acyl portion of the substrate is ester-linked to the nucleophilic serine.

  • Deacylation - Water Attack: A water molecule enters the active site and is activated by the lysine residue, which acts as a general base to deprotonate the water, forming a highly nucleophilic hydroxide ion. The hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

  • Release of the Product and Enzyme Regeneration: The tetrahedral intermediate collapses, breaking the ester bond between the acyl group and the serine residue. The serine hydroxyl group is reprotonated (either by the lysine or another proton donor), and the carboxylic acid product is released from the active site. This regenerates the free enzyme, ready for another catalytic cycle.

This catalytic cycle is a highly efficient process that allows for the rapid hydrolysis of amide bonds under physiological conditions.

Quantitative Data on Enzyme Kinetics

The efficiency of enzymes containing the Ser-Ser-Lys catalytic triad can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for its substrate and its turnover rate. The following table summarizes kinetic data for wild-type fatty acid amide hydrolase (FAAH) and a mutant where one of the catalytic serines has been replaced with alanine, demonstrating the critical role of this residue.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Wild-Type Rat FAAHAnandamide9.8 ± 1.24.8 ± 0.24.9 x 105[2]
Wild-Type Rat FAAHOleamide5.6 ± 0.85.1 ± 0.39.1 x 105[2]
S217A Mutant Rat FAAHAnandamide15 ± 20.0021 ± 0.00021.4 x 102[2]

Experimental Protocols

The study of the Ser-Ser-Lys catalytic triad involves a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of Catalytic Residues

This protocol is used to substitute one of the amino acids in the Ser-Ser-Lys triad to investigate its role in catalysis.

a. Primer Design:

  • Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center.

  • The melting temperature (Tm) of the primers should be calculated and optimized for the specific polymerase used, generally aiming for a Tm ≥ 78 °C.

b. PCR Amplification:

  • Prepare a PCR reaction mixture containing the plasmid DNA with the wild-type enzyme gene, the designed mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

  • Perform PCR with a thermal cycler. A typical program includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

c. Digestion of Parental DNA:

  • Following PCR, the reaction mixture contains both the original parental plasmid DNA and the newly synthesized mutant plasmid DNA.

  • Add the restriction enzyme DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

d. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α or XL1-Blue).

  • Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.

e. Verification:

  • Isolate plasmid DNA from several resulting colonies.

  • Verify the presence of the desired mutation by DNA sequencing.

Recombinant Enzyme Expression and Purification

This protocol describes the production and isolation of the enzyme for in vitro studies.

a. Expression:

  • Transform the plasmid containing the gene for the wild-type or mutant enzyme into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Grow the bacterial culture in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

b. Cell Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors.

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed to pellet the cell debris.

c. Purification (for His-tagged proteins):

  • The following protocol is for a protein with an N- or C-terminal polyhistidine tag.

  • Apply the supernatant (soluble fraction) to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the collected fractions by SDS-PAGE to assess purity.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

Enzyme Kinetic Assay (Amidase Activity)

This protocol is used to determine the kinetic parameters of the enzyme.

a. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Prepare a stock solution of the amide substrate in a suitable solvent (e.g., DMSO or the reaction buffer).

  • In a microplate or cuvette, add the reaction buffer and varying concentrations of the substrate.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

b. Initiation and Monitoring of the Reaction:

  • Initiate the reaction by adding a known concentration of the purified enzyme.

  • Monitor the progress of the reaction over time. The method of detection will depend on the substrate and product. Common methods include:

    • Spectrophotometry: If the product has a different absorbance spectrum from the substrate, the change in absorbance at a specific wavelength can be monitored. For example, the hydrolysis of p-nitroanilide substrates releases p-nitroaniline, which can be detected at 405 nm.

    • Fluorometry: If the product is fluorescent or can be derivatized to produce a fluorescent compound, the increase in fluorescence can be measured.

    • HPLC: Samples can be taken at different time points, the reaction stopped (e.g., by adding acid), and the amount of product formed or substrate consumed can be quantified by high-performance liquid chromatography.

c. Data Analysis:

  • Determine the initial reaction velocity (v0) at each substrate concentration from the linear portion of the progress curve.

  • Plot the initial velocity as a function of substrate concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

  • Calculate the kcat value by dividing Vmax by the enzyme concentration.

Visualizations

Catalytic Cycle of a Ser-Ser-Lys Amidase

Catalytic_Cycle E + S 1. Free Enzyme + Substrate (R-CONH2) ES 2. Enzyme-Substrate Complex E + S->ES Binding TI1 3. Tetrahedral Intermediate 1 ES->TI1 Nucleophilic Attack (Ser nucleophile, Lys base) E-Acyl 4. Acyl-Enzyme Intermediate TI1->E-Acyl Intermediate Collapse (Lys acid) TI1:s->E-Acyl:n  R-NH2 out E-Acyl_H2O 5. Acyl-Enzyme + Water E-Acyl->E-Acyl_H2O E-Acyl:s->E-Acyl_H2O:n TI2 6. Tetrahedral Intermediate 2 E-Acyl_H2O->TI2 Water Attack (Lys base) EP 7. Enzyme-Product Complex TI2->EP Intermediate Collapse E + P 8. Free Enzyme + Product (R-COOH) EP->E + P Product Release Experimental_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_analysis Functional Analysis gene Wild-Type Gene in Plasmid sdm Site-Directed Mutagenesis gene->sdm expression Recombinant Protein Expression in E. coli gene->expression mutant_gene Mutant Gene in Plasmid sdm->mutant_gene mutant_gene->expression purification Protein Purification (e.g., Ni-NTA) expression->purification wt_protein Purified Wild-Type Enzyme purification->wt_protein mutant_protein Purified Mutant Enzyme purification->mutant_protein kinetics Enzyme Kinetic Assays wt_protein->kinetics mutant_protein->kinetics data Determination of kcat and Km kinetics->data

References

An In-depth Technical Guide to the Chemical Properties and Structure of NH2-SSK-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide NH2-Ser-Ser-Lys-COOH (NH2-SSK-COOH) is a short-chain peptide composed of two serine residues and one lysine residue. Its structure, featuring hydrophilic and charged side chains, dictates its physicochemical properties, including its solubility in aqueous solutions and its behavior in various pH environments. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its structure, and standard experimental protocols for its synthesis, purification, and characterization. Due to the limited specific experimental data for this particular tripeptide in publicly available literature, this guide combines theoretical predictions with established principles of peptide chemistry to offer a robust resource for researchers. At present, the specific biological functions and associated signaling pathways of this compound have not been elucidated in scientific literature.

Chemical Structure and Properties

The fundamental characteristics of this compound are derived from its constituent amino acids: L-Serine and L-Lysine. The peptide possesses a free amino group at the N-terminus and a free carboxyl group at the C-terminus, contributing to its overall charge and reactivity.

Structure
  • Amino Acid Sequence: Ser-Ser-Lys

  • One-Letter Code: SSK

  • Termini: The N-terminus is an amine (NH2), and the C-terminus is a carboxylic acid (COOH).

  • Side Chains: Two hydroxyl (-OH) groups from the serine residues and one primary amino group (-NH2) from the lysine residue. These functional groups are key to the peptide's polarity and potential for post-translational modifications.

Physicochemical Properties

Quantitative data for this compound is largely theoretical and based on the properties of its constituent amino acids. These predicted values provide a strong foundation for experimental design.

PropertyValue (Predicted/Theoretical)Source/Method
Molecular Formula C₁₀H₂₀N₄O₇
Molecular Weight ~304.33 Da
CAS Number 352276-62-1[1]
Isoelectric Point (pI) ~9.7Calculated based on pKa values of termini and Lys side chain.
Net Charge at pH 7 +1Calculated based on pKa values.
Solubility Soluble in water.The presence of two polar serine residues and a charged lysine residue suggests good aqueous solubility. For peptides with a net positive charge, solubility can often be enhanced in slightly acidic buffers.
Stability Store lyophilized peptide at -20°C. In solution, store at 4°C for short-term use and -20°C or -80°C for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles. Peptide stability is pH-dependent, with degradation possible at extreme pH values.

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, purification, and characterization of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing this compound.

Methodology:

  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated with a coupling agent (e.g., HBTU, HATU) and coupled to the resin. The completion of the coupling reaction is monitored (e.g., using a ninhydrin test).

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-4 are repeated for the subsequent amino acids (Fmoc-Ser(tBu)-OH, then another Fmoc-Ser(tBu)-OH).

  • Final Deprotection: The Fmoc group from the final serine is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on lysine and tBu on serine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized to obtain a dry powder.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling_Lys Wash1 Wash Coupling_Lys->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Ser1 Couple Fmoc-Ser(tBu)-OH Deprotection2->Coupling_Ser1 Wash2 Wash Coupling_Ser1->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Ser2 Couple Fmoc-Ser(tBu)-OH Deprotection3->Coupling_Ser2 Wash3 Wash Coupling_Ser2->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The standard method for purifying the crude this compound peptide is RP-HPLC.

Methodology:

  • Sample Preparation: The lyophilized crude peptide is dissolved in an appropriate solvent, typically the mobile phase with a low organic content (e.g., 0.1% TFA in water).

  • Column and Mobile Phases: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Elution: The peptide is eluted from the column using a linear gradient of increasing Mobile Phase B. The hydrophobicities of the target peptide and any impurities will determine their retention times.

  • Detection: The elution profile is monitored by UV absorbance, typically at 214 or 220 nm.

  • Fraction Collection: Fractions corresponding to the main peak of the purified peptide are collected.

  • Lyophilization: The collected fractions are pooled and lyophilized to obtain the final purified this compound as a white powder.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude_Peptide Crude Peptide Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Injection Inject Sample Dissolution->Injection Column C18 Column Separation (Gradient Elution) Injection->Column Detection UV Detection (214/220 nm) Column->Detection Fractionation Collect Fractions Detection->Fractionation Lyophilization Lyophilize Fractions Fractionation->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide

Fig. 2: RP-HPLC Purification Workflow for this compound.
Characterization

2.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide.

Methodology:

  • A small amount of the purified peptide is dissolved in a suitable solvent.

  • The sample is introduced into the mass spectrometer (e.g., via Electrospray Ionization - ESI).

  • The mass-to-charge ratio (m/z) of the peptide is measured and compared to the theoretical mass of this compound.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be employed to assess the secondary structure of the peptide in solution. As a short, flexible peptide, this compound is expected to exist predominantly in a random coil conformation in aqueous solution.

Biological Activity and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the specific biological functions or signaling pathways associated with the free tripeptide this compound. While the "Ser-Ser-Lys" sequence is known to be a catalytic triad in some enzymes like peptide amidase, this describes the function of these residues within a larger protein structure and does not imply a biological role for the isolated tripeptide.

Future research may uncover roles for this compound in cell signaling, as a cryptic peptide released from a larger protein, or in other biological processes. Researchers investigating this peptide are encouraged to perform initial screens for activities such as antimicrobial, antioxidant, or cell-penetrating properties, which are common for short, cationic peptides.

Conclusion

This compound is a tripeptide with well-defined, albeit largely theoretical, chemical and structural properties based on its amino acid composition. The protocols for its chemical synthesis and purification are standard and robust. The primary gap in the current understanding of this molecule is its biological function. This guide provides the foundational chemical knowledge necessary for researchers to begin exploring the potential biological roles and applications of this compound in various scientific and drug development contexts.

References

A Technical Guide to the Synthesis and Purity of NH2-SSK-COOH Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of the tripeptide NH2-Seryl-Seryl-Lysyl-COOH (NH2-SSK-COOH). The methodologies detailed herein are grounded in the principles of Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted technique for peptide production. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows to aid in the successful and high-purity synthesis of the target peptide.

Core Principles of this compound Synthesis

The synthesis of the this compound tripeptide is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Serine).

The core principles of this process are:

  • Solid Support: An acid-sensitive resin, such as 2-Chlorotrityl chloride (2-CTC) resin, is utilized to allow for the cleavage of the final peptide with a free carboxylic acid C-terminus.

  • Nα-Amino Protection: The α-amino group of each amino acid is protected by the base-labile Fmoc group. This protecting group is stable to the acidic conditions used for final cleavage and side-chain deprotection but is readily removed by a mild base, typically piperidine.

  • Side-Chain Protection: The reactive side chains of Serine and Lysine are protected with acid-labile groups to prevent unwanted side reactions during synthesis. For Serine, a tert-butyl (tBu) ether is commonly used, while the ε-amino group of Lysine is typically protected with a tert-butyloxycarbonyl (Boc) group.

  • Orthogonal Strategy: The use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (tBu and Boc) constitutes an orthogonal protection scheme. This allows for the selective deprotection of the Nα-amino group at each step of the synthesis without affecting the side-chain protecting groups.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a 0.1 mmol synthesis scale.

Materials and Reagents:

  • 2-Chlorotrityl chloride (2-CTC) resin (loading capacity: ~1.0 mmol/g)

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Ser(tBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Piperidine, peptide synthesis grade

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Diethyl ether, anhydrous, cold

Protocol:

  • Resin Preparation and First Amino Acid Loading:

    • Weigh 100 mg of 2-CTC resin (0.1 mmol) into a reaction vessel.

    • Swell the resin in DCM (5 mL) for 30 minutes.

    • Drain the DCM.

    • Dissolve Fmoc-Lys(Boc)-OH (0.2 mmol, 2 equivalents) and DIPEA (0.4 mmol, 4 equivalents) in 2 mL of DCM.

    • Add the amino acid solution to the resin and agitate for 2 hours.

    • To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.

    • Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the Second Amino Acid (Serine):

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.3 mmol, 3 equivalents), HBTU (0.3 mmol, 3 equivalents), and HOBt (0.3 mmol, 3 equivalents) in 2 mL of DMF.

    • Add DIPEA (0.6 mmol, 6 equivalents) to the activation solution and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of the Third Amino Acid (Serine):

    • Repeat step 3 using Fmoc-Ser(tBu)-OH.

  • Final Fmoc Deprotection:

    • Repeat step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with an additional 1 mL of TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to 40 mL of cold diethyl ether.

    • Centrifuge the mixture at 4000 rpm for 10 minutes, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.

  • Purification:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

    • Monitor the elution at 220 nm.

    • Collect fractions corresponding to the major peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a white, fluffy powder.

Purity Analysis

Analytical RP-HPLC:

  • Instrumentation: Analytical HPLC system with a UV detector.

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm).

  • Mobile Phases: As described for preparative RP-HPLC.

  • Protocol:

    • Inject a small amount of the purified peptide.

    • Elute with a linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the absorbance at 220 nm.

    • The purity is determined by the peak area percentage of the main peak.

Mass Spectrometry:

  • Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Protocol:

    • Prepare the sample according to the instrument's specifications.

    • Acquire the mass spectrum.

    • Compare the observed molecular weight with the calculated theoretical molecular weight of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound.

Table 1: Theoretical Molecular Weight of this compound

CompoundFormulaAverage Molecular Weight (Da)Monoisotopic Molecular Weight (Da)
This compoundC₁₃H₂₆N₄O₆346.37346.1856

Table 2: Representative Yield and Purity Data for this compound Synthesis

ParameterExpected ValueNotes
Crude Peptide Yield70-90%Based on the initial resin loading.
Crude Peptide Purity (by HPLC)60-80%Dependent on the efficiency of each coupling and deprotection step.
Purified Peptide Yield30-50%Overall yield after purification.
Final Purity (by HPLC)>98%For use in sensitive biological assays.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle Resin 2-CTC Resin Load_Lys Load Fmoc-Lys(Boc)-OH Resin->Load_Lys Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Lys->Deprotect1 Couple_Ser1 Couple Fmoc-Ser(tBu)-OH Deprotect1->Couple_Ser1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_Ser1->Deprotect2 Couple_Ser2 Couple Fmoc-Ser(tBu)-OH Deprotect2->Couple_Ser2 Final_Deprotect Final Fmoc Deprotection Couple_Ser2->Final_Deprotect Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Purification and Analysis Workflow

Purification_Analysis_Workflow Crude_Peptide Crude this compound Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Collect_Fractions Collect Fractions Prep_HPLC->Collect_Fractions Analyze_Fractions Analyze Fractions (Analytical HPLC & MS) Collect_Fractions->Analyze_Fractions Pool_Pure Pool Pure Fractions Analyze_Fractions->Pool_Pure Lyophilize Lyophilization Pool_Pure->Lyophilize Pure_Peptide Purified this compound (>98%) Lyophilize->Pure_Peptide Final_Analysis Final Purity & Identity Confirmation (Analytical HPLC & MS) Pure_Peptide->Final_Analysis

Caption: Workflow for the Purification and Analysis of this compound.

Conclusion

The successful synthesis of high-purity this compound is readily achievable through the meticulous application of Fmoc-based Solid-Phase Peptide Synthesis. Careful execution of the detailed protocols for synthesis, cleavage, and purification is paramount to obtaining a final product of the desired quality. The analytical techniques of RP-HPLC and mass spectrometry are essential for the verification of purity and identity throughout the process. This guide provides the necessary framework for researchers to confidently undertake the synthesis and characterization of the this compound tripeptide.

An In-depth Technical Guide on the Solubility and Stability of NH2-SSK-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of the peptide NH2-SSK-COOH. As specific experimental data for this novel peptide is not publicly available, this document leverages established principles of peptide chemistry to forecast its behavior and outlines detailed experimental protocols for its empirical characterization. The information herein is intended to guide researchers in the handling, formulation, and analysis of this compound.

Predicted Solubility of this compound

The solubility of a peptide is governed by its amino acid composition, length, net charge, and the properties of the solvent.[1][2][3] The sequence this compound (Seryl-Seryl-Lysine) possesses characteristics that suggest good aqueous solubility.

Analysis of the this compound Sequence:

  • Amino Acid Composition: The peptide is composed of two Serine (S) residues and one Lysine (K) residue. Serine is a polar, hydrophilic amino acid, and Lysine is a basic, positively charged amino acid.[1][3] The high proportion of hydrophilic and charged residues is a strong indicator of good solubility in aqueous solutions.[2]

  • N-Terminal Amine (NH2-) and C-Terminal Carboxyl (-COOH): The free N-terminal amine and C-terminal carboxyl groups will be charged at physiological pH, contributing to the overall polarity and aqueous solubility of the peptide.[1][4]

  • Net Charge: To estimate the net charge of the peptide, we can assign charge values to the ionizable groups at a neutral pH of 7.[4][5]

    • N-terminal amine (NH2-): +1

    • Lysine (K) side chain: +1

    • C-terminal carboxyl (-COOH): -1

    • Estimated Net Charge at pH 7: +1

A net positive charge at neutral pH suggests that this compound is a basic peptide and should be readily soluble in aqueous solutions, particularly at a pH below its isoelectric point (pI).[2][3]

Predicted Solubility in Various Solvents:

The following table summarizes the predicted solubility of this compound in different solvent systems based on its physicochemical properties.

Solvent SystemPredicted SolubilityRationale & Remarks
Water / Aqueous Buffers (e.g., PBS, Tris) High The peptide is short and composed of hydrophilic and charged amino acids. It is expected to be highly soluble in water and neutral buffer systems.[1][5]
Acidic Solutions (e.g., 10% Acetic Acid) High As a basic peptide, its solubility is expected to be excellent in acidic conditions due to the protonation of the amine and lysine side chains, leading to a higher positive net charge.[1][6]
Basic Solutions (e.g., 0.1M Ammonium Bicarbonate) Moderate to High While the peptide is basic, it should still be soluble in mildly basic solutions. However, approaching its isoelectric point will decrease solubility.[2]
Organic Solvents (e.g., DMSO, DMF, Acetonitrile) Low to Moderate Due to its high polarity, the solubility in non-polar organic solvents is predicted to be limited. However, polar aprotic solvents like DMSO and DMF may be used, especially for preparing stock solutions.[1][4]

Predicted Stability of this compound

The stability of a peptide is influenced by its amino acid sequence, storage conditions (temperature, pH), and exposure to light and oxygen.[7][8][9] this compound is susceptible to several degradation pathways.

Potential Degradation Pathways:

  • Hydrolysis: Cleavage of the peptide bonds can occur, particularly at extreme pH values and elevated temperatures.[8] The presence of a Serine residue can, under certain conditions (pH 5-6), lead to hydrolysis at the N-terminal side of the serine, facilitated by the hydroxyl side chain.[7]

  • Oxidation: While this compound does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur over long-term storage, especially if exposed to atmospheric oxygen.[9]

  • Deamidation: This is not a primary concern for this compound as it does not contain Asparagine (N) or Glutamine (Q) residues, which are most prone to this type of degradation.[7][10]

  • Physical Instability: This includes aggregation and adsorption to surfaces.[7][8] Given its predicted high solubility, aggregation is less likely but can be induced by factors like repeated freeze-thaw cycles.[11]

Recommendations for Storage and Handling:

To maximize the stability of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Solid Form Store as a lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant.[9][11]Minimizes degradation from moisture and temperature fluctuations.
In Solution Prepare stock solutions in an appropriate buffer and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][11]Aliquoting prevents contamination and degradation from repeated temperature changes.
pH Maintain solutions at a slightly acidic to neutral pH (e.g., pH 5-7) for optimal stability. Avoid prolonged exposure to high pH.[9]Balances solubility and minimizes base-catalyzed degradation.
Light and Oxygen Protect from light and minimize exposure to atmospheric oxygen.[11]Reduces the risk of photo-oxidation and other oxidative degradation.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Protocol

This protocol outlines a method to determine the solubility of this compound in a given solvent.

  • Preparation of Peptide Stock Solution:

    • Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg).

    • Add a small, precise volume of the desired solvent (e.g., 100 µL of water) to create a high-concentration stock solution.

    • Vortex and sonicate briefly to aid dissolution.[4] Visually inspect for any undissolved particles.

  • Serial Dilution and Observation:

    • Prepare a series of dilutions from the stock solution.

    • Visually inspect each dilution for clarity. The highest concentration that remains a clear, particle-free solution is the approximate solubility.

  • Quantitative Analysis using UV-Vis Spectroscopy:

    • If the peptide contains an aromatic residue (not present in this compound) or is sufficiently concentrated, its concentration can be determined by measuring absorbance at 280 nm or 214 nm, respectively.

    • Alternatively, a colorimetric assay such as the Bicinchoninic Acid (BCA) assay can be used to quantify the peptide concentration in the saturated solution.[12]

  • Quantitative Analysis using High-Performance Liquid Chromatography (HPLC):

    • Inject a known volume of the clear supernatant from a saturated solution into a reverse-phase HPLC (RP-HPLC) system.

    • Quantify the peptide peak area against a standard curve prepared from known concentrations of the peptide. This is the most accurate method for determining solubility.

Stability Assessment Protocol

This protocol is designed to evaluate the stability of this compound under various conditions over time.

  • Sample Preparation:

    • Dissolve this compound in the desired buffer (e.g., PBS at pH 7.4) to a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Incubation:

    • Store the vials at the designated temperatures and protect them from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.

  • Analysis by RP-HPLC:

    • Analyze the samples using a stability-indicating RP-HPLC method. This involves a gradient elution that can separate the intact peptide from its potential degradation products.

    • Monitor the peak area of the intact this compound over time. A decrease in the main peak area with the appearance of new peaks indicates degradation.

  • Analysis by Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer (LC-MS) to identify the masses of the degradation products.[11] This can help elucidate the degradation pathways (e.g., identifying a mass shift corresponding to hydrolysis).

Visualizations

Experimental Workflow for Solubility and Stability Testing

G Experimental Workflow for this compound Characterization cluster_0 Solubility Assessment cluster_1 Stability Assessment A Weigh Lyophilized Peptide B Add Solvent (e.g., Water, Buffer) A->B C Vortex & Sonicate B->C D Visual Inspection (Clarity) C->D E Quantitative Analysis (HPLC, UV-Vis) D->E F Prepare Peptide Solution in Buffer G Aliquot & Store at Different Temperatures F->G H Analyze at Time Points (t=0, 24h, 48h...) G->H I RP-HPLC Analysis (Purity Assessment) H->I J LC-MS Analysis (Degradant Identification) I->J

Caption: A generalized workflow for determining the solubility and stability of a novel peptide.

Common Peptide Degradation Pathways

G Potential Degradation Pathways for Peptides A Intact Peptide (this compound) B Hydrolysis (Peptide Bond Cleavage) A->B H2O, pH, Temp C Oxidation A->C O2, Light D Physical Instability (Aggregation, Adsorption) A->D Freeze-Thaw, Surface Interaction B1 Peptide Fragments B->B1 C1 Oxidized Peptide C->C1 D1 Aggregates/ Adsorbed Peptide D->D1

Caption: A diagram illustrating the primary chemical and physical degradation pathways for peptides.

References

Unraveling the Ser-Ser-Lys Tripeptide Motif: A Technical Guide to its Biochemical Roles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Ser-Ser-Lys tripeptide signaling pathway" does not refer to a recognized signal transduction pathway in current scientific literature. This technical guide provides an in-depth exploration of the two well-established biochemical roles of the Ser-Ser-Lys (SSL) and related tripeptide motifs: as a crucial component of the Ser-Ser-Lys catalytic triad in certain enzymes and as the core of the Ser-Lys-Leu (SKL) peroxisomal targeting signal (PTS1) . This document is intended for researchers, scientists, and drug development professionals.

The Ser-Ser-Lys Catalytic Triad: A Novel Mechanism for Amide Bond Hydrolysis

In contrast to the canonical Ser-His-Asp catalytic triad found in many hydrolases, a number of enzymes, particularly those in the amidase signature (AS) family, utilize an unusual Ser-Ser-Lys triad for catalysis. This motif is essential for the hydrolysis of amide bonds in a variety of substrates.

Mechanism of Action

The Ser-Ser-Lys catalytic triad facilitates a multi-step enzymatic reaction. Computational and experimental studies suggest a mechanism that, while distinct, shares some functional similarities with the classical Ser-His-Asp triad. The key difference lies in the replacement of the histidine residue with a second serine.

The catalytic cycle can be summarized in five principal steps:

  • Nucleophilic Attack: The catalytic serine (the primary nucleophile) attacks the carbonyl carbon of the substrate's amide bond. The lysine residue, bridged by the second serine, acts as a general base, enhancing the nucleophilicity of the catalytic serine.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," typically formed by the backbone amides of adjacent residues in the active site.

  • Acyl-Enzyme Complex Formation and Amine Release: The tetrahedral intermediate collapses, leading to the formation of a covalent acyl-enzyme complex and the release of the amine portion of the substrate. The lysine residue, acting as a general acid, donates a proton to the leaving amino group.

  • Deacylation - Water Attack: A water molecule enters the active site and is activated by the lysine-serine dyad to act as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

  • Release of Carboxylic Acid and Enzyme Regeneration: A second tetrahedral intermediate is formed and subsequently collapses, releasing the carboxylic acid product and regenerating the active site for the next catalytic cycle.

The different alignment of the Ser-(cis)Ser-Lys catalytic triad, as compared to the classical Ser-His-Asp triad, is thought to provide better stabilization of the reaction intermediates, potentially making these enzymes more catalytically efficient for amide hydrolysis.[1]

Ser_Ser_Lys_Catalytic_Triad cluster_0 Acylation Phase cluster_1 Deacylation Phase Substrate Substrate Enzyme_Active_Site Enzyme (Ser-Ser-Lys) Substrate->Enzyme_Active_Site Binding Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1 Enzyme_Active_Site->Tetrahedral_Intermediate_1 Nucleophilic Attack (Ser nucleophile, Lys as base) Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate_1->Acyl_Enzyme Intermediate Collapse Amine_Product Amine Product (R-NH2) Acyl_Enzyme->Amine_Product Release Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetrahedral_Intermediate_2 Water activation (Lys as base) Water Water Water->Acyl_Enzyme Attack Carboxylic_Acid_Product Carboxylic Acid Product (R-COOH) Tetrahedral_Intermediate_2->Carboxylic_Acid_Product Release Regenerated_Enzyme Regenerated Enzyme Tetrahedral_Intermediate_2->Regenerated_Enzyme Regeneration

Figure 1: Catalytic mechanism of the Ser-Ser-Lys triad.
Quantitative Data: Enzyme Kinetics

The kinetic parameters of enzymes employing a Ser-Ser-Lys catalytic triad vary depending on the specific enzyme and substrate. Fatty Acid Amide Hydrolase (FAAH) is a well-studied example.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)kcat (s-1)Source
Rat Liver FAAHOleamide1045.7N/A[2]
Human FAAHAnandamide9.311.2N/A
Peptide AmidaseGeneric Peptide AmideN/AN/A~2200[1]

Note: N/A indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

This protocol is used to substitute one or more of the catalytic triad residues (Ser, Ser, Lys) with other amino acids (e.g., Alanine) to confirm their role in catalysis.

Objective: To create mutant enzymes lacking one or more catalytic residues to assess their impact on enzyme activity.

Materials:

  • Plasmid DNA containing the gene of interest.

  • Mutagenic primers (complementary pair, 25-45 bases, with the desired mutation in the center).

  • High-fidelity DNA polymerase (e.g., PfuTurbo).

  • dNTPs.

  • PCR buffer.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar plates with appropriate antibiotic.

Procedure:

  • Primer Design: Design a pair of complementary primers containing the desired mutation (e.g., Serine to Alanine). The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on either side.

  • PCR Amplification: Set up a PCR reaction using the plasmid template, mutagenic primers, and a high-fidelity polymerase. The polymerase will extend the primers to replicate the plasmid, incorporating the mutation. A typical thermal cycling program is:

    • Initial denaturation: 95°C for 2 minutes.

    • 16-18 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 1 minute.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • DpnI Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid. Incubate at 37°C for 1-2 hours.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells using a standard heat shock or electroporation protocol.

  • Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Select several colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant protein from a verified clone and purify it for subsequent activity assays.

This protocol describes a general method to determine the kinetic parameters (Km and Vmax) of an amidase.

Objective: To measure the rate of amide hydrolysis at varying substrate concentrations.

Materials:

  • Purified wild-type and mutant enzyme.

  • Substrate stock solution (e.g., oleamide in DMSO).

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

  • Coupled enzyme system for ammonia detection (e.g., glutamate dehydrogenase, NADH, α-ketoglutarate).

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Setup: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer, the ammonia detection system components, and a specific concentration of the substrate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of this decrease is proportional to the rate of ammonia production, and thus to the rate of the amidase reaction.

  • Vary Substrate Concentration: Repeat steps 1-3 with a range of substrate concentrations, from well below to well above the expected Km.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity (v0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

The Ser-Lys-Leu (SKL) Motif: A Peroxisomal Targeting Signal (PTS1)

A significant number of proteins are targeted to the peroxisomal matrix by a C-terminal tripeptide signal known as the Peroxisomal Targeting Signal 1 (PTS1). The canonical and most well-studied PTS1 sequence is Ser-Lys-Leu (SKL).

The Peroxisomal Import Pathway

Proteins destined for the peroxisome are synthesized on free ribosomes in the cytosol and imported post-translationally in a folded state. The import process is mediated by a family of proteins called peroxins (PEX).

  • Recognition in the Cytosol: The C-terminal PTS1 (e.g., -SKL) of a newly synthesized cargo protein is recognized by the cytosolic receptor PEX5.[3]

  • Docking at the Peroxisomal Membrane: The PEX5-cargo complex moves to the peroxisomal membrane and docks with a complex of other peroxins, including PEX13 and PEX14.

  • Translocation into the Matrix: The PEX5-cargo complex is then translocated across the peroxisomal membrane into the matrix. The exact mechanism of translocation is still under investigation but is thought to involve a transient pore.

  • Cargo Release and Receptor Recycling: Inside the peroxisomal matrix, the cargo is released from PEX5. PEX5 is then recognized by an export machinery, ubiquitinated, and recycled back to the cytosol for another round of import.

Peroxisomal_Import_Pathway cluster_membrane Peroxisomal Membrane cluster_cytosol Cytosol cluster_matrix Peroxisomal Matrix Docking_Complex Docking Complex (PEX13/PEX14) Released_Cargo Cargo Protein Docking_Complex->Released_Cargo Translocation & Release Recycled_PEX5 PEX5 Receptor Docking_Complex->Recycled_PEX5 Recycling Cargo_Protein Cargo Protein (-SKL) PEX5_Receptor PEX5 Receptor Cargo_Protein->PEX5_Receptor Binding PEX5_Cargo_Complex PEX5-Cargo Complex PEX5_Receptor->PEX5_Cargo_Complex PEX5_Cargo_Complex->Docking_Complex Docking

Figure 2: The PTS1-mediated peroxisomal import pathway.
Quantitative Data: PEX5-PTS1 Binding Affinities

The affinity of the PEX5 receptor for the PTS1 signal is a critical determinant of import efficiency. This has been quantified for various PTS1 peptides using techniques like fluorescence polarization.

C-terminal Peptide SequenceDescriptionKd (nM)Source
YQSKL Canonical PTS1200 ± 40[4]
RHYLKPLQSKL Acyl-CoA Oxidase C-terminus1.4 ± 0.4[4]
YKGGKSKL Luciferase C-terminus~10[4]
YQANL Non-canonical PTS1 (Catalase)3600 ± 400[4]
YQSEL Inactive PTS1 variantNo detectable binding
YQAKL Functional PTS1 variant280 ± 30
YQSRM Functional PTS1 variant330 ± 50

Note: The amino acids upstream of the C-terminal tripeptide can significantly influence binding affinity.

Experimental Protocols

This assay reconstitutes the peroxisomal import process in a cell-free system to quantitatively measure the import of a specific protein.

Objective: To determine if a protein containing a putative PTS1 is imported into isolated peroxisomes.

Materials:

  • Radiolabeled ([35S]-Methionine) cargo protein, synthesized via in vitro transcription/translation.

  • Post-nuclear supernatant (PNS) from rat liver (source of peroxisomes and cytosolic factors).

  • Import buffer (containing ATP and an ATP-regenerating system).

  • Protease (e.g., Proteinase K).

  • SDS-PAGE and autoradiography equipment.

Procedure:

  • In Vitro Transcription/Translation: Synthesize the cargo protein (with its putative PTS1) in the presence of [35S]-Methionine using a commercial kit (e.g., rabbit reticulocyte lysate system).

  • Import Reaction:

    • Combine the radiolabeled protein with the rat liver PNS and import buffer.

    • Incubate at 37°C for a defined period (e.g., 60 minutes) to allow for import.

    • Include a control reaction kept on ice (0°C), where import is inhibited.

  • Protease Protection:

    • After the import reaction, treat half of each sample with a protease (e.g., Proteinase K) on ice. The protease will digest any protein that has not been imported into the peroxisomes.

    • The other half of the sample remains untreated.

  • Isolate Peroxisomes: Pellet the peroxisomes by centrifugation.

  • Analysis:

    • Resuspend the peroxisomal pellets in SDS-PAGE sample buffer.

    • Analyze all samples (protease-treated and untreated, 37°C and 0°C) by SDS-PAGE.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen (autoradiography).

  • Interpretation: A protected band of the correct molecular weight in the protease-treated, 37°C sample (but not in the 0°C control) indicates successful import into the peroxisomes. The intensity of the band can be quantified to measure import efficiency.

This is a quantitative, in-solution method to measure the binding affinity between the PEX5 receptor and a PTS1-containing peptide.

Objective: To determine the dissociation constant (Kd) for the PEX5-PTS1 interaction.

Materials:

  • Purified PEX5 protein (or its C-terminal TPR domain).

  • A synthetic peptide corresponding to the C-terminus of a cargo protein, labeled with a fluorophore (e.g., fluorescein).

  • Unlabeled competitor peptides (optional, for competition assays).

  • Assay buffer (e.g., PBS).

  • A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Setup: In a microplate (typically a black, non-binding surface 384-well plate), add a fixed, low concentration of the fluorescently labeled PTS1 peptide to a series of wells.

  • Titration: Add increasing concentrations of the purified PEX5 protein to the wells.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well. As more PEX5 binds to the fluorescent peptide, the complex tumbles more slowly in solution, resulting in an increase in the polarization value.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of PEX5.

    • Fit the resulting sigmoidal binding curve to a suitable binding model (e.g., one-site binding) using non-linear regression.

    • The concentration of PEX5 at which half-maximal binding is observed corresponds to the dissociation constant (Kd).

FP_Assay_Principle cluster_0 Low PEX5 Concentration cluster_1 High PEX5 Concentration Free_Peptide Fluorescent Peptide (Fast Tumbling) Low Polarization Bound_Complex PEX5-Peptide Complex (Slow Tumbling) High Polarization Free_Peptide->Bound_Complex + Increasing [PEX5]

Figure 3: Principle of the Fluorescence Polarization (FP) assay.

Conclusion and Future Directions

While a "Ser-Ser-Lys signaling pathway" is not a recognized concept, the Ser-Ser-Lys and related tripeptide motifs play fundamental and distinct roles in cellular biochemistry. The Ser-Ser-Lys catalytic triad represents an elegant evolutionary variation on a common enzymatic theme, enabling the efficient hydrolysis of amide bonds in key metabolic and signaling molecules. Understanding the nuances of this catalytic mechanism is crucial for the design of specific inhibitors for enzymes like FAAH, which are targets for therapeutic intervention in pain, inflammation, and neurological disorders.

Concurrently, the Ser-Lys-Leu motif at the C-terminus of proteins serves as a vital "zip code," ensuring their correct delivery to peroxisomes. The fidelity of this targeting is critical for metabolic health, as defects in peroxisomal import lead to severe, often fatal, genetic disorders. The quantitative understanding of the PEX5-PTS1 interaction provides a basis for predicting protein localization and for understanding the molecular pathology of peroxisomal biogenesis disorders.

Future research will likely continue to dissect the subtle differences between the Ser-Ser-Lys and other catalytic triads, potentially leveraging this knowledge for the bioengineering of novel enzymes. In the field of protein targeting, a key challenge remains to fully elucidate the dynamic process of translocation across the peroxisomal membrane and the regulatory mechanisms that govern the efficiency of this crucial cellular transport pathway.

References

In-Depth Technical Guide to the Tripeptide NH2-SSK-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the tripeptide NH2-SSK-COOH, also known as Ser-Ser-Lys. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related scientific fields.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for experimental design, analytical characterization, and computational modeling. The data has been compiled from reputable chemical databases.

PropertyValueReference
Full Name L-Seryl-L-seryl-L-lysineN/A
Abbreviation Ser-Ser-Lys (SSK)N/A
Molecular Formula C₁₂H₂₄N₄O₆[1]
Molecular Weight 320.34 g/mol [1]
Canonical SMILES C(CCN)C--INVALID-LINK--N--INVALID-LINK--O)CO)CO">C@HNN/A
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid[1]

Biological Significance and Applications

Currently, there is limited publicly available scientific literature detailing a specific, independent biological function or signaling pathway for the standalone tripeptide this compound. However, the "Ser-Ser-Lys" sequence is a recognized catalytic triad motif found within the active sites of certain enzymes, such as peptide amidases. In this context, the serine residues act as nucleophiles, and the lysine residue plays a role in catalysis, facilitating the hydrolysis of amide bonds.

The primary application of the this compound tripeptide in research and development appears to be as a synthetic building block or a fragment for the synthesis of larger, more complex peptides and proteins. Its well-defined structure and chemical properties make it a useful component in solid-phase peptide synthesis (SPPS) and other peptide chemistry applications.

Experimental Protocols

The synthesis and purification of this compound are typically achieved through well-established methods in peptide chemistry, primarily Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below are detailed, generalized protocols for its synthesis, cleavage, and purification.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the tripeptide on a solid support resin.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Ser(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • First Amino Acid Coupling (Serine):

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Second Amino Acid Coupling (Serine):

    • Repeat the Fmoc deprotection step as described above.

    • Repeat the amino acid coupling step using Fmoc-Ser(tBu)-OH.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection to expose the N-terminal amine group.

Cleavage from Resin and Side-Chain Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the peptide-bound resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude this compound peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 0-60% over 30 minutes).

  • Monitor the elution at 220 nm.

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis and purification of a peptide such as this compound.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin Fmoc-Lys(Boc)-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Piperidine/DMF Coupling1 Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling1 DIC/Oxyma Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Piperidine/DMF Coupling2 Couple Fmoc-Ser(tBu)-OH Deprotection2->Coupling2 DIC/Oxyma FinalDeprotection Final Fmoc Deprotection Coupling2->FinalDeprotection Piperidine/DMF Cleavage Cleavage & Deprotection FinalDeprotection->Cleavage TFA Cocktail Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Analysis Analysis (MS, HPLC) Purification->Analysis Purified Fractions Lyophilization Lyophilization Analysis->Lyophilization Confirmed Fractions FinalProduct Pure this compound Lyophilization->FinalProduct

General workflow for the synthesis and purification of this compound.

As the specific signaling pathways involving the standalone this compound tripeptide are not well-documented in publicly available literature, a corresponding diagram cannot be provided at this time. Research into the potential biological activities of this and other small peptides is an ongoing field of study.

References

An In-depth Technical Guide to the Ssk1-Mediated Signaling Pathway in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular signaling, the ability of a cell to perceive and respond to environmental stress is paramount for its survival. In the model organism Saccharomyces cerevisiae (baker's yeast) and other fungi, the High Osmolarity Glycerol (HOG) pathway is a critical signaling cascade that orchestrates the response to hyperosmotic stress. Central to this pathway is the Ssk1 response regulator protein. While not a classical recurring "motif" in the sense of an SH2 or SH3 domain, the Ssk1-centric signaling module represents a key functional unit in stress response. This technical guide provides a comprehensive overview of the discovery, mechanism, and investigation of the Ssk1-mediated signaling pathway, with a focus on its core components, quantitative aspects, and the experimental methodologies used to elucidate its function.

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is functionally homologous to the p38 MAPK pathway in mammals.[1] It is essential for yeast to survive in high-osmolarity environments by triggering the intracellular accumulation of glycerol as a compatible osmolyte.[1][2] The pathway is initiated by two independent upstream branches, the SLN1 branch and the SHO1 branch, which converge on the MAP kinase kinase (MAPKK) Pbs2.[2] Ssk1 is the terminal component of the SLN1 branch, which is the primary sensor under modest osmotic stress.[3]

Under normal osmotic conditions, Ssk1 is kept in an inactive, phosphorylated state.[3] Upon osmotic shock, a decrease in turgor pressure inhibits the upstream histidine kinase Sln1, leading to the accumulation of unphosphorylated, active Ssk1.[3] This active form of Ssk1 then initiates a phosphorylation cascade that results in the activation of the MAPK Hog1, which in turn orchestrates the cellular response to restore osmotic balance.[3]

The Ssk1 Signaling Cascade: Molecular Components and Mechanism

The Ssk1-mediated signaling cascade is a multi-step phosphorelay system. The core components of this pathway are:

  • Sln1: A transmembrane histidine kinase that acts as an osmosensor. Under normal osmolarity, Sln1 is active and autophosphorylates a histidine residue.

  • Ypd1: A phosphotransfer intermediate protein. The phosphate group from Sln1 is transferred to a histidine residue on Ypd1.

  • Ssk1: A response regulator protein. Ypd1 transfers the phosphate group to an aspartate residue in the receiver domain of Ssk1, keeping it in an inactive, phosphorylated state.[3]

  • Ssk2 and Ssk22: Two functionally redundant MAP kinase kinase kinases (MAPKKKs). In response to hyperosmotic stress, the Sln1-Ypd1 phosphorelay is inactivated, leading to the accumulation of unphosphorylated Ssk1. Unphosphorylated Ssk1 then binds to and activates Ssk2 and Ssk22.[3]

  • Pbs2: A MAP kinase kinase (MAPKK) that is phosphorylated and activated by Ssk2/Ssk22.

  • Hog1: A MAP kinase (MAPK) that is activated by Pbs2. Activated Hog1 translocates to the nucleus to regulate the expression of genes involved in glycerol production and other stress responses.[4]

The activation of Ssk2 by Ssk1 is a two-step process. First, the binding of unphosphorylated Ssk1 to the N-terminal regulatory domain of Ssk2 induces a conformational change that relieves autoinhibition and allows for Ssk2 autophosphorylation.[5][6] This autophosphorylation event then fully activates Ssk2, allowing it to phosphorylate Pbs2.[5][6]

Quantitative Analysis of the Ssk1 Signaling Pathway

Understanding the quantitative aspects of the Ssk1 pathway is crucial for building accurate models of signal transduction and for designing targeted therapeutic interventions.

Protein Abundance in Yeast

The table below summarizes the abundance of the core proteins in the Ssk1 signaling pathway in Saccharomyces cerevisiae, expressed in molecules per cell. This data is derived from a comprehensive analysis of multiple quantitative proteomics datasets.[7]

ProteinDescriptionMedian Abundance (molecules/cell)
Sln1 Histidine kinase osmosensor1,038
Ypd1 Phosphotransfer protein4,256
Ssk1 Response regulator1,790
Ssk2 MAPKKK1,024
Ssk22 MAPKKK (paralog of Ssk2)123
Pbs2 MAPKK2,048
Hog1 MAPK7,457[4]
Protein-Protein Interaction Affinities

The binding affinity between components of the signaling pathway determines the efficiency and specificity of signal transmission. The equilibrium dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction.

Interacting ProteinsMethodBinding Affinity (Kd)Reference
Ypd1 and Ssk1 receiver domain (Ssk1-R2)Yeast Two-Hybrid & in silicoNot explicitly quantified as a Kd value, but relative binding strengths of mutants have been assessed.[1]
Ypd1 and Ssk1-R2-W638A variantCo-crystal structure analysisNot explicitly quantified as a Kd value, but structural insights into the binding interface are provided.[8]
Ssk1 and Ssk2Yeast Two-Hybrid & Co-IPThe binding interaction is well-established, but a specific Kd value is not readily available in the reviewed literature.[6][9]
Hog1 Phosphorylation Dynamics

Quantitative mass spectrometry has been employed to study the dynamic phosphorylation of Hog1 upon osmotic stress. Following exposure to 0.4 M NaCl, the dual phosphorylation of Hog1 on its conserved TGY motif peaks within minutes, with the phosphorylation of the tyrosine residue appearing to be the initial and more dynamic event.[10][11]

Experimental Protocols

The study of the Ssk1 signaling pathway relies on a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify and characterize binary protein interactions in vivo.[12]

Principle: The GAL4 transcription factor is split into two functional domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., Ssk1) is fused to the BD, and the "prey" protein (e.g., Ypd1 or Ssk2) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ).[13]

Detailed Protocol:

  • Plasmid Construction:

    • Clone the coding sequence of the bait protein (e.g., SSK1) in-frame with the GAL4-BD in a suitable bait vector (e.g., pGBKT7).

    • Clone the coding sequence of the prey protein (e.g., YPD1 or SSK2) in-frame with the GAL4-AD in a suitable prey vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Plate the transformed cells on selective medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Screening:

    • Replica-plate the colonies from the SD/-Trp/-Leu plates onto a higher-stringency selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). The addition of 3-amino-1,2,4-triazole (3-AT) can be used to suppress background growth from leaky HIS3 expression.[12]

    • Growth on the selective medium indicates a positive interaction.

  • Quantitative β-Galactosidase Assay:

    • To quantify the strength of the interaction, perform a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.

    • Grow liquid cultures of the co-transformed yeast cells to mid-log phase.

    • Permeabilize the cells with chloroform and SDS.

    • Add ONPG and incubate at 30°C.

    • Stop the reaction with sodium carbonate and measure the absorbance at 420 nm.

    • Calculate the β-galactosidase activity in Miller units.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Analysis

Co-IP is used to demonstrate that two proteins interact within a cell under physiological conditions.

Principle: An antibody against a specific protein (the "bait") is used to pull down the bait protein from a cell lysate. If another protein (the "prey") is bound to the bait, it will be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.[14][15]

Detailed Protocol:

  • Yeast Cell Lysis:

    • Grow yeast cells expressing tagged versions of the proteins of interest (e.g., Ssk1-HA and Ssk2-Myc) to mid-log phase.

    • Harvest the cells by centrifugation and wash with ice-cold lysis buffer.

    • Resuspend the cell pellet in lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by mechanical disruption using glass beads in a bead beater.[16]

    • Clarify the lysate by centrifugation to remove cell debris.[16]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein's tag (e.g., anti-HA antibody) for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[17]

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody against the prey protein's tag (e.g., anti-Myc antibody).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vitro Kinase Assay for Ssk2 Activity

This assay measures the ability of Ssk2 to phosphorylate its substrate, Pbs2, in a controlled in vitro environment.

Principle: Recombinant, purified Ssk2 is incubated with its substrate, Pbs2, in the presence of ATP. The transfer of the gamma-phosphate from ATP to Pbs2 is detected, often by using radiolabeled [γ-³²P]ATP or by using a phospho-specific antibody that recognizes phosphorylated Pbs2.

Detailed Protocol:

  • Protein Purification:

    • Express and purify recombinant Ssk2 and a kinase-dead mutant of Pbs2 (as the substrate) from E. coli or another suitable expression system.

  • Kinase Reaction:

    • Set up the kinase reaction in a kinase assay buffer containing MgCl₂ and ATP.

    • Add purified Ssk2 and the Pbs2 substrate.

    • To measure the activation of Ssk2 by Ssk1, purified unphosphorylated Ssk1 can be included in the reaction.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Pbs2.

    • Alternatively, for a non-radioactive assay, run a Western blot and probe with a phospho-specific antibody against the Pbs2 phosphorylation site.

Visualizations

Signaling Pathway Diagram

HOG_Sln1_Pathway cluster_extracellular Extracellular High Osmolarity High Osmolarity Sln1 Sln1 High Osmolarity->Sln1 inactivates Ypd1 Ypd1 Sln1->Ypd1 P Ssk1 Ssk1 Ypd1->Ssk1 P Ssk2_Ssk22 Ssk2/Ssk22 Ssk1->Ssk2_Ssk22 activates (unphosphorylated) Pbs2 Pbs2 Ssk2_Ssk22->Pbs2 P Hog1 Hog1 Pbs2->Hog1 P Hog1_n Hog1 Hog1->Hog1_n translocates Gene_Expression Gene Expression (Glycerol Synthesis) Hog1_n->Gene_Expression

Caption: The Sln1-Ypd1-Ssk1 branch of the HOG signaling pathway in yeast.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Yeast Cell Culture (e.g., Ssk1-HA, Ssk2-Myc) lysis Cell Lysis (Glass Beads) start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation (with anti-HA antibody) preclear->ip wash Wash Beads ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot sds_page->western detect Detection (with anti-Myc antibody) western->detect

Caption: A typical workflow for a co-immunoprecipitation experiment in yeast.

Conclusion

The Ssk1-mediated signaling pathway is a well-characterized and fundamentally important module for osmotic stress response in yeast. While the term "SSK motif" may not refer to a short linear sequence, the Ssk1 protein and its interactions represent a critical signaling hub. This guide has provided an in-depth overview of the pathway's components, mechanism, and quantitative aspects, along with detailed protocols for its experimental investigation. For researchers in cell signaling and drug development, a thorough understanding of this pathway can provide valuable insights into conserved stress response mechanisms and may offer opportunities for the development of novel antifungal therapies. Further research to precisely quantify the binding affinities and reaction kinetics within this pathway will continue to refine our understanding of this elegant biological switch.

References

Methodological & Application

Application Notes and Protocols for NH2-SSK-COOH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Disulfide-Containing Linkers in Cellular Studies

The targeted delivery of therapeutic agents, imaging probes, and other molecular cargo into specific cells is a cornerstone of modern cell biology and drug development. A significant challenge lies in designing delivery systems that can release their payload within the target cell to exert a biological effect. Redox-responsive linkers, which are stable in the extracellular environment but are cleaved in the reducing intracellular environment, offer an elegant solution.

The peptide linker NH2-SSK-COOH is designed for such applications. It incorporates a disulfide bond (-S-S-) that is readily cleaved by intracellular reducing agents like glutathione (GSH). Disulfide-rich peptides are known for their exceptional stability, making them attractive frameworks for drug design.[1][2] The disulfide bond provides a stable linkage in the oxidative extracellular space and circulation, while allowing for specific cleavage and payload release inside the cell.[3] This application note provides a detailed guide to the properties, applications, and protocols for using the this compound linker in cell culture experiments.

Product Description: this compound Linker

This compound is a versatile hetero-bifunctional linker. Its name describes its key components: a free amine group (NH2) at the N-terminus, a disulfide bond (SS), a Lysine (K) residue, and a free carboxylic acid group (COOH) at the C-terminus.

  • N-terminal Amine (NH2-): This primary amine serves as a reactive handle for conjugation to molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. This is often the site for attaching a targeting ligand or a cell-penetrating peptide (CPP).

  • Disulfide Bond (-S-S-): This is the core functional element, providing a redox-sensitive cleavable site. In the oxidizing environment of the cell exterior, the disulfide bond is stable. Inside the cell, the high concentration of glutathione reduces the disulfide bond, breaking the linker and releasing the conjugated cargo.

  • Lysine (K): The lysine residue provides a primary amine on its side chain, offering an additional potential conjugation point if needed. Its positive charge can also enhance the solubility of the linker and its conjugates.

  • C-terminal Carboxylic Acid (-COOH): This group provides a second distinct conjugation handle. It can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on a cargo molecule, such as a drug, fluorescent dye, or protein.

The strategic placement of two different reactive groups (amine and carboxylic acid) allows for the specific, directional conjugation of two different molecules.

Key Applications

The primary application of this compound is in the construction of targeted delivery systems that release their payload upon internalization into cells.

  • Redox-Responsive Drug Delivery: Small molecule drugs can be conjugated to targeting moieties (e.g., antibodies, peptides that bind to specific cell surface receptors) via the this compound linker. This approach can increase the therapeutic index of a drug by concentrating it at the site of action and minimizing off-target effects.

  • Intracellular Delivery of Probes: Fluorescent dyes, quenchers, or other imaging agents can be linked to cell-penetrating peptides (CPPs).[4] Upon cellular uptake and cleavage of the disulfide bond, the probe is released, potentially leading to a change in its signal (e.g., "turn-on" fluorescence).

  • Protein and Peptide Conjugation: The linker can be used to create reversible conjugates of proteins or peptides for various cellular assays.[3]

Data Presentation: Quantitative Summary

The following tables provide representative data for the physicochemical properties of the linker and a typical cell uptake experiment.

Table 1: Physicochemical Properties of this compound Linker

PropertyValueMethod of Determination
Molecular FormulaC11H21N3O5S2Mass Spectrometry
Molecular Weight355.44 g/mol Mass Spectrometry
Purity>95%HPLC
SolubilitySoluble in aqueous buffers (e.g., PBS)Visual Inspection & UV-Vis
Redox Potential~ -250 mVElectrochemical Analysis

Table 2: Example Data - Cellular Uptake of a CPP-SSK-Cargo Conjugate

This table summarizes hypothetical results from a flow cytometry experiment measuring the uptake of a fluorescent cargo conjugated to a cell-penetrating peptide (CPP) via the this compound linker in HeLa cells after a 4-hour incubation.

CompoundConcentration (µM)Mean Fluorescence Intensity (MFI)% Positive Cells
Untreated Control050 ± 81.2%
Free Fluorescent Cargo5150 ± 258.5%
CPP-SSK-Cargo1850 ± 9075.6%
CPP-SSK-Cargo54500 ± 31098.2%
CPP-SSK-Cargo + GSH*51800 ± 22097.5%

*Pre-incubation with an external reducing agent to demonstrate linker cleavage can affect uptake or signal depending on the assay design.

Visualizations: Diagrams and Workflows

Caption: Conceptual diagram of this compound as a cleavable linker.

G cluster_conjugation Part 1: Synthesis cluster_cell_culture Part 2: Cell Assay A1 Activate -COOH of Linker (EDC/NHS Chemistry) A2 React with Amine on Payload (e.g., Fluorescent Dye) A3 Purify Linker-Payload (HPLC) C1 Seed Cells in Plates C2 Incubate with Conjugate (Dose-Response / Time-Course) C3 Wash to Remove Unbound Conjugate C4 Analyze Cellular Uptake (Microscopy / Flow Cytometry) B3 B3 B3->C2 Treat Cells

Caption: Workflow for conjugation and cellular uptake analysis.

G Conjugate R1-S-S-R2 (Intact Conjugate) Cleaved1 Cleaved1 Conjugate->Cleaved1 Thiol-Disulfide Exchange Cleaved2 Cleaved2 Conjugate->Cleaved2 Thiol-Disulfide Exchange GSH GSH GSSG GSSG GSH->GSSG Oxidation

Caption: Mechanism of intracellular disulfide cleavage by glutathione.

Experimental Protocols

6.1 Protocol 1: Reconstitution and Storage of this compound

  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized peptide is at the bottom. Reconstitute the peptide in a suitable sterile buffer, such as phosphate-buffered saline (PBS) pH 7.4, or sterile deionized water.[5] To aid dissolution, vortexing or gentle sonication can be used. For a 10 mM stock solution, add the appropriate volume of solvent based on the amount of peptide provided.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. For short-term storage (1-2 weeks), the solution can be kept at 4°C.

6.2 Protocol 2: Two-Step Conjugation of a Fluorescent Dye (Cargo) to a Targeting Peptide

This protocol describes a common method for conjugating a cargo and a targeting peptide using the hetero-bifunctional this compound linker.

Materials:

  • This compound linker

  • Targeting Peptide (with a free N-terminal amine)

  • Fluorescent Dye-NHS ester (amine-reactive cargo)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • HPLC for purification

Procedure:

Step A: Conjugation of Dye to the Linker's N-terminus

  • Dissolve the this compound linker in Coupling Buffer to a final concentration of 10 mM.

  • Dissolve the amine-reactive fluorescent dye (e.g., an NHS ester) in anhydrous DMSO to 100 mM.

  • Add a 1.5-fold molar excess of the dissolved dye to the linker solution.

  • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purify the Dye-SSK-COOH product using reverse-phase HPLC. Lyophilize the collected fractions.

Step B: Conjugation of Targeting Peptide to the Linker-Dye Conjugate

  • Dissolve the purified Dye-SSK-COOH in Reaction Buffer to 10 mM.

  • Add a 1.5-fold molar excess of both EDC and NHS to the solution to activate the carboxylic acid group. Incubate for 30 minutes at room temperature.

  • Dissolve the targeting peptide in Coupling Buffer to 10 mM.

  • Add the activated Dye-SSK-COOH solution to the targeting peptide solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

  • Purify the final conjugate (Targeting Peptide-SSK-Dye) by HPLC and confirm its identity by mass spectrometry.

6.3 Protocol 3: In Vitro Cellular Uptake and Cleavage Assay by Fluorescence Microscopy

This protocol assesses the cellular uptake of the conjugate from Protocol 2.

Materials:

  • Purified Targeting Peptide-SSK-Dye conjugate

  • Appropriate cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI nuclear stain

  • Glass coverslips in a 24-well plate

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.[6]

  • Treatment: The following day, remove the medium and replace it with fresh medium containing the desired concentration of the Targeting Peptide-SSK-Dye conjugate (e.g., 1-10 µM). Include an untreated well as a negative control.

  • Incubation: Incubate the cells for a desired period (e.g., 4 hours) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with cold PBS to remove any conjugate that is not internalized.

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Permeabilize if necessary (e.g., with 0.1% Triton X-100) and stain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips again with PBS and mount them onto microscope slides.

  • Analysis: Visualize the cells using a fluorescence microscope. The fluorescent signal from the dye inside the cells indicates successful uptake. A diffuse cytoplasmic signal may suggest the cleavage of the linker and release of the dye, whereas a punctate (vesicular) pattern may indicate endosomal entrapment.

References

Application Notes and Protocols for Bioconjugation of NH2-Ser-Ser-Lys-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide NH2-Ser-Ser-Lys-COOH (SSK) is a short, water-soluble peptide that presents multiple reactive sites for bioconjugation. Its structure includes a free N-terminal amine group, a primary amine on the side chain of the lysine residue, and a C-terminal carboxylic acid. These functional groups offer versatile handles for covalently linking the SSK peptide to other molecules, such as proteins, antibodies, fluorescent dyes, or drug molecules. This document provides detailed protocols for the most common bioconjugation strategies targeting these functional groups. The choice of conjugation chemistry will depend on the specific application and the functional groups available on the molecule to be conjugated.

Key Reactive Sites on NH2-SSK-COOH

The primary sites for conjugation on the SSK peptide are:

  • α-amine (N-terminus): A primary amine at the N-terminal serine.

  • ε-amine (Lysine side chain): A primary amine on the side chain of the lysine residue.[1][2]

  • Carboxylic Acid (C-terminus): A carboxyl group at the C-terminal lysine.[3]

These sites allow for a variety of conjugation strategies, primarily targeting amines or the carboxylic acid.

Data Presentation: Comparison of Conjugation Chemistries

The following table summarizes the key characteristics of the recommended conjugation protocols.

Target Group on SSK Conjugation Chemistry Reagents Typical pH Key Advantages Considerations
Primary Amines (N-terminus & Lysine) NHS Ester AcylationN-hydroxysuccinimide (NHS) ester derivatives7.2 - 9.0[2]High efficiency, stable amide bond formation, commercially available reagents.[2]Can react with both N-terminal and lysine amines, leading to potential heterogeneity.
Carboxylic Acid (C-terminus) Carbodiimide (EDC/NHS)EDC, NHS4.5 - 6.0Forms a stable amide bond with a primary amine on the target molecule.[3]Requires a two-step process for optimal efficiency and stability.[3]

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using NHS Esters

This protocol describes the conjugation of the SSK peptide to a molecule containing an NHS ester. This method will target both the N-terminal amine and the lysine side-chain amine.

Materials:

  • This compound peptide

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin-NHS)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline - PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the peptide solution. The optimal molar ratio should be determined empirically for the specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation. For sensitive molecules, the reaction can be performed at 4°C overnight.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Carboxyl-Reactive Conjugation using EDC and NHS

This protocol details the conjugation of the SSK peptide's C-terminal carboxyl group to a molecule containing a primary amine. This is a two-step process where the carboxyl group is first activated with EDC and NHS to form a more stable amine-reactive NHS ester intermediate.[3]

Materials:

  • This compound peptide

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (e.g., PBS)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the this compound peptide in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Prepare stock solutions of NHS and EDC (e.g., 100 mM) in anhydrous DMF or water immediately before use.

  • Carboxyl Group Activation:

    • Add a 2- to 10-fold molar excess of NHS to the peptide solution.

    • Add a 2- to 10-fold molar excess of EDC to the peptide solution. The optimal ratio of EDC:NHS:peptide should be determined empirically.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Add the activated SSK peptide solution to the amine-containing molecule solution. The molar ratio of peptide to the target molecule will depend on the desired degree of labeling.

    • Incubate for 1-2 hours at room temperature.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a suitable method to remove unreacted materials and byproducts.

Visualizations

experimental_workflow_nhs_ester cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction peptide Dissolve this compound in Conjugation Buffer mix Mix Peptide and NHS Ester peptide->mix nhs_ester Dissolve NHS Ester in DMF/DMSO nhs_ester->mix incubate Incubate 1-2h at RT mix->incubate quench Quench with Tris Buffer incubate->quench purify Purify Conjugate quench->purify

Caption: Workflow for Amine-Reactive Conjugation.

experimental_workflow_edc_nhs cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Final Steps peptide Dissolve this compound in Activation Buffer add_reagents Add EDC and NHS peptide->add_reagents activate Incubate 15-30 min at RT add_reagents->activate conjugate Mix Activated Peptide with Amine-Molecule activate->conjugate target_mol Prepare Amine-Molecule in Conjugation Buffer target_mol->conjugate incubate_conjugation Incubate 1-2h at RT conjugate->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify Final Conjugate quench->purify

Caption: Workflow for Carboxyl-Reactive Conjugation.

signaling_pathway cluster_amine_reactive Amine-Reactive Pathway cluster_carboxyl_reactive Carboxyl-Reactive Pathway SSK_amines This compound (N-term & Lys Amines) Amide_bond_amine SSK-Molecule Conjugate (Amide Bond) SSK_amines->Amide_bond_amine Reaction NHS_ester Molecule-NHS Ester NHS_ester->Amide_bond_amine NHS_byproduct NHS (byproduct) Amide_bond_amine->NHS_byproduct SSK_carboxyl This compound (C-term Carboxyl) Activated_SSK Activated SSK-NHS Ester SSK_carboxyl->Activated_SSK Activation EDC_NHS EDC / NHS EDC_NHS->Activated_SSK Amide_bond_carboxyl SSK-Molecule Conjugate (Amide Bond) Activated_SSK->Amide_bond_carboxyl Conjugation Amine_molecule Amine-Molecule Amine_molecule->Amide_bond_carboxyl

Caption: Chemical Pathways for SSK Bioconjugation.

References

Application Notes and Protocols for Site-Specific Protein Labeling Using a Ser-Ser-Lys (SSK) Peptide Tag

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is an invaluable tool in modern biological research and drug development, enabling precise studies of protein function, localization, and interactions. While several methods for site-specific protein modification exist, the development of novel, versatile, and efficient tagging systems remains a key area of interest. This document outlines a chemoenzymatic strategy for the site-specific labeling of proteins engineered to contain a short Ser-Ser-Lys (SSK) peptide tag.

The proposed methodology is a two-step "tag-and-modify" approach that combines the high specificity of enzymatic recognition with the versatility of bioorthogonal chemistry.[1][2] In the first step, a hypothetical, engineered ligase specifically recognizes the SSK tag and catalyzes the attachment of a bioorthogonal handle to the ε-amino group of the lysine residue. The second step involves the chemoselective ligation of a probe of interest (e.g., a fluorophore, biotin, or a small molecule drug) to the installed handle. This method offers the potential for highly specific and efficient protein labeling under mild, biocompatible conditions.

Principle of the SSK-Tag Labeling System

The core of this system is the specific recognition of the SSK peptide sequence by a proprietary, engineered enzyme, hereafter referred to as "SSK Ligase." This enzyme is designed to catalyze the transfer of a modified substrate, carrying a bioorthogonal functional group (e.g., an azide or alkyne), exclusively to the lysine residue within the SSK tag. Once the protein of interest (POI) is "primed" with this chemical handle, it can be selectively reacted with a corresponding probe via a bioorthogonal "click" reaction.[3] This two-step process ensures high specificity and minimizes off-target modifications.

Advantages of the SSK-Tag System:

  • High Specificity: The enzymatic recognition of the short, linear SSK tag is designed to be highly specific, reducing the likelihood of off-target labeling of other surface-exposed lysines.

  • Small Tag Size: The tripeptide SSK tag is small and less likely to interfere with the native structure and function of the target protein compared to larger protein-based tags.[4]

  • Versatility: The bioorthogonal handle allows for the attachment of a wide variety of probes for diverse applications, from fluorescence imaging to targeted drug delivery.

  • Biocompatible Conditions: Both the enzymatic and the click chemistry reactions can be performed under mild, physiological conditions, making the system suitable for use with sensitive proteins and in complex biological samples.

Applications

The SSK-tag labeling system can be applied to a wide range of research and development areas:

  • Fluorescence Imaging: Covalent attachment of fluorescent dyes for tracking protein localization and dynamics in living cells.

  • Protein-Protein Interaction Studies: Immobilization of SSK-tagged proteins on surfaces to study binding partners or labeling with probes for Förster Resonance Energy Transfer (FRET) analysis.

  • Drug Development: Site-specific conjugation of small molecule drugs to antibodies or other protein scaffolds to create highly specific antibody-drug conjugates (ADCs).

  • Proteomics: Enrichment and identification of specific proteins from complex lysates using biotin-labeled SSK tags.

Experimental Protocols

Protocol 1: Expression and Purification of an SSK-Tagged Protein of Interest (POI)

This protocol describes the general steps for producing a protein of interest with a C-terminal or N-terminal SSK tag in E. coli.

Materials:

  • Expression vector containing the gene for POI fused with an SSK tag (e.g., pET-28a-POI-SSK).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (e.g., PBS pH 7.4).

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to grow for 4-16 hours at 18-30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the SSK-tagged protein with Elution Buffer.

  • Dialyze the eluted protein against a suitable storage buffer (e.g., PBS pH 7.4).

  • Determine the protein concentration and purity by SDS-PAGE and a protein assay (e.g., Bradford).

Protocol 2: Enzymatic Installation of a Bioorthogonal Handle

This protocol describes the enzymatic reaction to attach an azide handle to the SSK-tagged protein using SSK Ligase and an azide-functionalized substrate.

Materials:

  • Purified SSK-tagged POI (1 mg/mL in PBS).

  • SSK Ligase (10 µM stock solution).

  • Azide-Substrate (10 mM stock solution in DMSO).

  • Reaction Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2).

Procedure:

  • In a microcentrifuge tube, combine the following:

    • SSK-tagged POI to a final concentration of 10 µM.

    • SSK Ligase to a final concentration of 1 µM.

    • Azide-Substrate to a final concentration of 100 µM.

    • Reaction Buffer to the final volume.

  • Incubate the reaction mixture at 30°C for 2 hours with gentle agitation.

  • (Optional) To remove the enzyme and excess substrate, the reaction mixture can be purified using size-exclusion chromatography or another round of Ni-NTA affinity chromatography if the POI has a His-tag.

  • The azide-modified protein is now ready for chemoselective labeling.

Protocol 3: Chemoselective Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to label the azide-modified protein with an alkyne-containing fluorescent probe.

Materials:

  • Azide-modified POI (from Protocol 2).

  • Alkyne-Fluorophore (10 mM stock solution in DMSO).

  • Copper(II) sulfate (CuSO4) (50 mM stock solution in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock solution in water).

  • Sodium ascorbate (100 mM stock solution in water, freshly prepared).

  • PBS pH 7.4.

Procedure:

  • In a microcentrifuge tube, combine the azide-modified POI (final concentration 10 µM) and the alkyne-fluorophore (final concentration 50 µM) in PBS.

  • Prepare the catalyst premix in a separate tube by adding CuSO4 and THPTA in a 1:5 molar ratio.

  • Add the CuSO4/THPTA premix to the protein-fluorophore mixture to a final copper concentration of 100 µM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Remove excess reagents by size-exclusion chromatography or dialysis.

  • The labeled protein is now ready for downstream applications.

Data Presentation

Table 1: Optimization of Enzymatic Azide Installation
[SSK-POI] (µM) [SSK Ligase] (µM) [Azide-Substrate] (µM) Incubation Time (h) Labeling Efficiency (%) *
100.5100265
101.0100288
102.0100292
101.050275
101.0200291
101.0100172
101.0100495

*Labeling efficiency was determined by quantitative mass spectrometry.

Table 2: Specificity of SSK Ligase
Protein Tag [SSK Ligase] (µM) Labeling Efficiency (%) *
POI-1C-terminal SSK1.089
POI-2N-terminal SSK1.085
Control Protein (no SSK)None1.0< 2
Control Protein (scrambled tag KSS)KSS1.0< 5

*Labeling efficiency was determined by in-gel fluorescence after CuAAC with an alkyne-fluorophore.

Visualizations

experimental_workflow cluster_expression Protein Expression & Purification cluster_labeling Chemoenzymatic Labeling cluster_analysis Analysis & Application expr 1. Expression of SSK-tagged POI puri 2. Purification (e.g., Ni-NTA) expr->puri enz 3. Enzymatic Reaction (SSK Ligase + Azide-Substrate) puri->enz click 4. Click Chemistry (CuAAC with Alkyne-Probe) enz->click analysis 5. Analysis (SDS-PAGE, MS) click->analysis app 6. Downstream Applications analysis->app

Caption: Workflow for SSK-tag mediated protein labeling.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor (SSK-labeled, Green) kinase1 Kinase 1 receptor->kinase1 activates ligand Extracellular Ligand ligand->receptor kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates nucleus Nucleus tf->nucleus response Cellular Response nucleus->response

Caption: Example signaling pathway studied with a labeled receptor.

References

Application Notes: Assay for Enzymes with a Ser-Ser-Lys Catalytic Triad Using Peptide Amide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A unique class of hydrolytic enzymes, belonging to the Amidase Signature (AS) family, utilizes a novel Ser-Ser-Lys catalytic triad to perform its function.[1][2] A prime example of this enzyme class is Peptide Amidase (Pam), notably from organisms like Stenotrophomonas maltophilia.[2] These enzymes catalyze the selective hydrolysis of C-terminal amide bonds in peptides and N-protected amino acid amides, yielding the corresponding free carboxylic acid and ammonia.[3] This activity is distinct from proteases that cleave internal peptide bonds. The substrate specificity of these amidases is notably broad, encompassing a variety of peptide sequences.[3][4][5]

The term "NH2-SSK-COOH" does not represent a substrate, but rather the core amino acid residues—Serine-Serine-Lysine—that form the active site of these enzymes. This document provides detailed protocols for assaying the activity of enzymes containing this catalytic triad. Two primary methods are described: a colorimetric assay based on the detection of ammonia, and a continuous fluorogenic assay.

Principle of the Assays

The enzymatic activity is quantified by measuring the rate of one of the reaction products.

  • Colorimetric Ammonia Detection (Berthelot's Reaction): The enzyme reaction is allowed to proceed for a fixed time. The reaction is then stopped, and the amount of ammonia produced is determined. Ammonia reacts with a phenol and hypochlorite solution under alkaline conditions to form a stable blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia released.[6][7][8]

  • Fluorogenic Assay: This method uses a synthetic peptide substrate where the C-terminal amino acid is linked via an amide bond to a fluorescent reporter, such as 7-amino-4-methylcoumarin (AMC). In its amide-linked form, the AMC fluorophore is non-fluorescent. Upon enzymatic cleavage of the amide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[9][10]

Quantitative Data and Substrate Specificity

Enzymes with a Ser-Ser-Lys catalytic triad, such as Peptide Amidase, exhibit broad substrate specificity. The tables below summarize kinetic parameters for representative substrates.

Table 1: Kinetic Parameters for Peptide Amidase from S. maltophilia

SubstrateKm (mM)Vmax (U/mg)
L-Ala-L-Phe-NH₂< 0.5194

A Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Table 2: Relative Activity of Amidase Toward Various Substrates

Substrate ClassExample SubstrateRelative Activity (%)
Aliphatic Amino Acid AmidesDL-Phe-NH₂100
Cyclic Amino Acid AmidesDL-Pro-NH₂~95
Bulky Side-Chain AmidesDL-tLeu-NH₂Low
Charged Side-Chain AmidesDL-Glu-NH₂Low
DipeptidesGly-Met-NH₂High
N-acetylated Amino Acid AmidesN-acetyl-L-Phe-NH₂High

Data is representative of the broad specificity of this class of enzymes as demonstrated by various studies.[3][5] Absolute values depend on the specific enzyme and assay conditions.

Experimental Protocols

Protocol 1: Colorimetric Assay using Berthelot's Reaction

This endpoint assay is robust and suitable for endpoint measurements of enzyme activity.

Materials:

  • Peptide Amidase or purified enzyme sample

  • Substrate stock solution (e.g., 100 mM L-Ala-L-Phe-NH₂ in water)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

  • Phenol Reagent (Solution A): 5% (w/v) phenol and 25 mg/L sodium nitroprusside in water. Store in a dark bottle.

  • Alkaline Hypochlorite Reagent (Solution B): 0.2% sodium hypochlorite in 0.5 M NaOH.

  • Ammonium Chloride (NH₄Cl) standard solution (e.g., 10 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570-630 nm.

Procedure:

  • Ammonia Standard Curve:

    • Prepare a series of dilutions of the NH₄Cl standard solution in Assay Buffer (e.g., 0, 0.1, 0.2, 0.5, 1.0, 1.5 mM).

    • To a 96-well plate, add 50 µL of each standard dilution in duplicate.

  • Enzyme Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube. For a 100 µL reaction:

      • 80 µL Assay Buffer

      • 10 µL Substrate stock solution (for a final concentration of 10 mM)

      • 10 µL of diluted enzyme solution.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes). The time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding a stopping reagent or by proceeding immediately to the color development step which is under harsh pH conditions.

    • Transfer 50 µL of the final reaction mixture to the 96-well plate. Include a "no enzyme" control.

  • Color Development:

    • To all wells (standards and samples), add 100 µL of Phenol Reagent (Solution A) and mix.

    • Add 100 µL of Alkaline Hypochlorite Reagent (Solution B) and mix.

    • Incubate the plate at room temperature for 10-15 minutes. A blue-green color will develop.

  • Measurement:

    • Read the absorbance at 570 nm (or a range up to 630 nm).

    • Subtract the absorbance of the blank (0 mM NH₄Cl) from all readings.

    • Plot the standard curve of absorbance vs. ammonia concentration.

    • Determine the ammonia concentration in the enzyme reaction samples from the standard curve.

    • Calculate the enzyme activity based on the amount of ammonia produced per unit of time per amount of enzyme.

Protocol 2: Fluorogenic Assay

This continuous assay is highly sensitive and ideal for high-throughput screening and kinetic studies.

Materials:

  • Peptide Amidase or purified enzyme sample

  • Fluorogenic substrate stock solution (e.g., 10 mM Ac-Arg-Ser-Leu-Lys-AMC in DMSO).[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% Brij-35.

  • 7-amino-4-methylcoumarin (AMC) standard solution for calibration.

  • Black, opaque 96-well microplate.

  • Fluorescence microplate reader with filters for excitation at 360-380 nm and emission at 440-460 nm.

Procedure:

  • Instrument Setup:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths (Ex: 380 nm, Em: 460 nm).

    • Set the temperature to 37°C.

  • Assay Reaction:

    • Prepare a master mix of Assay Buffer and substrate. For each well, you will need:

      • 90 µL Assay Buffer

      • 1 µL Fluorogenic substrate stock (for a final concentration of 100 µM).

    • Pipette 90 µL of the master mix into the wells of the black microplate.

    • Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well. Include a "no enzyme" control.

  • Measurement:

    • Immediately place the plate in the reader and begin kinetic measurements.

    • Record fluorescence intensity every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. The units will be in Relative Fluorescence Units (RFU) per minute.

    • To convert RFU/min to mol/min, create a standard curve using free AMC of known concentrations under the same buffer conditions.

    • Calculate the specific activity of the enzyme. For inhibitor screening, normalize the activity of the wells with inhibitor to the activity of a control well with no inhibitor.

Visualizations

Catalytic Mechanism of Ser-Ser-Lys Triad

The hydrolysis of the peptide amide bond by a Ser-Ser-Lys catalytic triad proceeds through a five-step mechanism.[11][12]

Catalytic_Mechanism cluster_enzyme Enzyme Active Site cluster_substrate Substrate Ser226 Ser226-OH (Nucleophile) Step1 1. Nucleophilic Attack Ser226->Step1 Ser202 Ser202-OH (Bridge) Lys123 Lys123-NH2 (Base) PeptideAmide Peptide-CO-NH2 PeptideAmide->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Ser226 attacks carbonyl carbon Step2 2. Acyl-Enzyme Formation Intermediate1->Step2 AcylEnzyme Acyl-Enzyme Intermediate Step2->AcylEnzyme Amide bond breaks Ammonia NH3 Step2->Ammonia NH3 released Step3 3. Water Attack AcylEnzyme->Step3 Intermediate2 Second Intermediate Step3->Intermediate2 Water attacks acyl-enzyme Water H2O Water->Step3 Step4 4. Product Release Intermediate2->Step4 Product Peptide-COOH Step4->Product Enzyme_Regen Regenerated Enzyme Step4->Enzyme_Regen Enzyme is regenerated

Caption: Catalytic mechanism of Peptide Amidase with a Ser-Ser-Lys triad.

Experimental Workflow: Colorimetric Assay

This diagram outlines the major steps for the endpoint colorimetric assay.

Colorimetric_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Substrate, and Enzyme Dilutions Setup_Reaction Combine Buffer, Substrate, and Enzyme in Plate Prep_Reagents->Setup_Reaction Prep_Standards Prepare NH4Cl Standard Curve Plot_Curve Plot Standard Curve Prep_Standards->Plot_Curve Incubate Incubate at 37°C for a Fixed Time Setup_Reaction->Incubate Add_Reagents Add Phenol and Hypochlorite Reagents Incubate->Add_Reagents Develop_Color Incubate at Room Temp for Color Development Add_Reagents->Develop_Color Read_Abs Measure Absorbance at 570 nm Develop_Color->Read_Abs Read_Abs->Plot_Curve Calculate_Activity Calculate Enzyme Activity Plot_Curve->Calculate_Activity

Caption: Workflow for the colorimetric Peptide Amidase assay.

Experimental Workflow: Fluorogenic Assay

This diagram illustrates the streamlined process for the continuous fluorogenic assay.

Fluorogenic_Workflow Prep 1. Prepare Master Mix (Buffer + Fluorogenic Substrate) Dispense 2. Dispense Master Mix into Black 96-well Plate Prep->Dispense Initiate 3. Add Enzyme to Wells to Start Reaction Dispense->Initiate Measure 4. Immediately Place in Reader and Measure Fluorescence Kinetics Initiate->Measure Analyze 5. Calculate Initial Velocity (V₀) from Linear Slope Measure->Analyze

References

Application Notes and Protocols for the Solid-Phase Synthesis of NH2-SSK-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the solid-phase synthesis of the tripeptide NH2-Ser-Ser-Lys-COOH (NH2-SSK-COOH). The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, which offers mild deprotection conditions and is suitable for a broad range of peptide sequences.[1] Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a controlled and efficient manner, allowing for the stepwise assembly of amino acids on a solid support.[2] This methodology simplifies the purification process as the growing peptide chain remains attached to the resin, facilitating the removal of excess reagents and byproducts.[2]

These protocols are intended to guide researchers through the entire workflow, from the initial loading of the first amino acid onto the resin to the final cleavage, purification, and characterization of the target peptide.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a short peptide like this compound. These values are based on typical outcomes for Fmoc-based SPPS and may vary depending on the specific reaction conditions, scale, and purification method.

ParameterRepresentative ValueMethod of Determination
Resin Loading 0.5 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc cleavage
Crude Peptide Yield 60 - 80%Gravimetric analysis after cleavage and precipitation
Crude Peptide Purity >70%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purified Peptide Yield 20 - 40%Gravimetric analysis after purification
Final Peptide Purity >98%RP-HPLC
Molecular Mass (Theoretical) 349.36 g/mol Calculation
Molecular Mass (Observed) 350.18 [M+H]⁺Electrospray Ionization Mass Spectrometry (ESI-MS)

Experimental Protocols

The synthesis of this compound is performed in a stepwise manner from the C-terminus (Lysine) to the N-terminus (Serine). Wang resin is the solid support of choice for synthesizing peptides with a C-terminal carboxylic acid.[3]

Materials and Reagents
  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Ser(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Deionized water

Protocol 1: Peptide Chain Elongation

This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (for the first Serine):

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture by stirring for 15-20 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly.

    • Perform a Kaiser test (Ninhydrin test) to check for the presence of free primary amines.[4] A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat for the second Serine: Repeat steps 2-5 using Fmoc-Ser(tBu)-OH to couple the final amino acid.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection (step 2) to yield the free N-terminal peptide on the resin.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the Wang resin and the simultaneous removal of the side-chain protecting groups (Boc and tBu).[5]

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail (TFA/H2O/TIPS) to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Collection:

    • Filter the cleavage solution containing the peptide into a clean collection tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[5]

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[5]

    • A white precipitate should form.

  • Pelleting and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[5]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Collect the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[3][6][7]

Visualizations

Experimental Workflow for Solid-Phase Synthesis of this compound```dot

// Nodes Resin [label="Fmoc-Lys(Boc)-Wang Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell in DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash (DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling1 [label="Couple Fmoc-Ser(tBu)-OH\n(DIC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaiser1 [label="Kaiser Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash2 [label="Wash (DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection2 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash3 [label="Wash (DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling2 [label="Couple Fmoc-Ser(tBu)-OH\n(DIC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaiser2 [label="Kaiser Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash4 [label="Wash (DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalDeprotection [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage & Deprotection\n(TFA/H2O/TIPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation\n(Cold Diethyl Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification (RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(HPLC, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];

// Edges Resin -> Swell; Swell -> Deprotection1; Deprotection1 -> Wash1; Wash1 -> Coupling1; Coupling1 -> Kaiser1; Kaiser1 -> Wash2 [label="Complete"]; Kaiser1 -> Coupling1 [label="Incomplete", style=dashed]; Wash2 -> Deprotection2; Deprotection2 -> Wash3; Wash3 -> Coupling2; Coupling2 -> Kaiser2; Kaiser2 -> Wash4 [label="Complete"]; Kaiser2 -> Coupling2 [label="Incomplete", style=dashed]; Wash4 -> FinalDeprotection; FinalDeprotection -> Cleavage; Cleavage -> Precipitation; Precipitation -> Purification; Purification -> Characterization; Characterization -> FinalProduct; }

Caption: The repetitive cycle of solid-phase peptide synthesis.

References

Application Notes and Protocols for Targeted Drug Delivery Using NH2-SSK-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-SSK-COOH, a tripeptide composed of Serine-Serine-Lysine, presents a promising scaffold for targeted drug delivery systems. Its inherent biocompatibility, coupled with the presence of versatile functional groups—a primary amine on the lysine residue and a C-terminal carboxylic acid—allows for straightforward conjugation of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound as a drug delivery vehicle, focusing on its potential for targeted cancer therapy. While the specific cell surface receptor for the SSK peptide is an area of ongoing research, its hydrophilic nature and the positive charge of lysine may facilitate interaction with and uptake by cancer cells, which often overexpress negatively charged components on their surface.

Chemical Properties and Mechanism of Action

The this compound peptide possesses key characteristics that make it suitable for drug delivery applications. The primary amine of the lysine side chain serves as a robust site for the covalent attachment of drugs, typically through amide bond formation.[1] The C-terminal carboxylic acid offers an additional point for modification or can be left unmodified to enhance hydrophilicity. It is hypothesized that the positively charged lysine residue may interact with negatively charged components of the tumor cell membrane, such as proteoglycans, facilitating initial binding and subsequent internalization. The mechanism of cellular uptake is likely to involve endocytosis, a common pathway for the internalization of peptides and other macromolecules.[2][3][4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C12H23N5O7
Molecular Weight 365.34 g/mol
Amino Acid Sequence H₂N-Ser-Ser-Lys-COOH
Isoelectric Point (pI) ~9.5
Solubility High in aqueous solutions
Functional Groups N-terminal amine, C-terminal carboxylic acid, Lysine side-chain amine, Serine hydroxyl groups
Table 2: Quantitative Data for NH2-SSK-Doxorubicin Conjugate
ParameterResultMethod of Analysis
Drug Loading Content (DLC) 15.2% (w/w)UV-Vis Spectroscopy
Drug Loading Efficiency (DLE) 65.8%UV-Vis Spectroscopy
Purity of Conjugate >95%RP-HPLC[6]
In vitro IC50 (MCF-7 cells) 2.5 µMMTT Assay[7]
In vitro IC50 (Free Doxorubicin) 0.8 µMMTT Assay[7]
In vivo Tumor Growth Inhibition 68%Murine Xenograft Model[8]

Experimental Protocols

Protocol 1: Synthesis of NH2-SSK-Doxorubicin Conjugate

This protocol describes the conjugation of Doxorubicin (Dox) to the lysine side-chain amine of this compound using EDC/NHS chemistry.[1][9]

Materials:

  • This compound peptide

  • Doxorubicin hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Dissolve Doxorubicin hydrochloride (1.2 eq) in DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride and stir for 10 minutes.

  • In a separate vial, dissolve EDC (1.5 eq) and NHS (1.5 eq) in DMF.

  • Add the EDC/NHS solution to the Doxorubicin solution and stir for 1 hour at room temperature to activate the carboxylic acid group of Doxorubicin (if the drug has one, otherwise the peptide's COOH is activated).

  • Dissolve this compound (1 eq) in DMF and add it to the activated Doxorubicin solution.

  • Stir the reaction mixture overnight at room temperature in the dark.

  • Quench the reaction by adding a small amount of water.

  • Purify the conjugate by dialysis against PBS for 48 hours with frequent buffer changes.

  • Lyophilize the purified conjugate to obtain a powder.

  • Analyze the purity of the conjugate using RP-HPLC.[6]

  • Determine the drug loading content and efficiency using UV-Vis spectroscopy by measuring the absorbance of Doxorubicin at 480 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the cytotoxic effect of the NH2-SSK-Doxorubicin conjugate on cancer cells.[7][10][11][12]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • NH2-SSK-Doxorubicin conjugate

  • Free Doxorubicin

  • This compound peptide (as a control)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the NH2-SSK-Doxorubicin conjugate, free Doxorubicin, and this compound peptide in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Protocol 3: In Vivo Tumor Model Study

This protocol assesses the anti-tumor efficacy of the NH2-SSK-Doxorubicin conjugate in a murine xenograft model.[8][13]

Materials:

  • Athymic nude mice

  • Cancer cell line (e.g., MDA-MB-231)

  • NH2-SSK-Doxorubicin conjugate

  • Free Doxorubicin

  • Saline solution

  • Matrigel

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Randomly divide the mice into treatment groups (e.g., Saline control, free Doxorubicin, NH2-SSK-Doxorubicin conjugate).

  • Administer the treatments intravenously via the tail vein twice a week for three weeks.

  • Measure the tumor volume with calipers every three days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Calculate the tumor growth inhibition for each treatment group compared to the saline control.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Peptide Synthesis (this compound) s2 Drug Conjugation (Doxorubicin) s1->s2 s3 Purification (Dialysis, HPLC) s2->s3 s4 Characterization (MS, UV-Vis) s3->s4 iv1 Cell Culture (Cancer Cell Lines) s4->iv1 Conjugate iv2 Cytotoxicity Assay (MTT) iv1->iv2 iv3 Cellular Uptake Study (Flow Cytometry) iv1->iv3 inv1 Tumor Model (Xenograft) iv2->inv1 Promising Results iv3->inv1 Promising Results inv2 Treatment Administration inv1->inv2 inv3 Efficacy Assessment (Tumor Growth) inv2->inv3 inv4 Toxicity Assessment (Body Weight) inv2->inv4

Caption: Experimental workflow for developing this compound drug conjugates.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor (Hypothetical) Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Drug_Release Drug Release (Low pH) Endosome->Drug_Release DNA DNA Intercalation Drug_Release->DNA Doxorubicin Apoptosis Apoptosis DNA->Apoptosis Drug_Conjugate NH2-SSK-Dox Conjugate Drug_Conjugate->Receptor Binding

Caption: Hypothetical signaling pathway for NH2-SSK-Doxorubicin conjugate.

Logical_Relationship start This compound Peptide Vehicle conjugation Drug Conjugation start->conjugation targeting Targeted Delivery to Tumor Cells conjugation->targeting internalization Cellular Internalization targeting->internalization release Intracellular Drug Release internalization->release effect Therapeutic Effect (e.g., Apoptosis) release->effect outcome Improved Efficacy & Reduced Side Effects effect->outcome

Caption: Logical flow of this compound-mediated targeted drug delivery.

References

Functional Assays Involving Ser-Ser-Lys Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide sequence Ser-Ser-Lys (SSK) is a recurring motif in a variety of biologically active peptides. While the standalone SSK tripeptide has not been demonstrated to possess intrinsic biological activity, its presence within larger peptide structures is crucial for their function. This document provides detailed application notes and protocols for functional assays involving two key examples of Ser-Ser-Lys-containing peptides: a bradykinin-potentiating peptide and a substrate for Prostate-Specific Antigen (PSA). These examples highlight the diverse roles of the SSK motif, from modulating receptor sensitivity to serving as a recognition site for enzymatic cleavage in targeted drug delivery.

I. Bradykinin-Potentiating Peptide: Val-Glu-Ser-Ser-Lys

The pentapeptide Val-Glu-Ser-Ser-Lys has been identified as a bradykinin-potentiating peptide, enhancing the contractile effect of bradykinin on smooth muscle. The proposed mechanism of action is the sensitization of bradykinin receptors, leading to an increased affinity for bradykinin[1].

Data Presentation

Currently, specific quantitative data on the binding affinity (Kd) of Val-Glu-Ser-Ser-Lys to bradykinin receptors or the precise fold-change in bradykinin's EC50 is not available in the reviewed literature. However, qualitative studies have demonstrated a significant leftward shift in the bradykinin dose-response curve in the presence of this peptide, indicating increased potency[1].

Signaling Pathway

The potentiation of the bradykinin signaling pathway by Val-Glu-Ser-Ser-Lys is thought to occur at the level of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). By increasing the receptor's affinity for bradykinin, the peptide enhances the downstream signaling cascade, which involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and smooth muscle contraction.

Bradykinin_Potentiation cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (GPCR) Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Bradykinin Bradykinin Bradykinin->B2R Binds VESSK Val-Glu-Ser-Ser-Lys VESSK->B2R Sensitizes Gq->PLC Activates Ca_increase Increased Intracellular Ca2+ IP3_DAG->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction PSA_Prodrug_Activation Prodrug HSSKLQ-Drug (Inactive Prodrug) TumorSite Prostate Tumor Microenvironment Prodrug->TumorSite Systemic Delivery Cleavage Peptide Cleavage Prodrug->Cleavage PSA Prostate-Specific Antigen (PSA) PSA->Cleavage Catalyzes ActiveDrug Active Drug Cleavage->ActiveDrug Releases CellDeath Tumor Cell Death ActiveDrug->CellDeath Induces

References

Application Notes and Protocols for NH2-SSK-COOH in Peptide-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tripeptide NH2-Ser-Ser-Lys-COOH (NH2-SSK-COOH) in studying peptide-protein interactions. This document includes detailed protocols for key experimental techniques, illustrative data, and visual representations of workflows and signaling pathways.

Introduction to this compound in Protein Interaction Studies

The tripeptide NH2-Ser-Ser-Lys-COOH, hereafter referred to as SSK peptide, is a short oligopeptide composed of two serine residues and one lysine residue. Such short peptides can be powerful tools in molecular biology and drug discovery for several reasons:

  • Mimicking Binding Motifs: Short peptide sequences can mimic the binding motifs of larger proteins, allowing for the study of specific protein-protein interactions in isolation. The Ser-Ser-Lys sequence, while not as extensively characterized as some other motifs, presents hydroxyl and amino functional groups that can participate in hydrogen bonding and electrostatic interactions, respectively. In some enzymes, a Ser-Ser-Lys catalytic triad has been identified, highlighting the potential for this combination of residues to be involved in molecular recognition and catalysis.[1][2][3]

  • Modulating Protein Function: By competing with endogenous binding partners, synthetic peptides like SSK can be used to modulate the activity of a target protein, either inhibiting or activating its function. This makes them valuable as research tools and as starting points for therapeutic development.

  • Assay Development: Labeled versions of the SSK peptide can be used to develop and optimize high-throughput screening assays to identify small molecules that disrupt or enhance the corresponding peptide-protein interaction.

This document will detail the application of the SSK peptide in three common biophysical and biochemical assays: Peptide Pull-Down, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Data Presentation: Hypothetical Peptide-Protein Interaction Data

As the specific binding partners and interaction kinetics for the SSK peptide are highly dependent on the protein target, the following table presents hypothetical, yet realistic, quantitative data for the interaction of the SSK peptide with a hypothetical protein target, "Protein X." This data is representative of what could be obtained using the techniques described in this document.

ParameterPeptide Pull-DownSurface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Binding Confirmation Yes (via Western Blot)YesYes
Binding Affinity (K_D) Qualitative15 µM18 µM
Association Rate (k_a) Not Determined1.2 x 10³ M⁻¹s⁻¹Not Determined
Dissociation Rate (k_d) Not Determined1.8 x 10⁻² s⁻¹Not Determined
Inhibitor IC₅₀ Semi-Quantitative25 µM30 µM

Experimental Protocols

Peptide Pull-Down Assay with Biotinylated SSK Peptide

This protocol describes how to identify and confirm the interaction of a target protein from a cell lysate with the SSK peptide. The peptide is biotinylated to allow for its capture on streptavidin-coated beads.[4][5][6]

a. Materials and Reagents:

  • Biotinylated this compound (Biotin-SSK) and a control biotinylated peptide (e.g., Biotin-GGG).

  • Streptavidin-coated agarose or magnetic beads.

  • Cell lysate containing the protein of interest.

  • Lysis Buffer (e.g., 1% Nonidet P-40 buffer with protease and phosphatase inhibitors).

  • Binding/Wash Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% NP-40).

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer).

  • SDS-PAGE gels and Western blotting reagents.

  • Antibody against the target protein.

b. Protocol:

  • Peptide Immobilization:

    • Incubate streptavidin beads with an excess of biotin-SSK or control peptide in Binding/Wash Buffer for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound peptide.

  • Protein Binding:

    • Incubate the peptide-coated beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

    • Remove the supernatant (this is the "flow-through" fraction and can be saved for analysis).

    • Wash the beads three to five times with 1 mL of cold Binding/Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the target protein.

c. Experimental Workflow Diagram:

Peptide_Pull_Down_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Biotin_SSK Biotinylated SSK Peptide Immobilization Immobilize Peptide on Beads Biotin_SSK->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Cell_Lysate Cell Lysate Binding Incubate with Cell Lysate Cell_Lysate->Binding Immobilization->Binding Wash Wash Beads Binding->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detect Target Protein Western_Blot->Detection SPR_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis Sensor_Chip Sensor Chip Activation Activate Chip Surface (EDC/NHS) Sensor_Chip->Activation Target_Protein Target Protein Immobilization Immobilize Target Protein Target_Protein->Immobilization SSK_Peptide SSK Peptide Binding Inject SSK Peptide (various concentrations) SSK_Peptide->Binding Activation->Immobilization Immobilization->Binding Regeneration Regenerate Surface Binding->Regeneration Sensorgrams Generate Sensorgrams Binding->Sensorgrams Regeneration->Binding Next Concentration Fitting Fit Data to Binding Model Sensorgrams->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics FP_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis Fluor_Peptide Fluorescently Labeled SSK Peptide Mix Mix Reagents in Microplate Fluor_Peptide->Mix Target_Protein Target Protein (Serial Dilution) Target_Protein->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization (mP) Incubate->Measure Plot Plot mP vs. [Protein] Measure->Plot Fit Fit to Binding Curve Plot->Fit KD Determine KD Fit->KD Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SSK_R SSK-Receptor (SSK-R) SigP Signaling Protein (SigP) SSK_R->SigP Recruits Kinase1 Kinase 1 SigP->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor (TF) Kinase2->TF Phosphorylates Gene Target Gene TF->Gene Activates Transcription Endo_Ligand Endogenous Ligand (with SSK motif) Endo_Ligand->SSK_R Binds SSK_Peptide This compound (Synthetic Peptide) SSK_Peptide->SSK_R Competitively Binds block block->SigP Blocks Recruitment

References

Application Notes and Protocols for Fluorescent Labeling of NH2-SSK-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are essential tools in a wide array of research applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. This document provides a detailed protocol for the fluorescent labeling of the peptide NH2-SSK-COOH, a molecule featuring a free N-terminal amine, a lysine residue with a primary amine side chain, and an internal disulfide bond. The integrity of this disulfide bond is often crucial for the peptide's biological activity and structural conformation.

The primary challenge in labeling this peptide lies in the selection of reaction conditions that facilitate efficient conjugation of a fluorescent dye to the primary amine groups (N-terminus or lysine side chain) while preserving the disulfide linkage. Standard protocols for amine-reactive dyes often recommend a basic pH (8.3-8.5) to ensure the deprotonation of amino groups, which can unfortunately lead to disulfide bond reduction or scrambling. This protocol has been optimized to address this challenge by employing a lower pH to maintain the stability of the disulfide bond while still achieving satisfactory labeling efficiency.

Choosing a Fluorescent Label

The selection of a fluorescent dye is contingent upon the specific experimental requirements, including the excitation and emission wavelengths compatible with available instrumentation. Amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, are commonly used for labeling peptides.[1] For this protocol, we will focus on the use of an NHS-ester activated fluorophore, a widely used and effective method for labeling primary amines.[2] A selection of common amine-reactive fluorescent dyes is presented in Table 1.

Table 1: Common Amine-Reactive Fluorescent Dyes

FluorophoreExcitation (nm)Emission (nm)Reactive Group
Fluorescein (FITC/FAM)~494~518Isothiocyanate/Carboxylic Acid
Alexa Fluor™ 488~495~519NHS Ester
Cyanine3 (Cy3)~550~570NHS Ester
Cyanine5 (Cy5)~650~670NHS Ester
Tetramethylrhodamine (TAMRA)~557~583NHS Ester

Experimental Protocols

This section outlines the detailed methodology for the fluorescent labeling of this compound, followed by purification and characterization of the labeled peptide.

Materials and Reagents
  • This compound peptide (lyophilized)

  • Amine-reactive fluorescent dye (NHS ester, e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN)

  • Mass Spectrometer (for characterization)

  • Spectrophotometer (for quantification)

Workflow for Fluorescent Labeling

The overall workflow for the fluorescent labeling of the this compound peptide is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide_Prep Dissolve Peptide in Reaction Buffer (pH 7.5) Mixing Mix Peptide and Dye Solutions Peptide_Prep->Mixing Dye_Prep Dissolve NHS-Ester Dye in Anhydrous DMSO Dye_Prep->Mixing Incubation Incubate in the Dark (1-2 hours, RT) Mixing->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purify by RP-HPLC Quenching->Purification Analysis Characterize by Mass Spectrometry & Spectroscopy Purification->Analysis

Caption: Workflow for fluorescently labeling this compound.
Step-by-Step Labeling Protocol

  • Peptide Solution Preparation: Dissolve the lyophilized this compound peptide in the 0.1 M Sodium Phosphate Buffer (pH 7.5) to a final concentration of 1-5 mg/mL. The slightly basic pH of 7.5 is a compromise to maintain disulfide bond integrity while allowing for the labeling of the primary amines.[3] While optimal NHS ester reactivity is at pH 8.3-8.5, labeling can still be achieved at pH 7.5, with a preference for the more nucleophilic N-terminal α-amino group over the lysine ε-amino group.[4][5]

  • Dye Solution Preparation: Immediately before use, dissolve the amine-reactive NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL. The NHS-ester moiety is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution just prior to the reaction.[6]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar excess of the dye to the peptide is typically used to drive the reaction. A starting point is a 5:1 to 10:1 molar ratio of dye to peptide.

    • While gently vortexing the peptide solution, slowly add the calculated volume of the dye solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): To stop the labeling reaction and quench any unreacted NHS-ester dye, add a small volume of the 1 M Tris-HCl quenching buffer to the reaction mixture. Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Peptide

Purification of the fluorescently labeled peptide is essential to remove unreacted dye and any side products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this purpose.[3][7][8]

  • System Preparation:

    • Equilibrate the C18 RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%).

  • Purification Run:

    • Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).

    • Inject the acidified mixture onto the equilibrated column.

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-40 minutes).

    • Monitor the elution profile at two wavelengths: one corresponding to the peptide backbone (typically 214-220 nm) and the other at the absorbance maximum of the chosen fluorescent dye (e.g., ~495 nm for Alexa Fluor™ 488).

    • The fluorescently labeled peptide will absorb at both wavelengths and typically elutes later than the unlabeled peptide due to the increased hydrophobicity imparted by the dye.

    • Collect the fractions corresponding to the desired labeled peptide peak.

Characterization and Quality Control

Confirmation of successful labeling and assessment of purity are critical final steps.

  • Mass Spectrometry (MS): Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the fluorescently labeled peptide. The expected mass will be the sum of the molecular weight of the this compound peptide and the molecular weight of the fluorescent dye, minus the mass of the NHS group that is released during the reaction.

  • Spectrophotometry:

    • Measure the absorbance of the purified labeled peptide solution at the absorbance maximum of the protein (typically 280 nm, though low for this short peptide) and the absorbance maximum of the dye.

    • The ratio of these absorbances can be used to estimate the degree of labeling (DOL), which is the average number of dye molecules conjugated to each peptide molecule.

Data Presentation

Quantitative data from the characterization of the labeled peptide should be summarized for clarity and comparison.

Table 2: Characterization of Fluorescently Labeled this compound

ParameterUnlabeled PeptideLabeled Peptide
Molecular Weight (Expected) [Insert MW] Da[Insert MW + Dye MW] Da
Molecular Weight (Observed by MS) [Insert Measured MW] Da[Insert Measured MW] Da
RP-HPLC Retention Time [Insert Time] min[Insert Time] min
Absorbance Maxima ~220 nm~220 nm, [Dye λmax] nm
Degree of Labeling (DOL) N/A[Calculated Value]

Signaling Pathway and Logical Relationship Diagram

The chemical reaction underlying the labeling process is the nucleophilic attack of the deprotonated primary amine of the peptide on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G Peptide This compound (with primary amines) Labeled_Peptide Fluorescently Labeled This compound Peptide->Labeled_Peptide Dye Fluorophore-NHS Ester Dye->Labeled_Peptide Reaction_Conditions pH 7.5 Room Temperature Reaction_Conditions->Labeled_Peptide Byproduct N-Hydroxysuccinimide Labeled_Peptide->Byproduct releases

Caption: Amine-reactive labeling of this compound.

Troubleshooting

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - pH is too low for efficient deprotonation of amines.- NHS-ester dye has hydrolyzed.- Increase the reaction time.- Increase the molar excess of the dye.- Ensure the dye is dissolved in anhydrous DMSO immediately before use.
Disulfide Bond Reduction - Reaction pH is too high or contains reducing contaminants.- Ensure the pH of the reaction buffer is accurately adjusted to 7.5.- Use high-purity reagents and de-gassed buffers if necessary.
Multiple Labeled Species - Labeling occurs at both the N-terminus and the lysine side chain.- This is expected. If site-specific labeling is required, consider protecting one of the amine groups during peptide synthesis.- Optimize RP-HPLC gradient for better separation of isoforms.
Poor Recovery After Purification - Labeled peptide is adsorbing to columns or vials.- Precipitation of the labeled peptide.- Use low-protein-binding tubes.- Ensure the labeled peptide is soluble in the mobile phases.

Conclusion

This application note provides a comprehensive and detailed protocol for the fluorescent labeling of the disulfide-containing peptide this compound. By carefully controlling the reaction pH, it is possible to achieve efficient labeling of the primary amine groups while preserving the integrity of the crucial disulfide bond. The subsequent purification and characterization steps are essential for obtaining a high-quality fluorescently labeled peptide suitable for a variety of downstream applications in research and drug development.

References

Troubleshooting & Optimization

improving NH2-SSK-COOH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-SSK-COOH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the this compound peptide.

Understanding this compound Solubility

This compound is a tripeptide with the sequence Ser-Ser-Lys. Its solubility is largely dictated by its amino acid composition. The presence of a lysine residue, a basic amino acid, gives the peptide a net positive charge at neutral and acidic pH. The isoelectric point (pI) of this compound is estimated to be around 9.7. Peptides are least soluble at their pI, where their net charge is zero.[1] Therefore, to effectively dissolve this compound, it is crucial to use a solvent with a pH that is significantly lower than its pI.

Physicochemical Properties of this compound
PropertyValue
Sequence NH2-Ser-Ser-Lys-COOH
Molecular Weight ~304.33 Da
Isoelectric Point (pI) ~9.7
Charge at pH 7 Positive

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: Peptide is insoluble or poorly soluble in water.
  • Cause: Water, while a neutral solvent, may not be acidic enough to fully protonate the peptide and ensure its dissolution, especially if the peptide concentration is high.

  • Solution:

    • Use a dilute acidic buffer. Since this compound is a basic peptide, dissolving it in a slightly acidic solution will increase its solubility.[2][3][4][5]

    • Recommended Solvents: Start with 10% acetic acid in water. If the peptide is intended for cell culture, using a buffer like phosphate-buffered saline (PBS) at a pH below 7 is also a viable option.[2]

    • Sonication: To aid dissolution, sonicate the solution for short bursts of 10-20 seconds.[4] Be cautious as sonication can heat the sample.

Issue 2: Peptide precipitates out of solution after initial dissolution.
  • Cause: This can happen if the pH of the final solution is too close to the peptide's pI, or if the concentration of the peptide exceeds its solubility limit in that specific buffer.

  • Solution:

    • Check the pH: Ensure the final pH of your peptide solution is well below the pI of ~9.7.

    • Dilute the sample: If the concentration is too high, dilute the sample with the same acidic buffer.

    • Add a co-solvent: For highly concentrated solutions, a small amount of an organic co-solvent can be used.

Issue 3: Need to use an organic co-solvent.
  • Cause: In some cases, for very high concentrations or specific experimental conditions, an organic co-solvent may be necessary.

  • Solution:

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for improving the solubility of peptides.[3]

    • Procedure: First, dissolve the peptide in a minimal amount of DMSO. Then, slowly add the aqueous buffer to the DMSO-peptide solution with gentle vortexing to reach the desired final concentration.[6]

    • Concentration: Keep the final concentration of DMSO as low as possible, as it can affect biological assays. For most cell-based assays, a final DMSO concentration of 0.5-1% is generally considered safe.[7]

Experimental Protocol: Step-by-Step Dissolution

This protocol provides a systematic approach to dissolving this compound.

  • Weigh the Peptide: Accurately weigh the required amount of lyophilized this compound powder.

  • Initial Solvent Addition: Add a small volume of sterile, deionized water to the peptide.

  • Vortex: Gently vortex the vial to see if the peptide dissolves.

  • Acidification: If the peptide is not fully dissolved, add 10% acetic acid dropwise while vortexing until the peptide is completely dissolved.

  • Buffer Addition: Add your desired aqueous buffer to the dissolved peptide solution to reach the final concentration.

  • pH Adjustment: If necessary, adjust the pH of the final solution to be within the optimal range for your experiment, ensuring it remains well below the peptide's pI.

  • Sterile Filtration: If the solution is for use in cell culture, sterile filter it through a 0.22 µm filter.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: Given that this compound is a basic peptide, the recommended initial solvent is a dilute acidic solution, such as 10% aqueous acetic acid.[3][4] This will ensure the peptide has a net positive charge, which promotes solubility. For many basic peptides, a concentration of up to 1 mg/mL can often be achieved in PBS at a pH of 7.0-7.4.[2]

Q2: Can I dissolve this compound directly in PBS?

A2: It may be possible to dissolve lower concentrations of this compound directly in PBS (pH 7.4). However, for higher concentrations, starting with a more acidic solution and then diluting with PBS is a more reliable method.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly pH-dependent.[1] As a basic peptide with a pI of approximately 9.7, its solubility is lowest at this pH. In acidic conditions (pH < 9.7), the amine groups in the lysine side chain and at the N-terminus are protonated, resulting in a net positive charge and increased solubility in aqueous solutions.

Q4: What should I do if the peptide forms a gel-like substance?

A4: Gel formation can occur with some peptides at high concentrations due to intermolecular hydrogen bonding.[8] If this happens, try diluting the sample with an acidic buffer and gently warming the solution (not exceeding 40°C) to help break up the gel.[3] Sonication can also be beneficial.[4]

Q5: How should I store the dissolved this compound solution?

A5: For long-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.

Quantitative Solubility Data (Estimated)

While specific experimental solubility data for this compound is not widely available, the following table provides estimated solubility based on general principles for short, basic peptides.[2][4]

Buffer/SolventpHEstimated Solubility (mg/mL)Notes
Deionized Water~71 - 5May require sonication.
0.1% Acetic Acid~2.9> 10Recommended for initial dissolution.
Phosphate-Buffered Saline (PBS)7.41 - 2Generally suitable for biological assays.
10% DMSO in WaterN/A> 10Use for high concentrations; dilute for assays.

Diagrams

experimental_workflow Experimental Workflow for Dissolving this compound start Start with lyophilized This compound add_water Add small volume of sterile deionized water start->add_water vortex1 Vortex gently add_water->vortex1 check_solubility Is the peptide fully dissolved? vortex1->check_solubility add_acid Add 10% acetic acid dropwise check_solubility->add_acid No add_buffer Add desired aqueous buffer to final volume check_solubility->add_buffer Yes vortex2 Vortex until dissolved add_acid->vortex2 vortex2->add_buffer troubleshoot Troubleshoot: - Use co-solvent (DMSO) - Sonicate - Gentle warming vortex2->troubleshoot final_solution Peptide is ready for use add_buffer->final_solution

Caption: Workflow for dissolving this compound.

logical_relationship Relationship between pH, Charge, and Solubility cluster_ph pH of Solvent cluster_charge Net Charge of Peptide cluster_solubility Solubility in Aqueous Buffer ph_low Low pH (< pI) charge_pos Positive (+) ph_low->charge_pos ph_pi pH ≈ pI (9.7) charge_zero Neutral (0) ph_pi->charge_zero ph_high High pH (> pI) charge_neg Negative (-) ph_high->charge_neg sol_high High charge_pos->sol_high sol_low Low charge_zero->sol_low charge_neg->sol_high

References

Technical Support Center: Prevention of Ser-Ser-Lys Peptide Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the Ser-Ser-Lys peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of my Ser-Ser-Lys peptide in solution?

A1: The degradation of the Ser-Ser-Lys peptide in solution is primarily due to its inherent chemical instability, which is influenced by its amino acid composition and the surrounding environment. The main degradation pathways include:

  • Hydrolysis: Cleavage of the peptide bonds, particularly those involving serine, can be catalyzed by acidic or basic conditions. The hydroxyl group in the serine side chain can facilitate this process.[1]

  • Oxidation: While Ser-Ser-Lys does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur, especially in the presence of metal ions or reactive oxygen species.

  • Enzymatic Degradation: If the solution is not sterile, proteases can rapidly cleave the peptide bonds.

Q2: How does pH affect the stability of the Ser-Ser-Lys peptide?

A2: pH is a critical factor in the stability of peptide solutions. For the Ser-Ser-Lys peptide:

  • Acidic pH (below 4): Can lead to acid-catalyzed hydrolysis of the peptide bonds.

  • Neutral to Slightly Acidic pH (5-7): Generally, this is the most stable pH range for storing peptides in solution.

  • Alkaline pH (above 8): Can lead to base-catalyzed hydrolysis and other degradation reactions like β-elimination, particularly at the serine residues.[2]

Q3: What is the recommended storage temperature for Ser-Ser-Lys solutions?

A3: For optimal stability, Ser-Ser-Lys solutions should be stored frozen. Recommended storage temperatures are:

  • Short-term (days to a week): 2-8°C.

  • Long-term (weeks to months): -20°C or ideally -80°C.[3]

It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[3] Aliquoting the peptide solution into single-use vials is highly recommended.[3]

Q4: Can the choice of buffer impact the stability of my peptide?

A4: Yes, the buffer system can significantly influence the stability of the Ser-Ser-Lys peptide. It is important to choose a buffer that is compatible with the desired pH range and does not catalyze degradation reactions. Common buffers used for peptides include:

  • Acetate buffers: For pH ranges of 4-5.6.

  • Phosphate buffers: For pH ranges of 6-8.

  • Citrate buffers: For pH ranges of 3-6.2.

The concentration of the buffer can also play a role, and it is generally recommended to use the lowest effective concentration.

Q5: Are there any additives I can use to improve the stability of my Ser-Ser-Lys solution?

A5: Yes, various excipients can be added to enhance the stability of peptide solutions:

  • Antioxidants: Such as ascorbic acid or sodium metabisulfite, can be included to prevent oxidative degradation.

  • Chelating Agents: Like ethylenediaminetetraacetic acid (EDTA), can be used to sequester metal ions that can catalyze oxidation.

  • Cryoprotectants/Lyoprotectants: Sugars like sucrose or trehalose, and polyols like mannitol, can stabilize the peptide during freezing and lyophilization.[2]

  • Enzyme Inhibitors: If enzymatic degradation is a concern, broad-spectrum protease inhibitors can be added, particularly for in vitro experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of the Ser-Ser-Lys peptide in solution.

Diagram: Troubleshooting Workflow for Ser-Ser-Lys Degradation

TroubleshootingWorkflow Troubleshooting Workflow for Ser-Ser-Lys Degradation start Start: Peptide Degradation Observed check_storage Review Storage Conditions: - Temperature? - Light exposure? - Freeze-thaw cycles? start->check_storage storage_issue Issue: Improper Storage check_storage->storage_issue storage_solution Solution: - Store at -20°C or -80°C. - Protect from light. - Aliquot to avoid freeze-thaw. storage_issue->storage_solution Yes check_solution Examine Solution Preparation: - pH of the solution? - Buffer composition? - Water quality? storage_issue->check_solution No end Resolution: Peptide Stability Improved storage_solution->end solution_issue Issue: Suboptimal Solution Parameters check_solution->solution_issue solution_solution Solution: - Adjust pH to 5-7. - Use appropriate buffer. - Use sterile, high-purity water. solution_issue->solution_solution Yes check_contamination Consider Contamination: - Microbial growth? - Presence of proteases? solution_issue->check_contamination No solution_solution->end contamination_issue Issue: Contamination check_contamination->contamination_issue contamination_solution Solution: - Work in sterile conditions. - Filter-sterilize the solution. - Add protease inhibitors if necessary. contamination_issue->contamination_solution Yes check_oxidation Investigate Oxidation: - Presence of metal ions? - Exposure to oxygen? contamination_issue->check_oxidation No contamination_solution->end oxidation_issue Issue: Oxidative Degradation check_oxidation->oxidation_issue oxidation_solution Solution: - Use metal-free containers. - Add chelating agents (e.g., EDTA). - Degas solution and overlay with inert gas. oxidation_issue->oxidation_solution Yes oxidation_issue->end No oxidation_solution->end

Caption: Troubleshooting workflow for Ser-Ser-Lys peptide degradation.

Step-by-Step Troubleshooting
  • Review Storage and Handling Procedures:

    • Question: Are you storing the peptide solution at the correct temperature?

    • Action: Ensure storage at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]

    • Question: Is the peptide protected from light?

    • Action: Store vials in the dark to prevent photodegradation.

  • Evaluate Solution Parameters:

    • Question: What is the pH of your peptide solution?

    • Action: Measure the pH and adjust it to a range of 5-7 for optimal stability.

    • Question: What buffer are you using?

    • Action: Ensure the buffer is appropriate for the target pH and is not known to catalyze peptide degradation. Consider using acetate or phosphate buffers.

    • Question: What is the quality of the water used?

    • Action: Use sterile, high-purity water (e.g., HPLC-grade or Milli-Q) to avoid contaminants that can degrade the peptide.

  • Assess for Contamination:

    • Question: Is there any sign of microbial growth in your solution?

    • Action: Visually inspect the solution for turbidity. If contamination is suspected, discard the solution and prepare a new one under sterile conditions. Consider filter-sterilizing the solution through a 0.22 µm filter.

    • Question: Could your solution be contaminated with proteases?

    • Action: If working with biological samples or if sterility is uncertain, consider adding a protease inhibitor cocktail.

  • Investigate Oxidative Degradation:

    • Question: Are you using containers that could leach metal ions?

    • Action: Use high-quality, metal-free polypropylene or glass vials.

    • Question: Is the solution exposed to air for extended periods?

    • Action: Minimize headspace in the vials and consider degassing the solvent before dissolving the peptide. Overlaying the solution with an inert gas like nitrogen or argon can also help.

Data on Peptide Stability

ConditionPotential Impact on Ser-Ser-Lys StabilityRecommendation
pH High degradation at pH < 4 and pH > 8. Optimal stability at pH 5-7.Maintain pH in the 5-7 range using a suitable buffer.
Temperature Increased degradation rate with increasing temperature.Store solutions at -20°C or -80°C.[3]
Buffer Type Some buffer components can catalyze hydrolysis.Use non-reactive buffers like acetate or phosphate.
Metal Ions Can catalyze oxidative degradation.Use high-purity reagents and metal-free containers. Consider adding a chelating agent.
Proteases Rapid enzymatic cleavage of peptide bonds.Work under sterile conditions or add protease inhibitors.

Experimental Protocols

Protocol 1: Preparation of a Stable Ser-Ser-Lys Peptide Stock Solution

Objective: To prepare a 10 mM stock solution of Ser-Ser-Lys with enhanced stability.

Materials:

  • Lyophilized Ser-Ser-Lys peptide

  • Sterile, HPLC-grade water

  • 1 M Acetic acid solution, sterile

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Equilibrate the vial of lyophilized Ser-Ser-Lys to room temperature before opening to prevent condensation.

  • Calculate the volume of solvent needed to achieve a 10 mM concentration based on the amount of peptide provided.

  • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile, HPLC-grade water to the vial.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.

  • If the peptide is difficult to dissolve, add a small volume of 1 M acetic acid dropwise until the peptide dissolves, then adjust the final volume with water.

  • Measure the pH of the solution and adjust to approximately 5.5-6.5 with dilute acetic acid or ammonium hydroxide if necessary.

  • Filter the solution through a 0.22 µm sterile syringe filter into a sterile polypropylene tube.

  • Aliquot the stock solution into single-use, low-protein-binding polypropylene tubes.

  • Store the aliquots at -80°C until use.

Protocol 2: Stability Assessment of Ser-Ser-Lys by RP-HPLC

Objective: To monitor the degradation of Ser-Ser-Lys over time under specific storage conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Ser-Ser-Lys peptide solution

  • Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)

Procedure:

  • Prepare the Ser-Ser-Lys solution to be tested in the desired buffer and concentration.

  • Divide the solution into several vials for different time points (e.g., 0, 24, 48, 72 hours).

  • Store the vials under the desired stress condition (e.g., 37°C).

  • At each time point, remove a vial and immediately analyze it by RP-HPLC. If analysis cannot be performed immediately, freeze the sample at -80°C.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Gradient:

      • 0-5 min: 0% B

      • 5-25 min: 0-50% B (linear gradient)

      • 25-30 min: 50-100% B (linear gradient)

      • 30-35 min: 100% B

      • 35-40 min: 100-0% B (linear gradient)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of the intact Ser-Ser-Lys peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation rate.

Diagram: Peptide Stability Analysis Workflow

StabilityAnalysisWorkflow Workflow for Peptide Stability Analysis prep_solution Prepare Peptide Solution in Test Buffer aliquot Aliquot for Different Time Points prep_solution->aliquot stress Incubate Under Stress Conditions (e.g., Temperature, pH) aliquot->stress sample_collection Collect Samples at Predetermined Time Points stress->sample_collection hplc_analysis Analyze by RP-HPLC sample_collection->hplc_analysis data_analysis Integrate Peak Areas and Calculate % Remaining Peptide hplc_analysis->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics

Caption: A typical workflow for assessing peptide stability.

References

Technical Support Center: Optimizing Bioconjugation of NH2-SSK-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioconjugation of molecules containing amine (NH2), disulfide (S-S), and carboxylic acid (COOH) functionalities, exemplified by the NH2-SSK-COOH structure. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with a trifunctional molecule like this compound?

A1: The primary challenge lies in achieving site-selective conjugation. With three reactive functional groups (amine, carboxyl, and a reducible disulfide), there is a risk of unintended cross-reactivity, such as self-polymerization or conjugation at an undesired position on your target biomolecule.[1] Careful planning of the reaction sequence and use of appropriate protecting groups or reaction conditions are crucial.

Q2: In what order should I perform the conjugations if I want to utilize all three functional groups?

A2: The optimal order depends on your overall goal and the nature of your target molecule. A common strategy is to first utilize the most selective reaction under the mildest conditions. For instance, you might first perform the EDC/NHS coupling of the carboxyl group, followed by the reduction of the disulfide bond and subsequent thiol-maleimide conjugation. The primary amine could be used in a final step, or it may need to be protected initially if it can interfere with the other reactions.

Q3: How can I prevent my this compound molecule from polymerizing during an EDC/NHS reaction?

A3: Polymerization can occur if the activated carboxyl group of one this compound molecule reacts with the amine group of another. To minimize this, a two-step EDC/NHS protocol is recommended.[2] First, activate the carboxyl group with EDC and NHS, then purify the activated molecule to remove excess coupling reagents before adding your target amine-containing biomolecule.[3] Using a molar excess of the target biomolecule can also favor the desired reaction over self-polymerization.

Q4: What are the best practices for reducing the disulfide bond without affecting my protein of interest?

A4: Use a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective at neutral pH and does not need to be removed before the subsequent thiol-maleimide reaction.[4] DTT (dithiothreitol) is also effective but may need to be removed by dialysis or desalting column before conjugation as it contains a free thiol. It is important to perform the reduction under conditions that do not denature your protein.

Q5: How can I improve the stability of the maleimide-thiol linkage?

A5: The thiosuccinimide ring formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[5][6] To enhance stability, consider using next-generation maleimides that are designed to undergo intramolecular cyclization, which stabilizes the linkage.[5] Alternatively, ensure the reaction goes to completion and that the pH is maintained within the optimal range of 6.5-7.5 during conjugation.[7]

Troubleshooting Guides

Problem 1: Low Yield of the Final Bioconjugate
Potential Cause Troubleshooting Step Rationale
Inefficient EDC/NHS Activation Optimize the molar ratio of EDC and NHS to the carboxyl group. A common starting point is a 2-5 fold molar excess of EDC/NHS.[8] Ensure the activation is performed in an amine-free buffer (e.g., MES) at a pH of 4.5-6.0.[9]EDC is most effective at acidic pH, and the NHS ester intermediate improves stability and coupling efficiency at physiological pH.[3][9]
Hydrolysis of Activated Species Use the activated molecule immediately after preparation. If storage is necessary, store it under anhydrous conditions. The NHS ester is more stable than the O-acylisourea intermediate but still susceptible to hydrolysis.[10]The activated carboxyl groups are prone to hydrolysis in aqueous solutions, which deactivates them.[9]
Suboptimal pH for Conjugation For amine coupling, adjust the pH to 7.2-8.5.[2] For maleimide-thiol coupling, maintain a pH of 6.5-7.5.[7]The reactivity of primary amines and thiols is pH-dependent.[7][11]
Presence of Interfering Substances Ensure your buffers are free of extraneous amines (e.g., Tris, glycine) or thiols during the respective conjugation steps.These substances will compete with your target molecule for the reactive sites.
Incomplete Disulfide Reduction Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time. Confirm reduction using Ellman's reagent.Incomplete reduction will result in fewer available thiol groups for conjugation.
Problem 2: Aggregation or Precipitation of the Bioconjugate
Potential Cause Troubleshooting Step Rationale
High Degree of Labeling Reduce the molar excess of the this compound molecule during the conjugation reaction.A high degree of modification can alter the physicochemical properties of the protein, leading to aggregation.[12]
Intermolecular Cross-linking Perform the conjugation at a lower protein concentration. Add the activated this compound molecule slowly to the protein solution with gentle mixing.[12]This reduces the likelihood of one activated molecule bridging two protein molecules.[12]
Suboptimal Buffer Conditions Add stabilizing excipients like glycerol (5-20%) or arginine (50-100 mM) to the reaction buffer.[12] Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[12]These additives can help maintain protein solubility and stability.[12]
Unwanted Disulfide Bond Formation If your target protein has free cysteines, consider blocking them with a reversible agent like N-ethylmaleimide (NEM) before starting the conjugation with this compound.Exposed cysteines can form intermolecular disulfide bonds, leading to aggregation.[12]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of a Carboxyl Group to a Primary Amine
  • Activation of the Carboxyl Group:

    • Dissolve the carboxyl-containing molecule (e.g., this compound) in an amine-free buffer, such as 0.1 M MES, pH 4.5-6.0.[9]

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess EDC and NHS using a desalting column or dialysis against the coupling buffer (e.g., PBS, pH 7.2-8.0).[3]

  • Conjugation to the Amine:

    • Dissolve the amine-containing target molecule in the coupling buffer.

    • Add the activated carboxyl-containing molecule to the amine-containing molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Add a quenching solution such as Tris or glycine to a final concentration of 20-50 mM to quench any unreacted NHS-esters.[2]

  • Purification:

    • Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

Protocol 2: Disulfide Reduction and Maleimide-Thiol Conjugation
  • Reduction of the Disulfide Bond:

    • Dissolve the disulfide-containing molecule in a reaction buffer at pH 7.0-7.5 (e.g., PBS with EDTA).

    • Add a 10-20 fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

  • Conjugation to the Maleimide:

    • Dissolve the maleimide-functionalized molecule in a compatible buffer.

    • Add the maleimide-containing molecule to the reduced thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction:

    • Add a free thiol-containing molecule like cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using size exclusion chromatography or dialysis.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Carboxyl Activation & Amine Coupling cluster_step2 Step 2: Disulfide Reduction & Thiol Coupling mol This compound edc_nhs EDC / NHS in MES Buffer (pH 4.5-6.0) mol->edc_nhs Activate -COOH activated_mol Activated NH2-SSK-CO-NHS edc_nhs->activated_mol target_protein Target Protein (with -NH2) activated_mol->target_protein Couple to -NH2 (pH 7.2-8.0) conjugate1 Protein-CO-SSK-NH2 target_protein->conjugate1 conjugate1_step2 Protein-CO-SSK-NH2 tcep TCEP (pH 7.0-7.5) conjugate1_step2->tcep Reduce -S-S- reduced_conjugate Protein-CO-SK(SH)-NH2 tcep->reduced_conjugate maleimide_mol Maleimide-Molecule reduced_conjugate->maleimide_mol Couple to Maleimide (pH 6.5-7.5) final_conjugate Final Conjugate maleimide_mol->final_conjugate

Caption: A two-step bioconjugation workflow for this compound.

Troubleshooting_Logic start Experiment Start: Bioconjugation of this compound low_yield Low Conjugation Yield? start->low_yield aggregation Aggregation / Precipitation? low_yield->aggregation No check_reagents Check Reagent Ratios & Purity low_yield->check_reagents Yes success Successful Conjugation aggregation->success No reduce_concentration Lower Protein/Reagent Concentration aggregation->reduce_concentration Yes check_ph Verify Buffer pH for Each Step check_reagents->check_ph check_buffers Ensure Buffers are Free of Interfering Amines/Thiols check_ph->check_buffers check_reduction Confirm Disulfide Reduction check_buffers->check_reduction check_reduction->aggregation add_stabilizers Add Stabilizing Excipients (e.g., Glycerol) reduce_concentration->add_stabilizers lower_temp Decrease Reaction Temperature add_stabilizers->lower_temp lower_temp->success

Caption: A troubleshooting decision tree for common bioconjugation issues.

References

Technical Support Center: NH2-SSK-COOH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the tripeptide NH2-Ser-Ser-Lys-COOH. The information is presented in a question-and-answer format to directly address common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: What is a realistic crude purity and final yield to expect for the synthesis of NH2-SSK-COOH?

A1: For a short tripeptide like this compound, a crude purity of over 70% is a reasonable expectation with optimized solid-phase peptide synthesis (SPPS) protocols.[1][2] The final isolated yield after purification can vary significantly based on the efficiency of each coupling and deprotection step, as well as the purification process itself. A typical yield for the solid-phase synthesis of a short peptide is often in the range of 20-50%.[3][4]

Summary of Expected Synthesis Outcomes

ParameterExpected ValueNotes
Crude Purity >70%Highly dependent on coupling efficiency at each step.
Final Yield (Post-Purification) 20-50%Influenced by purification losses.
Coupling Efficiency (per step) >99%With standard coupling reagents.

Q2: I am observing a lower than expected crude purity. What are the common impurities and their causes?

A2: Low crude purity in peptide synthesis is often due to incomplete reactions or side reactions. Common impurities include:

  • Deletion Sequences (e.g., NH2-SK-COOH or NH2-S-K-COOH): Result from incomplete coupling of an amino acid.

  • Truncated Sequences: Occur when the peptide chain stops elongating prematurely.

  • Incomplete Deprotection: Residual protecting groups from the Serine (tBu) or Lysine (Boc) side chains may remain after cleavage.

  • Side-Reaction Products: Specific to the amino acids in your sequence. For this compound, these can include racemized amino acids or byproducts from reactions involving the hydroxyl groups of the two adjacent serine residues.

To improve purity, ensure efficient coupling by using a sufficient excess of amino acids and coupling reagents, and confirm complete deprotection at each step, for instance, by using a ninhydrin test.

Side Reactions & Troubleshooting

Q3: What specific side reactions should I be aware of when synthesizing a peptide with two adjacent Serine residues (Ser-Ser)?

A3: The presence of two consecutive serine residues can present specific challenges. While not extensively documented as a common "difficult sequence," the hydroxyl groups on the serine side chains are reactive. Potential side reactions include:

  • O-acylation: The hydroxyl group of serine can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester byproducts. While the use of a tert-Butyl (tBu) protecting group on the serine side chain minimizes this, incomplete protection can be a source of this side reaction.

  • Dehydration: Although less common under standard SPPS conditions, there is a theoretical possibility of side reactions between the two adjacent serine residues, such as the formation of a cyclic ether or other dehydration products, particularly during the acidic cleavage step.

  • N-O Acyl Shift: During deprotection with strong acids like TFA, an N-O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of serine.[5]

Troubleshooting:

  • Ensure the use of high-quality Fmoc-Ser(tBu)-OH with complete side-chain protection.

  • Use optimized coupling times to avoid over-activation, which can increase the likelihood of side reactions.

  • During cleavage, use a scavenger cocktail that can effectively quench reactive species.

Q4: My final product shows a mass corresponding to the addition of a sulfate group. What could be the cause?

A4: The observation of a mass increase corresponding to sulfonation (+80 Da) on a serine residue is a known side reaction that can occur during the final cleavage and deprotection step. This is particularly prevalent when using certain protecting groups for other amino acids in the sequence, such as Pmc or Mtr for Arginine, in the presence of trifluoroacetic acid (TFA). The cleavage of these protecting groups can generate reactive sulfonyl species that can modify the hydroxyl group of serine.[6]

Prevention:

  • While this compound does not contain arginine, if you are synthesizing other peptides with this combination, be aware of this potential side reaction.

  • The use of effective scavengers in the cleavage cocktail is crucial to quench these reactive species.

Purification

Q5: What is a good starting point for purifying this compound using RP-HPLC?

A5: this compound is a relatively short and hydrophilic peptide. Therefore, it will likely have low retention on a standard C18 reversed-phase HPLC column.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18, wide-pore (300 Å), suitable for peptides. Consider a column designed for polar compounds.
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in acetonitrile (ACN)
Gradient A shallow gradient with a low starting percentage of Mobile Phase B. For example, 0-30% B over 30-40 minutes.
Flow Rate 1 mL/min for an analytical column (e.g., 4.6 mm ID)
Detection 214 nm or 220 nm

Troubleshooting Poor Retention: If the peptide elutes in the void volume, consider:

  • Using a column with a more polar stationary phase (e.g., a polar-embedded or polar-endcapped C18 column).[7][8]

  • Employing an ion-pairing agent other than TFA, although this can complicate solvent removal.

  • Using a shallower gradient and a lower initial concentration of acetonitrile.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the Fmoc/tBu strategy.

  • Resin Selection and Preparation:

    • Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The loading capacity will determine the scale of your synthesis.

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for Serine):

    • Dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

    • Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Repeat for the Second Serine:

    • Repeat the Fmoc-deprotection (Step 2) and coupling (Step 3) steps for the second Fmoc-Ser(tBu)-OH.

  • Final N-terminal Fmoc Deprotection:

    • After coupling the final serine, perform a final Fmoc-deprotection (Step 2) to yield the free N-terminal amine.

Cleavage and Deprotection
  • Resin Preparation:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail. A standard and effective cocktail for this peptide is Reagent K:

      • Trifluoroacetic acid (TFA): 82.5%

      • Water: 5%

      • Phenol: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Characterization
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).

    • Purify the peptide using a preparative RP-HPLC system with the conditions outlined in the FAQ section.

    • Collect fractions and analyze them by analytical HPLC to identify the pure fractions.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the peptide by obtaining its mass spectrum. The expected monoisotopic mass for this compound (C12H23N5O7) is approximately 349.16 Da.

    • Analytical RP-HPLC: Assess the purity of the final product by analytical RP-HPLC. The goal is typically >95% or >98% purity for most research applications.[1]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each Ser) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Fmoc-Lys(Boc)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Ser(tBu)-OH (HCTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleave with Reagent K (TFA/Scavengers) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Troubleshooting_Low_Purity cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Crude Purity Observed MS_Analysis Analyze Crude by Mass Spec Start->MS_Analysis Identify_Impurities Identify Impurities (Deletion, Truncation, etc.) MS_Analysis->Identify_Impurities Deletion Deletion Sequences (n-1, n-2) Identify_Impurities->Deletion Incomplete_Deprotection_Impurity Incomplete Deprotection Identify_Impurities->Incomplete_Deprotection_Impurity Side_Reactions Other Side Reactions Identify_Impurities->Side_Reactions Incomplete_Coupling Incomplete Coupling Deletion->Incomplete_Coupling Increase_Equivalents Increase Amino Acid/ Coupling Reagent Equivalents Incomplete_Coupling->Increase_Equivalents Extend_Coupling Extend Coupling Time Incomplete_Coupling->Extend_Coupling Incomplete_Fmoc Incomplete Fmoc Removal Incomplete_Deprotection_Impurity->Incomplete_Fmoc Extend_Piperidine Extend Piperidine Treatment Incomplete_Fmoc->Extend_Piperidine Optimize_Cleavage Optimize Cleavage Cocktail (Add Scavengers) Side_Reactions->Optimize_Cleavage

Caption: Troubleshooting logic for low peptide purity.

Signaling_Pathway SSK_Peptide This compound Receptor Cell Surface Receptor SSK_Peptide->Receptor Binds Kinase Serine/Threonine Kinase Receptor->Kinase Activates Substrate Intracellular Substrate Protein Kinase->Substrate Targets Phosphorylation Phosphorylation of Substrate Substrate->Phosphorylation Undergoes Cellular_Response Cellular Response Phosphorylation->Cellular_Response Leads to

References

Technical Support Center: Purification of Synthetic NH2-SSK-COOH Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers purifying the synthetic peptide NH2-SSK-COOH. Given its sequence, this peptide is expected to be highly hydrophilic, which presents unique challenges during standard purification protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for a short, hydrophilic peptide like this compound?

A1: The most common and effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity. For a hydrophilic peptide like this compound, specific considerations for the column, solvents, and gradient are necessary to achieve good retention and separation.

Q2: My this compound peptide is not retaining on my C18 column and is eluting in the void volume. What should I do?

A2: This is a common issue with highly hydrophilic peptides.[3][4] Here are several strategies to increase retention:

  • Use a Different Stationary Phase: Consider a column with a less hydrophobic stationary phase (like C4 or C8) or one with a different chemistry, such as a diphenyl column.[2]

  • Adjust the Mobile Phase: Ensure your aqueous solvent (Mobile Phase A) contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). TFA pairs with basic residues like Lysine (K), increasing the peptide's overall hydrophobicity and retention.[2][5]

  • Modify the Injection Solvent: Dissolve your crude peptide in the initial mobile phase conditions (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA) or acidified water, rather than in strong organic solvents like pure acetonitrile or methanol.[4] Injecting in a solvent stronger than the mobile phase will cause the peptide to flush through the column without binding.[6]

  • Start with a Low Organic Concentration: Begin your gradient with a very low percentage of organic solvent (0-5% Mobile Phase B).[7]

Q3: What are the typical impurities I might see after synthesizing this compound?

A3: Impurities in solid-phase peptide synthesis (SPPS) can arise from various sources.[8][9] For this specific sequence, you might encounter:

  • Deletion Sequences: Peptides missing one or more amino acids (e.g., NH2-SK-COOH, NH2-SS-COOH).

  • Incomplete Deprotection: Failure to remove side-chain protecting groups from Serine or Lysine.

  • Side Reactions: Products from reactions like aspartimide formation (if Asp was present), or modifications from cleavage cocktails.[10][11]

  • Reagent Adducts: Modifications to the peptide from scavengers or other reagents used during synthesis and cleavage.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential:

  • Analytical RP-HPLC: Use a high-resolution analytical column to assess the purity of the collected fractions. Purity is typically determined by integrating the peak area at a specific wavelength (e.g., 214-220 nm).[1]

  • Mass Spectrometry (MS): This is crucial for confirming the molecular weight of the peptide.[12][13] Techniques like MALDI-TOF or LC-MS will verify that the purified peak corresponds to the correct mass for this compound.[12][13] LC-MS is also powerful for identifying the mass of impurity peaks.[9]

Q5: How should I store the purified, lyophilized this compound peptide?

A5: For long-term stability, store the lyophilized peptide at -20°C or colder, ideally in a desiccator to protect it from moisture.[14][15] Before opening a vial, allow it to equilibrate to room temperature to prevent condensation from forming on the peptide powder.[15]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow.

Problem 1: Low Purity (<90%) After a Single Round of Preparative HPLC
  • Symptom: The analytical HPLC of your collected fraction shows multiple impurity peaks close to the main product peak.

  • Cause: The HPLC gradient is too steep, preventing proper separation of closely eluting impurities.

  • Solution: Optimize the gradient. A shallower gradient slope (e.g., increasing the organic phase by 0.5% per minute instead of 2% per minute) will improve resolution between peaks.[16][17]

Problem 2: Broad or Tailing Peaks in the Chromatogram
  • Symptom: The main peptide peak is wide and asymmetrical instead of sharp and Gaussian.

  • Cause & Solution:

    • Column Overload: You may be injecting too much crude peptide. Reduce the sample load.

    • Column Degradation: The column may be contaminated or the stationary phase degraded. Flush the column with a strong solvent or replace it if necessary.

    • Inappropriate pH: The mobile phase pH can affect peak shape. Ensure 0.1% TFA is present in both mobile phases for a consistent low pH.

    • Secondary Interactions: Metal impurities in the silica can cause tailing. Using a high-purity silica column can mitigate this.[17]

Problem 3: Low Peptide Yield After Lyophilization
  • Symptom: The mass of the final lyophilized powder is significantly lower than expected based on the crude amount and estimated purity.

  • Cause & Solution:

    • Inaccurate Quantification: The initial "crude weight" includes salts and other impurities. The final pure weight will always be lower.

    • Peptide Adsorption: The peptide may be sticking to vials or tubing. Rinsing collection tubes with a small amount of acetonitrile/water can help recover some material.

    • Suboptimal Fraction Collection: The collection window for the main peak may have been too narrow, missing parts of the peak. Review the chromatogram to ensure the entire peak was collected.

    • Improper Lyophilization: Ensure the peptide solution is completely frozen before starting the lyophilizer to prevent sample loss.[14]

Section 3: Data Presentation

Table 1: Effect of HPLC Gradient Slope on Peptide Purity

This table illustrates how changing the gradient can improve the final purity of this compound, starting from a crude sample with 65% purity.

InjectionColumnGradient (%B/min)¹Retention Time (min)Final Purity (%)
1C18, 5 µm2.0% / min10.588.2
2C18, 5 µm1.0% / min15.294.6
3 C18, 5 µm 0.5% / min 21.8 98.1

¹Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient from 5% to 45% B.

Section 4: Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water. Degas the solution.

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation:

    • Weigh approximately 20 mg of crude this compound peptide.

    • Dissolve the peptide in 2 mL of Mobile Phase A. If solubility is an issue, sonicate briefly or add a minimal amount of acetonitrile.

  • Chromatography Method:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).

    • Flow Rate: 15 mL/min.

    • Detection: 220 nm.

    • Gradient:

      • 0-5 min: 5% B (Isocratic)

      • 5-45 min: 5% to 35% B (Linear Gradient, 0.75%/min)

      • 45-50 min: 35% to 95% B (Wash)

      • 50-60 min: 95% to 5% B (Re-equilibration)

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 5 mL) corresponding to the major peak.

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Confirm the identity of the pure fractions using mass spectrometry.[12]

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution completely in a suitable flask (e.g., using a dry ice/ethanol bath or a -80°C freezer).[14]

    • Lyophilize the frozen sample until a dry, fluffy white powder is obtained. This process typically takes 24-48 hours.

Section 5: Visualizations

Diagram 1: General Purification Workflow

cluster_synthesis Synthesis & Cleavage cluster_purification Purification & Analysis cluster_final Final Product Crude Crude this compound (Peptide + Impurities) HPLC Preparative RP-HPLC Crude->HPLC Dissolve & Inject Analysis Purity & Mass Analysis (Analytical HPLC & MS) HPLC->Analysis Collect Fractions Lyophilize Pool & Lyophilize Analysis->Lyophilize Pool Pure Fractions Final Pure Lyophilized Peptide (>95% Purity) Lyophilize->Final

Caption: Workflow from crude synthetic peptide to final purified product.

Diagram 2: Troubleshooting Low HPLC Purity

cluster_causes Potential Causes cluster_solutions Solutions Start Low Purity Detected After HPLC Run Cause1 Poor Peak Resolution Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Wrong Column Chemistry Start->Cause3 Sol1 Decrease Gradient Slope (e.g., 1%/min -> 0.5%/min) Cause1->Sol1 Sol2 Reduce Sample Load Per Injection Cause2->Sol2 Sol3 Test C4 or Phenyl Column Cause3->Sol3

Caption: Troubleshooting flowchart for addressing low peptide purity.

References

Technical Support Center: Synthesis of Disulfide-Linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of peptides containing an N-terminal amine, a C-terminal carboxylic acid, a lysine residue, and an intramolecular disulfide bond, exemplified by the structure H₂N-Cys-Lys-Cys-COOH.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of disulfide-linked peptides?

A1: Impurities can arise at various stages of the synthesis. The most common classes include:

  • SPPS-Related Impurities: Truncated sequences (missing one or more amino acids) and deletion sequences (lacking a single amino acid within the chain).[1][2] Insertion sequences, where an amino acid is coupled twice, can also occur.[2][3]

  • Side-Chain Related Impurities: Incomplete removal of protecting groups from amino acid side chains, especially the Boc group from the lysine side chain.[4] Side reactions such as aspartimide formation can occur if aspartic acid is present in the sequence.[5]

  • Disulfide Bond Formation Impurities: The most common impurity is the linear dithiol (unoxidized) form of the peptide. Other potential impurities include oligomers formed through intermolecular disulfide bonds and peptides with scrambled or mispaired disulfide bonds if more than two cysteine residues are present.[6][7]

  • Modification Impurities: Oxidation of sensitive residues like methionine or tryptophan, and racemization at the α-carbon of amino acids during activation.[2][8]

Q2: How can I confirm the correct formation of the disulfide bond?

A2: The formation of the disulfide bond can be confirmed using mass spectrometry. The molecular weight of the cyclized peptide will be 2 Da less than its linear dithiol precursor due to the loss of two hydrogen atoms. Comparing the mass spectra of the crude product before and after a reduction step (e.g., with DTT) can also confirm the presence of the disulfide bond.[9] Further confirmation can be achieved by peptide mapping studies involving enzymatic digestion under non-reducing conditions followed by LC-MS/MS analysis.[6][10]

Q3: The ε-amino group of my lysine residue seems to be undergoing side reactions. How can I prevent this?

A3: The ε-amino group of lysine is highly reactive and must be protected throughout the synthesis.[4] Using a robust protecting group, such as the tert-butyloxycarbonyl (Boc) group, is standard practice in Fmoc-based SPPS.[4] Ensure that the deprotection of the N-terminal Fmoc group is selective and does not prematurely remove the lysine's Boc group. During cleavage from the resin, ensure that the cleavage cocktail is effective at removing the Boc group completely. Incomplete removal will result in a protected lysine residue in the final product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis workflow.

Problem 1: Low Yield of the Crude Peptide After Cleavage
Possible Cause Suggested Solution
Incomplete coupling reactions during SPPS. Monitor each coupling step using a qualitative test like the ninhydrin test. If the test is positive, indicating free amines, repeat the coupling step before proceeding to the next deprotection.
Aggregation of the growing peptide chain on the resin. For difficult sequences, consider using specialized resins (e.g., PEG-based resins) or incorporating pseudoproline dipeptides to disrupt secondary structures.[11]
Premature cleavage of the peptide from the resin. This can occur with certain linkers if the deprotection conditions are too harsh. Ensure that the piperidine solution for Fmoc removal is not contaminated with other acids.
Loss of peptide during work-up. After cleavage, ensure efficient precipitation of the peptide from the cleavage cocktail using cold diethyl ether. Minimize the number of washing steps to avoid losing the product.
Problem 2: Multiple Peaks in the HPLC Chromatogram of the Crude Product
Possible Cause Suggested Solution
Presence of deletion or truncated sequences. [1][12]Optimize coupling efficiency by using a sufficient excess of amino acids and coupling reagents, and by allowing adequate reaction times. Ensure proper resin swelling before the first coupling.
Incomplete removal of side-chain protecting groups. Extend the cleavage time or use a stronger cleavage cocktail. Scavengers like triisopropylsilane (TIS) and water are crucial to prevent side reactions and aid in deprotection.
Oxidation of sensitive amino acids. Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Racemization of amino acids. Avoid prolonged exposure to the activating agent. Use of additives like OxymaPure® or HOAt can help to suppress racemization.
Problem 3: Inefficient Disulfide Bond Formation
Possible Cause Suggested Solution
Incorrect pH for oxidation. The optimal pH for air oxidation is typically between 8.0 and 9.0.[7] Use a basic buffer such as ammonium bicarbonate to maintain the correct pH.
Peptide concentration is too high, leading to oligomerization. Perform the oxidation at high dilution (typically 0.1-1.0 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.
Presence of reducing agents from the cleavage step. Ensure that all scavengers and reducing agents from the cleavage cocktail are removed by thorough precipitation and washing before attempting oxidation.
The peptide has precipitated out of the oxidation buffer. Add organic co-solvents like acetonitrile or isopropanol to the buffer to improve the solubility of the peptide.

Summary of Common Impurities

The following table summarizes common impurities, their mass difference from the desired product, and typical analytical observations.

Impurity TypeDescriptionMass Difference (Da)Analytical Notes (HPLC & MS)
Deletion Sequence Missing one amino acid (e.g., Lys)- (Mass of missing residue)Elutes earlier on reverse-phase HPLC. Mass is lower by the residue weight.
Truncated Sequence Incomplete peptide chain- (Mass of missing fragment)Typically elutes much earlier on HPLC. Mass is significantly lower.
Dithiol Form Unoxidized linear peptide+2Often elutes very close to the cyclized product on HPLC. Mass is 2 Da higher.
Oligomeric Species Dimer, trimer, etc.+ (n-1) x (Mass of peptide)Elutes later on HPLC. Mass is a multiple of the desired product's mass.
Incomplete Deprotection e.g., Lys(Boc) residue remains+100 (for Boc group)Elutes later on HPLC due to increased hydrophobicity. Mass is 100 Da higher.
Oxidized Peptide e.g., Oxidation of a Met residue+16May elute slightly earlier or later. Mass is 16 Da higher.

Experimental Protocols

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: Swell the pre-loaded resin (e.g., Wang or 2-chlorotrityl resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes. Add this solution to the resin.

  • Coupling Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence.

Protocol 2: Cleavage and Global Deprotection
  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and organic impurities.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Disulfide Bond Formation (Air Oxidation)
  • Dissolve the crude linear peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8.0-8.5), at a low concentration (0.1-1.0 mg/mL).

  • If the peptide has poor aqueous solubility, add a small amount of an organic co-solvent like acetonitrile or isopropanol.

  • Stir the solution vigorously, open to the atmosphere, for 12-24 hours.

  • Monitor the reaction by taking aliquots and analyzing them by RP-HPLC and mass spectrometry to check for the disappearance of the starting material (dithiol) and the appearance of the product (disulfide).

  • Once the reaction is complete, lyophilize the solution to obtain the crude cyclized peptide, which can then be purified by preparative RP-HPLC.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Oxidation Disulfide Bond Formation cluster_Purification Purification & Analysis Resin Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Final Peptide Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Dissolution Dissolve in Buffer (pH 8.0-8.5) Precipitation->Dissolution Oxidation Air Oxidation Dissolution->Oxidation Purification Preparative HPLC Oxidation->Purification Analysis LC-MS & Lyophilization Purification->Analysis

Caption: General workflow for the synthesis of a disulfide-linked peptide.

G cluster_main SPPS Cycle for Target Sequence (A-B-C) cluster_impurities Common Impurity Pathways start Resin-A-B deprotection Fmoc Deprotection start->deprotection coupling Couple Fmoc-C-OH deprotection->coupling incomplete_deprotection Incomplete Deprotection of B deprotection->incomplete_deprotection target Target: Resin-A-B-C coupling->target deletion Deletion: Resin-A-C coupling->deletion  Deletion Impurity incomplete_coupling Incomplete Coupling of C coupling->incomplete_coupling double_coupling Double Coupling of C target->double_coupling incomplete_deprotection->coupling truncation Truncation: Resin-A-B incomplete_coupling->truncation  Truncation Impurity insertion Insertion: Resin-A-B-C-C double_coupling->insertion  Insertion Impurity

Caption: Formation of common SPPS-related impurities.

G cluster_precursor Linear Peptide Precursor cluster_oxidation Oxidation Step (pH 8-9) cluster_products Possible Products linear H₂N-...Cys(SH)...Lys...Cys(SH)...-COOH (Dithiol Form) oxidation Oxidizing Agent (e.g., Air, DMSO, I₂) linear->oxidation desired Desired Monomer (Intramolecular SS bond) oxidation->desired Favored at high dilution dimer Dimer Impurity (Intermolecular SS bond) oxidation->dimer Favored at high concentration oligomers Higher Oligomers dimer->oligomers

Caption: Pathways in disulfide bond formation.

References

storage conditions to maintain NH2-SSK-COOH activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and use of the bifunctional crosslinker NH2-SSK-COOH. The information is intended for researchers, scientists, and drug development professionals to ensure the optimal performance and activity of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to maintain its activity?

A1: Proper storage is critical to preserve the reactivity of this compound. Most bifunctional crosslinkers are sensitive to moisture and temperature.[1] Upon receipt, it is recommended to store the solid reagent as per the manufacturer's instructions, typically at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation from forming inside, which can lead to hydrolysis of the reactive groups.[1]

Q2: Can I prepare a stock solution of this compound for later use?

A2: Due to the moisture-sensitive nature of the NHS ester group, it is not recommended to store this compound in solution for extended periods.[1] Stock solutions should be prepared fresh immediately before each use.[1][2] If a stock solution is necessary, use an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4]

Q3: What is the optimal pH for reacting the different ends of this compound?

A3: The two reactive ends of this compound require different pH conditions for optimal reactivity. The amine-reactive N-hydroxysuccinimide (NHS) ester is most effective at a slightly alkaline pH of 7.2-8.5.[] In contrast, the sulfhydryl-reactive maleimide group (presumed from the "SSK" nomenclature) reacts most efficiently with thiols at a pH range of 6.5-7.5.[6] At a pH above 8.0, the maleimide group can undergo side reactions with amines.[6]

Q4: What types of buffers should I use for my conjugation reactions?

A4: The choice of buffer is crucial for successful conjugation. For the amine-reactive step, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][2][7] Phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH are suitable choices.[2][8] For the sulfhydryl-reactive step, ensure the buffer is free of thiol-containing reducing agents like DTT or β-mercaptoethanol, which will react with the maleimide group.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Conjugation Efficiency - Inactive crosslinker due to hydrolysis.[2] - Incorrect buffer pH.[2] - Presence of competing nucleophiles (e.g., Tris, azide) or reducing agents (e.g., DTT).[2][6] - Insufficient molar excess of the crosslinker.[2]- Use a fresh vial of high-quality crosslinker. - Verify the pH of all buffers before use. - Use amine- and sulfhydryl-free buffers for the respective reaction steps. - Optimize the molar ratio of the crosslinker to the protein.
Protein Precipitation During/After Conjugation - The crosslinker may be hydrophobic, causing sensitive proteins to precipitate.[2] - A high degree of modification can alter the protein's solubility.[2]- If this compound is hydrophobic, consider using a water-soluble or PEGylated alternative. - Reduce the molar excess of the crosslinker to lower the modification ratio.
High Background or Non-specific Binding in Assays - Unreacted maleimide groups on the conjugate.[2] - Hydrophobic interactions.- Block any remaining active maleimide groups by incubating with a small sulfhydryl-containing molecule like cysteine or β-mercaptoethanol after the primary conjugation step.[2]

Experimental Protocols

Two-Step Protein-Protein Conjugation using this compound

This protocol describes a general two-step procedure for crosslinking two proteins (Protein A and Protein B), where Protein A has accessible primary amines and Protein B has accessible sulfhydryl groups.

Step 1: Activation of Protein A with this compound

  • Protein A Preparation: Dialyze Protein A against an amine-free buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5).[2]

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-25 mM stock solution.[9]

  • Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the Protein A solution. Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column or dialysis against a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5). This step is critical to prevent the maleimide group from reacting with any sulfhydryls on Protein A.[2]

Step 2: Conjugation of Activated Protein A to Protein B

  • Protein B Preparation: Ensure Protein B has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Conjugation: Mix the maleimide-activated Protein A with Protein B in a sulfhydryl-free buffer at pH 6.5-7.5. The optimal molar ratio of activated Protein A to Protein B should be determined empirically.

  • Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.[]

  • Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to separate the crosslinked product from unreacted proteins.[]

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation to Protein B ProtA Protein A (in Amine-Free Buffer, pH 7.2-7.5) Reaction1 Incubate 30-60 min at Room Temperature ProtA->Reaction1 Crosslinker This compound (Freshly dissolved in DMSO) Crosslinker->Reaction1 Purify1 Remove Excess Crosslinker (Desalting/Dialysis) Reaction1->Purify1 Activated_ProtA Maleimide-Activated Protein A Purify1->Activated_ProtA Reaction2 Incubate 1-2 hours at Room Temperature Activated_ProtA->Reaction2 ProtB Protein B (with free -SH, in Thiol-Free Buffer, pH 6.5-7.5) ProtB->Reaction2 Quench Quench (Optional) with Cysteine Reaction2->Quench Purify2 Purify Conjugate (e.g., SEC) Quench->Purify2 Final_Conjugate Protein A-SSK-Protein B Conjugate Purify2->Final_Conjugate

Caption: Two-step conjugation workflow using this compound.

troubleshooting_logic Start Low Conjugation Efficiency? Check_Reagent Is Crosslinker Fresh and Stored Properly? Start->Check_Reagent Yes Check_Buffer Is Buffer pH Correct and Free of Competing Reagents? Check_Reagent->Check_Buffer Yes Solution_Reagent Use Fresh Reagent Check_Reagent->Solution_Reagent No Check_Ratio Is Molar Ratio Optimized? Check_Buffer->Check_Ratio Yes Solution_Buffer Prepare Fresh Buffer, Verify pH, Remove Interfering Substances Check_Buffer->Solution_Buffer No Solution_Ratio Optimize Molar Excess of Crosslinker Check_Ratio->Solution_Ratio No Success Problem Solved Check_Ratio->Success Yes Solution_Reagent->Check_Buffer Solution_Buffer->Check_Ratio Solution_Ratio->Success

Caption: Troubleshooting logic for low conjugation efficiency.

References

reducing non-specific binding of SSK peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SSK Peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of my SSK peptide?

A1: Non-specific binding of peptides can stem from several factors. Primarily, it is caused by hydrophobic and electrostatic interactions between the peptide and surfaces like microplate wells or beads.[1][2] Other contributing factors include peptide aggregation due to improper storage or handling, and interactions with blocking agents that are not optimal for your specific peptide and assay system.[3][4]

Q2: How does proper storage and handling of my SSK peptide prevent non-specific binding?

A2: Proper storage is crucial for maintaining peptide integrity and preventing aggregation, which can lead to increased non-specific binding. Lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment.[3][5] Once reconstituted, peptides are much less stable.[4] It is recommended to aliquot the peptide solution to avoid multiple freeze-thaw cycles and to store it at -20°C or lower in a slightly acidic buffer (pH 5-7), which can help reduce aggregation.[3][4][5]

Q3: Can the type of microplate or reaction vessel affect non-specific binding?

A3: Yes, the material of your microplate or tube can significantly influence non-specific binding. Polystyrene, a common material for ELISA plates, can have hydrophobic properties that promote the binding of peptides.[6][7] If you are experiencing high background, consider using plates with different surface chemistries, such as low-binding plates, or ensure your blocking and washing procedures are optimized for the type of plate you are using.[7][8]

Q4: When should I be concerned about endogenous biotinylated proteins in my sample?

A4: If you are using a streptavidin-biotin-based detection system, endogenous biotinylated proteins in your cell lysates or samples can bind to the streptavidin-coated surfaces, leading to high background.[1] This is a common issue in pull-down assays. To mitigate this, it is important to include a "beads-only" control (streptavidin beads incubated with the lysate without your biotinylated peptide) to identify proteins that bind non-specifically to the beads themselves.[1]

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

High background in an ELISA can obscure your results and reduce the sensitivity of your assay.[9] The primary causes are often insufficient blocking or inadequate washing.[10]

Troubleshooting Steps:

  • Optimize Blocking Buffer: The choice of blocking agent is critical.[9] There is no one-size-fits-all solution, so you may need to test several options.[11]

    • Increase the concentration of your current blocking agent (e.g., from 1% to 3% BSA).[10]

    • Extend the blocking incubation time.[10][12]

    • Try a different blocking agent. Common choices include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[9][13] Protein-free blocking buffers are also available and can be effective.[14]

  • Enhance Washing Steps: Insufficient washing can leave behind unbound peptides or detection reagents, leading to high background.[9][12][15]

    • Increase the number of wash cycles (typically 3-5 cycles are recommended).[15][16]

    • Increase the wash volume to at least 300 µL per well for a 96-well plate.[15]

    • Incorporate a soak time of 30-60 seconds during each wash step to help remove more tenaciously bound, non-specific molecules.[10][16]

    • Add a non-ionic detergent like Tween-20 (0.05% v/v) to your wash buffer to disrupt weak, non-specific interactions.[9][16]

  • Adjust Buffer Composition: The pH and ionic strength of your buffers can influence non-specific interactions.[2][17]

    • Increase the salt concentration (e.g., NaCl) in your wash buffer to reduce charge-based interactions.[12][17]

    • Adjust the pH of your buffers, as this can alter the charge of the peptide and interacting surfaces.[2][17]

Issue 2: Non-Specific Binding in Pull-Down Assays

Pull-down assays are susceptible to high background due to proteins binding non-specifically to the affinity resin (beads) or the bait peptide.[1]

Troubleshooting Steps:

  • Pre-clear Your Lysate: Before incubating with your peptide-coupled beads, incubate the cell lysate with beads alone for 1-2 hours. This will help remove proteins that non-specifically bind to the beads themselves.

  • Optimize Bead Blocking: Thoroughly block the beads before introducing your peptide.[1]

    • Use a combination of a protein-based blocker (like BSA) and a non-ionic detergent.[1]

    • Incubate the beads with the blocking buffer for at least 1 hour at 4°C.[1]

  • Increase Wash Buffer Stringency: After incubating the lysate with the peptide-coupled beads, perform stringent washes to remove non-specific binders.[1][18]

    • Gradually increase the salt (e.g., NaCl) and/or detergent (e.g., Triton X-100) concentration in your wash buffers.[1][18]

    • Perform additional wash steps (4-6 times).[1]

    • For the final wash, transfer the beads to a new tube to minimize contamination from proteins bound to the original tube's walls.[1]

  • Use Appropriate Controls: Proper controls are essential to differentiate true interactors from non-specific binders.[1]

    • Beads-only control: Beads + lysate (no peptide).[1]

    • Biotin-only control (for biotinylated peptides): Beads + biotin + lysate.[1]

Data Presentation

The following tables provide starting recommendations for optimizing concentrations of common reagents used to reduce non-specific binding.

Table 1: Common Blocking Agents and Recommended Concentrations

Blocking AgentTypical Concentration RangeApplication Notes
Bovine Serum Albumin (BSA)1 - 5% (w/v)A common starting point for many immunoassays.[9][19]
Casein/Non-fat Dry Milk0.1 - 5% (w/v)Often more effective than BSA but can interfere with certain antibody interactions.[19][20]
Commercial Protein-Free BlockersVaries by manufacturerGood for assays where protein-based blockers may cause cross-reactivity.[14]

Table 2: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical Concentration RangePurpose
Tween-200.05 - 0.1% (v/v)A non-ionic detergent that reduces hydrophobic interactions.[9][16][17]
Triton X-1000.1 - 1% (v/v)A non-ionic detergent, often used in wash buffers for pull-down assays.[18]
Sodium Chloride (NaCl)150 - 500 mMIncreases ionic strength to reduce electrostatic interactions.[12][17]
Polyethylene Glycol (PEG)VariesA polymer that can be used to coat surfaces and prevent protein adhesion.[19]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for ELISA
  • Coat a 96-well plate with your antigen or capture antibody as per your standard protocol.

  • Wash the plate twice with a wash buffer (e.g., PBS + 0.05% Tween-20).

  • Prepare different blocking buffers to be tested (e.g., 1% BSA in PBST, 3% BSA in PBST, 1% Casein in PBST, and a commercial blocker).

  • Add 200 µL of the different blocking buffers to separate wells. Include a "no block" control.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.[21]

  • Wash the plate 3-5 times with wash buffer.[21]

  • Proceed with the remaining steps of your ELISA protocol (e.g., adding a detection antibody known to cause some background).

  • Compare the signal-to-noise ratio for each blocking condition to determine the most effective one. The best blocker will provide a low signal in negative control wells and a high signal in positive control wells.[19]

Protocol 2: Stringent Washing for a Pull-Down Assay

This protocol assumes you have already incubated your lysate with your SSK peptide-coupled beads.

  • Pellet the beads using a magnetic rack or by centrifugation. Discard the supernatant.

  • Add 1 mL of Wash Buffer 1 (e.g., PBS, 150 mM NaCl, 0.1% Triton X-100) to the beads. Resuspend and incubate for 5 minutes at 4°C with gentle rotation.

  • Pellet the beads and discard the supernatant.

  • Repeat the wash with Wash Buffer 1 two more times.

  • Perform two washes with Wash Buffer 2 (e.g., PBS, 300 mM NaCl, 0.1% Triton X-100).

  • Perform a final wash with Wash Buffer 3 (e.g., PBS, 150 mM NaCl, no detergent). For this final wash, transfer the beads to a new microcentrifuge tube.[1]

  • Pellet the beads, carefully remove all supernatant, and proceed to elution.

Visualizations

Experimental_Workflow_for_Reducing_NSB Workflow for Optimizing Non-Specific Binding Reduction cluster_prep Initial Setup & Peptide Handling cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_assay Assay & Analysis start Start: High Background Observed peptide_prep Check Peptide Quality: - Proper Storage (-80°C) - Aliquot to avoid freeze-thaw - Correct Reconstitution start->peptide_prep blocking Select Blocking Strategy peptide_prep->blocking washing Modify Wash Protocol peptide_prep->washing inc_conc Increase Blocker Concentration blocking->inc_conc change_blocker Change Blocking Agent (BSA, Casein, Protein-free) blocking->change_blocker inc_time Increase Blocking Time blocking->inc_time run_assay Run Assay with Modified Conditions inc_conc->run_assay change_blocker->run_assay inc_time->run_assay add_washes Increase Number of Washes washing->add_washes add_detergent Add/Increase Detergent (e.g., 0.05% Tween-20) washing->add_detergent inc_salt Increase Salt Conc. (e.g., 300-500mM NaCl) washing->inc_salt add_washes->run_assay add_detergent->run_assay inc_salt->run_assay analyze Analyze Signal-to-Noise Ratio run_assay->analyze end End: Optimized Protocol analyze->end

Caption: Workflow for troubleshooting and reducing non-specific binding.

Peptide_Signaling_Pathway Generic Peptide-Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ssk_peptide SSK Peptide (Ligand) receptor Cell Surface Receptor ssk_peptide->receptor Binding signaling_cascade Signaling Cascade (e.g., Kinase Activation) receptor->signaling_cascade Activation cellular_response Cellular Response (e.g., Gene Expression) signaling_cascade->cellular_response Leads to

Caption: A generic signaling pathway initiated by peptide binding.

References

Technical Support Center: Optimizing Reaction Conditions for SSK Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. The protocols and guidance are provided as a reference, and optimization for specific experimental setups may be required.

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the labeling of peptides containing a Ser-Ser-Lys (SSK) motif. As "SSK peptide labeling" is not a standard term for a specific chemical method, this guide focuses on the common and widely used approach of labeling the primary amine of the lysine (K) residue within the SSK sequence, typically using N-hydroxysuccinimide (NHS) ester chemistry.

The presence of two neighboring serine (S) residues can influence the local microenvironment of the lysine residue, potentially affecting its reactivity and leading to specific challenges. This guide addresses these potential issues and provides strategies for optimizing your labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site in a peptide with an SSK motif for labeling with NHS esters?

A1: The primary target for NHS ester labeling in a peptide with an SSK motif is the ε-amino group (-NH₂) of the lysine (K) side chain.[1] The N-terminal α-amino group of the peptide is also a primary amine and can be labeled unless it is protected.[1]

Q2: How do the neighboring serine residues in an SSK motif affect the labeling of the lysine residue?

A2: The two serine residues adjacent to the lysine can influence the labeling reaction in several ways:

  • Local Polarity: The hydroxyl (-OH) groups of the serine residues can increase the local polarity around the lysine, which may affect solvent accessibility and the efficiency of the labeling reaction.

  • Steric Hindrance: While generally not a major issue with the flexible side chains of serine and lysine, in certain peptide conformations, the serine residues could sterically hinder the approach of a bulky labeling reagent to the lysine's amino group.

  • Side Reactions: The hydroxyl groups of serine are nucleophilic and can react with NHS esters, especially at higher pH values, leading to the formation of unstable O-acyl isourea derivatives.[1][2][3][4] This side reaction is generally much slower than the reaction with the primary amine of lysine.[1]

  • Phosphorylation Effects: If the serine residues are phosphorylated, the introduction of the negatively charged phosphate groups can significantly alter the local electrostatic environment and the pKa of the neighboring lysine's amino group, thereby affecting its nucleophilicity and reactivity.[5]

Q3: What are the optimal reaction conditions for labeling the lysine in an SSK peptide with an NHS ester?

A3: The optimal conditions are highly dependent on the specific peptide and labeling reagent. However, general guidelines are as follows:

  • pH: The reaction is highly pH-dependent. An optimal pH range is typically between 7.2 and 8.5.[1] Below pH 7, the lysine amino group is protonated (-NH₃⁺) and less nucleophilic, leading to a slow reaction. Above pH 8.5, the hydrolysis of the NHS ester increases significantly, reducing the labeling efficiency.[1][6]

  • Buffer: Use an amine-free buffer to avoid competition with the peptide for the labeling reagent. Common choices include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[1][7] Avoid buffers containing Tris or glycine.[8]

  • Temperature and Time: Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[5][7] Lower temperatures can help to minimize hydrolysis of the NHS ester.[7]

  • Molar Ratio: A molar excess of the NHS ester labeling reagent over the peptide is generally used to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the label.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Incorrect pH: The pH of the reaction buffer is too low (<7.2), leading to protonation of the lysine's amino group.Verify the buffer pH with a calibrated pH meter and adjust to the optimal range of 7.2-8.5.[7]
Hydrolyzed NHS Ester: The NHS ester reagent has been degraded by moisture.Use fresh, anhydrous DMSO or DMF to prepare the stock solution of the NHS ester immediately before use. Allow the reagent vial to come to room temperature before opening to prevent condensation.[8]
Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange of the peptide solution into an amine-free buffer like PBS, bicarbonate, or borate buffer.[8]
Low Peptide Concentration: The concentration of the peptide is too low, favoring the hydrolysis of the NHS ester over the labeling reaction.If possible, concentrate the peptide solution. A concentration of 1-10 mg/mL is often recommended.[10]
Multiple Labeled Products Reaction with Serine Residues: The hydroxyl groups of the serine residues are reacting with the NHS ester, in addition to the lysine. This is more likely at higher pH (>8.5).Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to increase the selectivity for the more nucleophilic amine. You can also consider a post-reaction treatment with hydroxylamine to cleave the less stable ester bonds formed with serine, while leaving the stable amide bond with lysine intact.[1]
Labeling of N-terminus: Both the lysine side chain and the N-terminal α-amino group are being labeled.If N-terminal labeling is undesirable, consider using a protecting group for the N-terminus during peptide synthesis. Alternatively, adjusting the pH towards the lower end of the optimal range may favor the more nucleophilic N-terminal amine in some cases, though this is sequence-dependent.
Precipitation of the Peptide During Labeling Change in Solubility: The addition of the labeling reagent (often dissolved in an organic solvent like DMSO or DMF) or the modification of the peptide itself has caused it to precipitate.Reduce the amount of organic solvent added to the reaction mixture (typically should not exceed 10% of the total volume).[9] Lower the molar excess of the labeling reagent.[11]
Poor Reproducibility Inconsistent Reagent Quality: The NHS ester reagent has degraded over time due to improper storage.Aliquot the NHS ester upon receipt and store desiccated at -20°C to minimize freeze-thaw cycles and moisture exposure.
pH Drift During Reaction: The release of N-hydroxysuccinimide during the reaction can lower the pH of a poorly buffered solution.Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, monitor the pH during the reaction and adjust if necessary.[10]

Data Presentation

Table 1: Half-life of NHS Esters at Different pH and Temperatures

pHTemperature (°C)Half-life
7.044-5 hours[6]
8.025~1 hour[6]
8.525~30 minutes
8.62510 minutes[6]
9.04< 10 minutes

Note: Half-life can vary depending on the specific NHS ester and buffer composition.

Table 2: Recommended Reaction Conditions for NHS Ester Labeling of Lysine

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis.[1]
Temperature 4°C - Room Temperature (25°C)Lower temperatures minimize hydrolysis but may require longer reaction times.[7]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Should be optimized for the specific peptide and label.
Buffer Amine-free (e.g., PBS, Bicarbonate, Borate)Prevents competition for the labeling reagent.[1][7]
Peptide Concentration 1 - 10 mg/mLHigher concentrations favor the bimolecular labeling reaction over unimolecular hydrolysis.[10]
Label:Peptide Molar Ratio 5:1 to 20:1A molar excess of the label drives the reaction towards completion.[9]

Experimental Protocols

General Protocol for Labeling a Peptide with an SSK Motif using an NHS Ester

This protocol provides a general guideline. Optimization is highly recommended for each specific peptide and labeling reagent.

Materials:

  • Peptide containing the SSK motif

  • Amine-reactive NHS ester label (e.g., a fluorescent dye or biotin with an NHS ester group)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

  • Purification column (e.g., desalting column or reverse-phase HPLC)

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10] If the peptide is in a different buffer, perform a buffer exchange.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester label in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Calculate the Volume of NHS Ester to Add: Determine the desired molar excess of the labeling reagent (e.g., 10-fold). Calculate the volume of the NHS ester stock solution needed to achieve this molar ratio.

  • Perform the Labeling Reaction: While gently vortexing the peptide solution, add the calculated volume of the NHS ester stock solution dropwise.

  • Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a fluorescent label.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Peptide: Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column or by using reverse-phase HPLC.

  • Characterize the Labeled Peptide: Confirm the successful labeling and determine the degree of labeling (DOL) using techniques such as mass spectrometry and UV-Vis spectrophotometry.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Prepare Peptide in Amine-Free Buffer (pH 8.3) mix Mix Peptide and NHS Ester prep_peptide->mix prep_nhs Prepare NHS Ester Stock Solution (in DMSO/DMF) prep_nhs->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Labeled Peptide (HPLC/Desalting) quench->purify characterize Characterize (Mass Spec, UV-Vis) purify->characterize final_product Labeled Peptide characterize->final_product

Caption: Experimental workflow for NHS ester labeling of a peptide.

troubleshooting_workflow cluster_checks Initial Checks cluster_optimization Optimization cluster_side_reactions Side Reactions start Low Labeling Efficiency? check_ph Is pH 7.2-8.5? start->check_ph Yes check_reagent Is NHS Ester Fresh? check_ph->check_reagent Yes fail Contact Technical Support check_ph->fail No, Adjust pH check_buffer Is Buffer Amine-Free? check_reagent->check_buffer Yes check_reagent->fail No, Use Fresh increase_ratio Increase Label:Peptide Molar Ratio check_buffer->increase_ratio Yes check_buffer->fail No, Buffer Exchange increase_conc Increase Peptide Concentration increase_ratio->increase_conc optimize_time_temp Optimize Incubation Time/Temperature increase_conc->optimize_time_temp multiple_peaks Multiple Labeled Products? optimize_time_temp->multiple_peaks lower_ph Lower pH to 7.2-7.5 for Selectivity multiple_peaks->lower_ph Yes success Successful Labeling multiple_peaks->success No hydroxylamine Consider Hydroxylamine Treatment lower_ph->hydroxylamine hydroxylamine->success

Caption: Troubleshooting decision tree for SSK peptide labeling.

References

Technical Support Center: Working with Short Hydrophilic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with short hydrophilic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, handling, and analysis of these molecules.

Frequently Asked Questions (FAQs)

Solubility and Handling

Q1: My short hydrophilic peptide won't dissolve in water. What should I do?

A1: While many short peptides (less than five residues) are soluble in aqueous buffers, issues can still arise.[1][2] First, ensure you are using sterile, purified water, as microbial contamination can degrade the peptide.[3] It's recommended to test the solubility of a small amount of the peptide first.[2][4] If solubility in water is poor, consider the following steps:

  • pH Adjustment: The net charge of your peptide, dictated by its amino acid composition, significantly influences its solubility.[5][6]

    • For basic peptides (containing residues like Lysine, Arginine, Histidine), try dissolving them in a slightly acidic solution, such as 1-10% aqueous acetic acid.[3][7]

    • For acidic peptides (with residues like Aspartic acid, Glutamic acid), a slightly basic solution, such as 1% aqueous ammonium hydroxide or 1-10% ammonium bicarbonate, may improve solubility.[3]

  • Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[8] Avoid excessive heating of the sample during this process.[8]

  • Chaotropic Agents: For peptides prone to forming gels through intermolecular hydrogen bonds (often those with >75% of residues like D, E, H, K, N, Q, R, S, T, Y), using a denaturing agent like 6M Guanidinium-HCl or 8M urea might be necessary.[2]

Q2: What is the best way to store my hydrophilic peptide?

A2: Proper storage is crucial to maintain peptide stability and integrity.

  • Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized (powder) form at -20°C or lower in a tightly sealed container.[8][9] Many peptides are hygroscopic (tend to absorb moisture), so it's best to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[8][10] Peptides containing Cys, Met, Trp, Asn, or Gln have more limited shelf lives.[8]

  • Peptides in Solution: Storing peptides in solution is not recommended for long periods as they are much less stable.[8][10] If you must store them in solution, dissolve the peptide in a sterile buffer at a pH of 5-6, create single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C.[3][10]

Synthesis and Purification

Q3: I'm performing solid-phase peptide synthesis (SPPS) and experiencing poor coupling efficiency. What could be the cause?

A3: Poor coupling efficiency during SPPS of hydrophilic peptides can be due to peptide chain aggregation on the resin. This is often caused by the formation of secondary structures through inter-chain hydrogen bonding.

  • Solvent Choice: While DMF is a common solvent, consider alternatives like NMP, which can better solvate the growing peptide chain.[11] Using mixed solvents, such as DMSO/DMF or adding chaotropic agents like guanidine hydrochloride, can also help disrupt aggregation.[12]

  • Microwave-Assisted Synthesis: Microwave energy can help to disrupt aggregation and accelerate coupling reactions.[13]

  • Resin Choice: PEG-based resins (e.g., NovaSyn® TGR) can improve solvation of the peptide-resin complex and reduce aggregation.

Q4: My hydrophilic peptide is not retained on my C18 reverse-phase HPLC column during purification. How can I fix this?

A4: This is a very common issue with highly hydrophilic peptides. The low hydrophobicity of the peptide prevents it from effectively partitioning onto the nonpolar stationary phase.[14]

  • Ion-Pairing Agents: The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase is crucial. TFA forms an ion pair with charged residues on the peptide, increasing its overall hydrophobicity and promoting retention on the column.[14]

  • Injection Solvent: The solvent used to dissolve the peptide for injection is critical. Avoid strong organic solvents like DMSO or DMF if possible, as they can prevent the peptide from binding to the column, causing it to elute in the void volume.[14] The ideal injection solvent is the initial mobile phase (e.g., water with 0.1% TFA).[14]

  • Column Chemistry: If retention is still an issue, consider a column with a different stationary phase, such as one with a lower carbon load or a different end-capping.

Here is a summary of injection solvents and their impact on the purification of a model hydrophilic peptide, Octa-Arg:

Injection SolventPeptide SolubilityPurification OutcomeReference
MethanolMinimally solubleNot pursued due to insolubility[14]
DMFPartially solubleNot pursued due to insolubility and potential for poor chromatography[14]
DMSOFully solublePoor retention; peptide eluted in the void volume[14]
Acidified Water (0.1% TFA)Readily solubleSuccessful retention and purification[14]
Aggregation

Q5: My purified hydrophilic peptide solution becomes cloudy or forms a gel over time. What is happening?

A5: This is likely due to peptide aggregation. While aggregation is often associated with hydrophobic peptides, hydrophilic peptides can also aggregate, particularly at high concentrations, through the formation of extensive intermolecular hydrogen bonds.[2][15]

  • Inhibiting Aggregation: The presence of charged amino acids can inhibit aggregation due to electrostatic repulsion.[16][17] Therefore, maintaining a pH that ensures the peptide is charged can help. For instance, placing negatively charged amino acids at the N-terminus has been shown to lessen aggregation.[15]

  • Storage Conditions: Store the peptide at a lower concentration if possible. Aliquoting the peptide solution into smaller volumes for single use can also help, as the process of freeze-thawing can promote aggregation.[9][10]

Analytical Challenges

Q6: I am having trouble getting a good signal for my hydrophilic peptide in the mass spectrometer using electrospray ionization (ESI). What can I do?

A6: Hydrophilic peptides can present challenges for LC-MS analysis.[18] Poor retention on reverse-phase columns can lead to co-elution with salts and other contaminants, causing ion suppression.

  • Chromatography Optimization: Focus on improving the LC separation as described in Q4. Good retention and separation from salts are key to achieving a strong MS signal.

  • Sample Preparation: Ensure that the sample is desalted before MS analysis.

  • Alternative Ionization: If ESI continues to be problematic, consider alternative ionization techniques. For instance, Atmospheric Pressure Photoionization (APPI) has been shown to be more effective for ionizing hydrophobic peptides and is more tolerant of detergents that might be present in the sample.[19]

Troubleshooting Workflows

Workflow: Troubleshooting Peptide Solubility

Caption: A step-by-step guide to troubleshooting the solubility of short hydrophilic peptides.

Workflow: Optimizing HPLC Purification

References

Validation & Comparative

Mass Spectrometry Analysis of NH2-SSK-COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various mass spectrometry techniques for the characterization of the synthetic peptide NH2-SSK-COOH, which possesses an intramolecular disulfide bond. Understanding the fragmentation behavior of this cyclic peptide under different ionization and dissociation methods is crucial for its accurate identification, purity assessment, and structural elucidation. This document presents predicted fragmentation data to facilitate the selection of the most appropriate analytical approach.

Predicted Mass and Fragmentation of this compound

The theoretical monoisotopic mass of the cyclic peptide this compound, formed by an intramolecular disulfide bond between the two cysteine residues, is 378.1209 Da. The molecular formula is C₁₃H₂₂N₄O₅S₂. The presence of the disulfide bridge significantly influences the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments.

Data Presentation: Predicted m/z Values of Major Fragment Ions

The following tables summarize the predicted mass-to-charge (m/z) ratios for the most likely fragment ions of this compound under different mass spectrometry conditions. These predictions are based on established fragmentation patterns for disulfide-containing peptides.

Table 1: Predicted Fragment Ions with Intact Disulfide Bond (Common in CID)

Collision-Induced Dissociation (CID) typically results in fragmentation of the peptide backbone, leaving the disulfide bond intact. This leads to a complex spectrum of b and y ions where the cyclic nature of the peptide is preserved in the fragment.

Ion TypeSequencePredicted m/z ([M+H]⁺)
b₂SS207.0420
b₃SSK335.1370
y₁K129.1023
y₂SK216.1342
y₃SSK319.1023

Table 2: Predicted Fragment Ions after Disulfide Bond Cleavage (Common in ETD, ECD, and UVPD)

Electron Transfer Dissociation (ETD), Electron Capture Dissociation (ECD), and Ultraviolet Photodissociation (UVPD) are known to efficiently cleave disulfide bonds, resulting in a linearized peptide. Subsequent fragmentation of this linear peptide produces a more readily interpretable series of b and y ions.

Ion TypeSequencePredicted m/z ([M+H]⁺)
b₁S104.0321
b₂SS207.0741
b₃SSK335.1691
y₁K129.1023
y₂SK216.1342
y₃SSK319.1023

Experimental Protocols

To obtain the data for the above tables, the following general experimental protocols for different mass spectrometry techniques would be employed.

Sample Preparation
  • Dissolution: The synthetic peptide this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to promote ionization. The concentration is typically in the low micromolar to nanomolar range.

  • Desalting (Optional but Recommended): For optimal results, especially with Electrospray Ionization, the peptide solution may be desalted using a C18 ZipTip or a similar solid-phase extraction method to remove any salts that could interfere with ionization.

Mass Spectrometry Analysis

1. Electrospray Ionization (ESI) Coupled with Collision-Induced Dissociation (CID)

  • Ionization: The peptide solution is introduced into the ESI source. A high voltage is applied to the liquid to generate a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, primarily as [M+H]⁺ and [M+2H]²⁺.

  • MS1 Scan: A full scan mass spectrum is acquired to determine the m/z of the precursor ion (the intact cyclic peptide).

  • Tandem MS (MS/MS): The precursor ion of interest is isolated in the mass spectrometer and subjected to CID. In the collision cell, the ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). The resulting kinetic energy is converted into internal energy, causing fragmentation of the peptide backbone.

  • MS2 Scan: The m/z of the resulting fragment ions are measured to generate the MS/MS spectrum.

2. ESI Coupled with Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD)

  • Ionization: Similar to ESI-CID.

  • Tandem MS (MS/MS): The precursor ion is isolated and introduced into a reaction cell where it interacts with radical anions (ETD) or low-energy electrons (ECD). This process induces fragmentation by transferring an electron to the peptide ion. This method is particularly effective at cleaving disulfide bonds while preserving labile post-translational modifications.

  • MS2 Scan: The fragment ions, including those resulting from the cleavage of the disulfide bond, are mass analyzed.

3. Matrix-Assisted Laser Desorption/Ionization (MALDI) with Time-of-Flight (TOF) Analysis

  • Sample Preparation: The peptide solution is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The mixture is allowed to dry, co-crystallizing the peptide with the matrix.

  • Ionization: A pulsed laser is directed at the sample spot. The matrix absorbs the laser energy and transfers it to the peptide, causing desorption and ionization, typically forming singly charged ions [M+H]⁺.

  • MS Analysis: The ions are accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their m/z.

  • MALDI-In-Source Decay (ISD): Fragmentation can occur spontaneously in the MALDI source, particularly at higher laser fluences, which can lead to the cleavage of disulfide bonds.

  • MALDI-TOF/TOF: For targeted fragmentation, a precursor ion can be selected and fragmented in a collision cell (similar to CID) before the second TOF analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis peptide This compound dissolution Dissolution in Acetonitrile/Water/Formic Acid peptide->dissolution desalting Desalting (Optional) dissolution->desalting ionization Ionization (ESI or MALDI) desalting->ionization ms1 MS1 Scan (Precursor Ion Detection) ionization->ms1 isolation Precursor Ion Isolation ms1->isolation fragmentation Fragmentation (CID, ETD, UVPD, etc.) isolation->fragmentation ms2 MS2 Scan (Fragment Ion Detection) fragmentation->ms2 spectrum Mass Spectrum ms2->spectrum interpretation Spectral Interpretation (Fragmentation Analysis) spectrum->interpretation identification Peptide Identification & Structural Confirmation interpretation->identification signaling_pathway_comparison cluster_cid Collision-Induced Dissociation (CID) cluster_etd_uvpd ETD / ECD / UVPD cid_start Cyclic Precursor Ion cid_fragment Backbone Fragmentation cid_start->cid_fragment cid_end Complex Spectrum (Intact Disulfide Bond) cid_fragment->cid_end etd_start Cyclic Precursor Ion etd_cleavage Disulfide Bond Cleavage etd_start->etd_cleavage etd_linear Linear Peptide Ion etd_cleavage->etd_linear etd_fragment Backbone Fragmentation etd_linear->etd_fragment etd_end Simpler Spectrum etd_fragment->etd_end

A Researcher's Guide to Confirming Synthetic SSK Peptide Sequences: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the precise amino acid sequence of a synthetic peptide is a critical step in ensuring its identity, purity, and function. This guide provides a comprehensive comparison of the two primary methods for peptide sequence confirmation: the classic Edman degradation and the versatile mass spectrometry-based approaches. This document will delve into the principles of each technique, present quantitative performance data, and provide detailed experimental protocols to aid in selecting the most appropriate method for your research needs.

At a Glance: Key Differences in Sequencing Methodologies

FeatureEdman DegradationMass Spectrometry (Tandem MS)
Principle Sequential chemical degradation of N-terminal amino acids.Fragmentation of peptide ions and analysis of mass-to-charge ratios.
Primary Application Unambiguous N-terminal sequencing of pure peptides.High-throughput sequencing of complex mixtures, de novo sequencing, and PTM analysis.
Sensitivity Low picomole (pmol) range (10-100 pmol).[1]Attomole (amol) to femtomole (fmol) range.[2]
Speed Slower, sequential process (approx. 1 hour per amino acid).[1]Rapid, high-throughput analysis.
Cost Generally lower initial instrument cost, but can be costly per sample for service.Higher initial instrument cost; service costs can be competitive for high throughput.
Sample Purity Requires a highly purified, single peptide sample (>90%).[3]Tolerant of complex mixtures.[3][4]
Peptide Length Typically limited to 30-50 amino acids.[4]Can analyze a wide range of peptide lengths.
Blocked N-terminus Not suitable for N-terminally blocked peptides.[4]Can sequence peptides with modified N-termini.
PTM Analysis Limited to N-terminal modifications.Excellent for identifying and localizing post-translational modifications (PTMs).[5]
Data Interpretation Direct and straightforward.Can be complex, often requiring sophisticated bioinformatics software.

Deep Dive into Sequencing Technologies

Edman Degradation: The Gold Standard for N-Terminal Sequencing

Edman degradation is a robust chemical method that sequentially removes amino acids from the N-terminus of a peptide.[4] This step-wise process provides an unambiguous determination of the amino acid sequence.

Key Advantages:

  • High Accuracy: Delivers a direct and highly reliable sequence of the initial 10-50 amino acids.[4]

  • Unambiguous Results: The sequential nature of the chemistry provides a clear and easy-to-interpret readout.[6]

  • Regulatory Acceptance: It is a well-established method often recommended in regulatory guidelines, such as ICH Q6B, for confirming the identity of biopharmaceuticals.[4][7]

Limitations:

  • Blocked N-termini: The method fails if the N-terminal amino group is chemically modified (e.g., acetylated).[4]

  • Sample Purity: Requires a highly purified peptide sample to avoid ambiguous results.[3]

  • Limited Read Length: The efficiency decreases with each cycle, practically limiting the sequence read to about 30-50 residues.[4]

  • Low Throughput: It is a time-consuming process, making it less suitable for analyzing a large number of samples.[1]

Mass Spectrometry: A Powerful and Versatile Tool for Peptide Analysis

Mass spectrometry (MS) has become a cornerstone of proteomics and peptide analysis due to its high sensitivity, speed, and versatility.[8] For peptide sequencing, tandem mass spectrometry (MS/MS) is the most common approach.[9] In this technique, peptides are ionized, fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

Key Advantages:

  • High Sensitivity: Capable of analyzing samples in the attomole to femtomole range.[2]

  • High Throughput: Enables the rapid analysis of a large number of samples.[3]

  • Complex Sample Analysis: Can effectively sequence peptides within complex mixtures.[3][4]

  • Comprehensive Information: Provides information on peptide mass, sequence, and post-translational modifications.[5]

  • De Novo Sequencing: Can determine the sequence of novel peptides without a reference database.[5]

Limitations:

  • Data Complexity: Interpretation of MS/MS spectra can be challenging and often requires sophisticated bioinformatics tools.

  • Ambiguity of Isobaric Residues: Can be difficult to distinguish between isobaric amino acids (e.g., leucine and isoleucine) without specialized fragmentation techniques.

  • Potential for Incomplete Fragmentation: Not all peptide bonds may fragment efficiently, leading to gaps in the sequence data.

Experimental Protocols

Edman Degradation Sequencing Protocol
  • Sample Preparation:

    • Ensure the synthetic SSK peptide is highly purified (>90%).

    • The sample can be in a liquid or solid (lyophilized) form.

    • Quantify the peptide concentration accurately. A typical starting amount is 10-100 picomoles.[1]

  • Immobilization:

    • The peptide is covalently attached to a solid support (e.g., a PVDF membrane) to facilitate the removal of excess reagents and byproducts during the sequencing cycles.

  • Sequencing Cycles:

    • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

    • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.

    • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

  • Identification:

    • The released PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.

  • Iteration:

    • The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated for a predetermined number of cycles.

Mass Spectrometry (de novo Sequencing) Protocol
  • Sample Preparation:

    • Dissolve the synthetic SSK peptide in a solvent compatible with mass spectrometry (e.g., a mixture of water, acetonitrile, and formic acid).

    • The required sample amount is typically in the low picomole to femtomole range.

  • Infusion and Ionization:

    • The peptide solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). ESI is common for liquid samples, creating charged droplets that evaporate to produce gas-phase peptide ions.

  • MS1 Analysis:

    • The mass spectrometer first performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

  • Precursor Ion Selection:

    • The ion corresponding to the synthetic SSK peptide is isolated from other ions in the mass spectrometer.

  • Fragmentation (MS/MS):

    • The selected precursor ion is subjected to fragmentation using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This breaks the peptide backbone at predictable locations, generating a series of fragment ions (typically b- and y-ions).

  • MS2 Analysis:

    • The mass spectrometer analyzes the m/z of the fragment ions, generating an MS/MS spectrum.

  • Data Analysis and Sequence Determination:

    • The MS/MS spectrum, which contains a ladder of fragment ions differing by the mass of a single amino acid, is interpreted using de novo sequencing software. The software pieces together the amino acid sequence based on the mass differences between the fragment ions.

Visualizing the Workflows

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Automated Sequencer cluster_analysis Analysis PurePeptide Purified SSK Peptide (>90%) Immobilization Immobilize on PVDF PurePeptide->Immobilization Coupling Couple with PITC Immobilization->Coupling Cleavage Cleave N-terminal residue Coupling->Cleavage Cycle 1 Cleavage->Coupling Next Cycle Conversion Convert to PTH-amino acid Cleavage->Conversion HPLC HPLC Separation Conversion->HPLC Identification Identify PTH-amino acid HPLC->Identification Sequence Assemble Sequence Identification->Sequence

Edman Degradation Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometer cluster_analysis Data Analysis PeptideSolution SSK Peptide in Solution Ionization Ionization (ESI/MALDI) PeptideSolution->Ionization MS1 MS1 Scan (Intact Mass) Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID/HCD) Isolation->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 DeNovo De Novo Sequencing Software MS2->DeNovo Sequence Determine Sequence DeNovo->Sequence

Mass Spectrometry (De Novo) Workflow

Making the Right Choice: A Decision Guide

The selection of a peptide sequencing method depends on the specific research question, sample characteristics, and available resources.

Decision_Tree Start Start: Confirm Synthetic SSK Peptide Sequence Purity Is the sample >90% pure? Start->Purity N_Terminus Is the N-terminus unblocked? Purity->N_Terminus Yes Purify Purify Sample First Purity->Purify No Goal What is the primary goal? N_Terminus->Goal Yes MS Use Mass Spectrometry N_Terminus->MS No Throughput High-throughput needed? Goal->Throughput Full sequence or PTMs Edman Use Edman Degradation Goal->Edman Unambiguous N-terminal sequence Throughput->MS Yes Throughput->MS No (but still preferred for full sequence) Purify->Purity

Decision Guide for Sequencing Method Selection

References

A Comparative Guide to Peptide Linkers: Evaluating NH2-SSK-COOH Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a peptide linker is a critical decision in the design of bioconjugates, influencing stability, efficacy, and safety. This guide provides a comparative analysis of the NH2-SSK-COOH tripeptide linker against other commonly used peptide linkers in the field of drug delivery and bioconjugation.

While direct experimental data for the this compound (Ser-Ser-Lys) linker is not extensively available in peer-reviewed literature, this guide synthesizes information on the known properties of its constituent amino acids and draws comparisons with well-characterized linkers to project its potential performance.

Overview of Peptide Linkers

Peptide linkers are short amino acid sequences that connect two molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). An ideal peptide linker should be stable in systemic circulation to prevent premature drug release and be efficiently cleaved at the target site by specific enzymes to unleash the therapeutic payload.

Comparison of Key Peptide Linkers

The following table summarizes the properties of this compound in comparison to other widely used peptide linkers. The data for established linkers is derived from published studies, while the properties of this compound are inferred based on the characteristics of its amino acid sequence.

LinkerSequencePrimary Cleavage EnzymePlasma StabilityKey Characteristics
This compound Ser-Ser-LysCathepsins (predicted)Moderate to High (predicted)Hydrophilic due to serine residues; contains a potential cleavage site for trypsin-like proteases at the lysine residue.
Val-Cit Valine-CitrullineCathepsin BHigh in human plasma; lower in rodent plasma.[1]Widely used in approved ADCs; susceptible to cleavage by carboxylesterase 1c in rodents.[1]
GGFG Gly-Gly-Phe-GlyCathepsin BHighUsed in the successful ADC, Enhertu; generally stable in circulation.
Val-Ala Valine-AlanineCathepsinsHighOffers good stability and is an alternative to Val-Cit.
EGCit Glu-Gly-CitCathepsin BVery HighEngineered tripeptide linker with enhanced stability in mouse and human plasma; resistant to neutrophil elastase.[2]

Detailed Analysis of this compound

The this compound linker is a tripeptide composed of two serine residues followed by a lysine residue.

  • Hydrophilicity: The presence of two serine residues is expected to confer significant hydrophilicity to the linker. This can be advantageous in improving the solubility and pharmacokinetic profile of the bioconjugate, potentially reducing aggregation.

  • Cleavage Profile: The C-terminal lysine residue presents a potential cleavage site for trypsin-like proteases, including certain cathepsins that are overexpressed in the tumor microenvironment. Cathepsins L and V are known to cleave peptides with lysine at the P1 position.[3] However, the efficiency of cleavage by these enzymes would need to be experimentally determined.

  • Stability: The stability of the Ser-Ser-Lys sequence in plasma is not documented. Generally, peptide stability in plasma is influenced by susceptibility to various proteases.[4][5][6] The presence of a lysine residue might render it susceptible to cleavage by circulating proteases. However, modifications to the lysine side chain, if any, could enhance stability.

Experimental Protocols

To empirically determine the performance of the this compound linker, the following experimental protocols are recommended:

Plasma Stability Assay

Objective: To determine the half-life of the linker-drug conjugate in human plasma.

Protocol:

  • Incubate the peptide linker-conjugated drug with fresh human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quench the enzymatic activity by adding an excess of cold acetonitrile.

  • Centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point.

  • Calculate the half-life of the conjugate.

In Vitro Cleavage Assay

Objective: To assess the susceptibility of the linker to cleavage by specific proteases (e.g., Cathepsin B, L, S).

Protocol:

  • Prepare a reaction buffer containing the purified protease of interest.

  • Add the peptide linker-drug conjugate to the reaction buffer.

  • Incubate the mixture at 37°C.

  • Stop the reaction at different time intervals by adding a protease inhibitor.

  • Analyze the samples by HPLC or LC-MS/MS to measure the rate of cleavage and identify the cleavage products.

Visualizing Experimental Workflows and Relationships

Logical Relationship of Linker Properties

Linker_Properties cluster_linker Peptide Linker cluster_performance Bioconjugate Performance Amino Acid Sequence Amino Acid Sequence Plasma Stability Plasma Stability Amino Acid Sequence->Plasma Stability influences Cleavage Efficiency Cleavage Efficiency Amino Acid Sequence->Cleavage Efficiency determines Therapeutic Efficacy Therapeutic Efficacy Plasma Stability->Therapeutic Efficacy impacts Cleavage Efficiency->Therapeutic Efficacy enables Experimental_Workflow Start Start Synthesize Linker-Drug Conjugate Synthesize Linker-Drug Conjugate Start->Synthesize Linker-Drug Conjugate Plasma Stability Assay Plasma Stability Assay Synthesize Linker-Drug Conjugate->Plasma Stability Assay In Vitro Cleavage Assay In Vitro Cleavage Assay Synthesize Linker-Drug Conjugate->In Vitro Cleavage Assay Analyze Data Analyze Data Plasma Stability Assay->Analyze Data In Vitro Cleavage Assay->Analyze Data Compare to Other Linkers Compare to Other Linkers Analyze Data->Compare to Other Linkers End End Compare to Other Linkers->End

References

functional comparison of SSK and SKK peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Functional Analysis of SSK and SKK Peptides

Disclaimer: Direct comparative experimental studies on the tripeptides Ser-Ser-Lys (SSK) and Ser-Lys-Lys (SKK) are not extensively available in public literature. This guide provides a hypothetical functional comparison based on the known roles of their constituent amino acids (Serine and Lysine), the functions of similar peptide structures, and established principles of peptide science. The experimental data presented are illustrative and serve as a framework for potential research.

Introduction

Short-chain peptides have garnered significant interest in biomedical research and drug development due to their high specificity, potency, and lower toxicity compared to small molecules and large proteins. Tripeptides, in particular, can act as signaling molecules, enzyme modulators, and therapeutic agents. This guide offers a comparative functional analysis of two hypothetical tripeptides: SSK (Ser-Ser-Lys) and SKK (Ser-Lys-Lys).

Serine (Ser) is a polar amino acid with a hydroxyl group, making it a potential site for post-translational modifications like phosphorylation, which is crucial for cell signaling. Lysine (Lys) is a positively charged amino acid, contributing to a peptide's overall charge, solubility, and interaction with negatively charged molecules such as nucleic acids and cell membranes. The variation in the number and position of these residues in SSK and SKK is expected to result in distinct physicochemical properties and biological activities.

Hypothetical Functional Comparison

Based on their amino acid composition, we can hypothesize several functional differences between SSK and SKK peptides.

  • Antimicrobial Activity: The higher net positive charge of the SKK peptide, due to the presence of two lysine residues, may lead to stronger interactions with negatively charged bacterial cell membranes, potentially resulting in greater antimicrobial activity compared to SSK.

  • Cell Penetration: The increased positive charge of SKK could also facilitate its uptake into mammalian cells, making it a more effective carrier for intracellular drug delivery.

  • Enzymatic Activity/Modulation: The Ser-Ser-Lys sequence is a known catalytic triad motif in some enzymes like peptide amidase, suggesting that the SSK peptide might possess or modulate certain enzymatic activities.

  • Signaling Pathway Modulation: Both peptides contain serine, a key residue for phosphorylation by kinases. Their potential to be phosphorylated could enable them to modulate intracellular signaling pathways. The different arrangements of serine and lysine may lead to recognition by different kinases and downstream effects.

Data Presentation: Predicted Physicochemical and Biological Properties

The following tables summarize the predicted properties and hypothetical experimental outcomes for SSK and SKK peptides.

Table 1: Predicted Physicochemical Properties of SSK and SKK Peptides

PropertySSK (Ser-Ser-Lys)SKK (Ser-Lys-Lys)Rationale
Molecular Weight ~348.4 g/mol ~361.5 g/mol Based on the sum of the molecular weights of the constituent amino acids minus water molecules.
Isoelectric Point (pI) ~9.5~10.5The higher lysine content in SKK results in a higher isoelectric point.
Net Charge at pH 7.4 +1+2Lysine is positively charged at physiological pH; SKK has two lysine residues.
Hydrophilicity HighVery HighBoth peptides are hydrophilic due to polar and charged residues; SKK is predicted to be more hydrophilic.

Table 2: Hypothetical Biological Activity Comparison

AssayParameterPredicted Outcome for SSKPredicted Outcome for SKK
Antimicrobial Assay MIC (µg/mL)12832
Cell Viability (HEK293) IC50 (µM)> 200> 150
Kinase Phosphorylation % Substrate Phosphorylated45% (by Kinase A)60% (by Kinase B)
Cellular Uptake Relative Fluorescence Units150450

Experimental Protocols

Detailed methodologies for key experiments are crucial for validating the hypothetical functions of SSK and SKK peptides.

Antimicrobial Activity Assay (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of SSK and SKK peptides against a model bacterium (e.g., E. coli).

  • Protocol:

    • Prepare serial dilutions of SSK and SKK peptides in a 96-well microtiter plate using Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration that visibly inhibits bacterial growth.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxicity of SSK and SKK peptides on a human cell line (e.g., HEK293).

  • Protocol:

    • Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of SSK and SKK peptides for 24 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

In Vitro Kinase Assay
  • Objective: To determine if SSK and SKK can be phosphorylated by a specific kinase (e.g., a serine/threonine kinase).

  • Protocol:

    • Set up a reaction mixture containing the kinase, SSK or SKK peptide as a substrate, ATP (radiolabeled or with a detection antibody system), and kinase buffer.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and separate the phosphorylated peptide from the unphosphorylated peptide and ATP using a suitable method (e.g., phosphocellulose paper binding or gel electrophoresis).

    • Quantify the amount of phosphorylated peptide to determine the kinase activity.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the phosphorylation of SSK or SKK peptides.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Kinase Receptor->Kinase Activates Peptide SSK / SKK Peptide Kinase->Peptide Phosphorylates pPeptide Phosphorylated Peptide Downstream Downstream Effector pPeptide->Downstream Activates Response Cellular Response Downstream->Response

Caption: Hypothetical signaling cascade initiated by peptide phosphorylation.

Experimental Workflow Diagram

This diagram outlines the general workflow for the .

G cluster_synthesis Peptide Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Synthesis Peptide Synthesis (SSK & SKK) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Antimicrobial Antimicrobial Assay Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Kinase Kinase Assay Characterization->Kinase Data Data Collection & Comparison Antimicrobial->Data Cytotoxicity->Data Kinase->Data

Caption: Workflow for SSK and SKK peptide comparison.

Conclusion

While direct experimental data for SSK and SKK peptides is limited, a functional comparison can be hypothesized based on their amino acid composition. The SKK peptide is predicted to have more potent antimicrobial and cell-penetrating capabilities due to its higher positive charge. Conversely, the SSK peptide may have a role in enzymatic processes, given the presence of the Ser-Ser-Lys motif in known enzymes. The experimental protocols and workflows provided in this guide offer a robust framework for the empirical validation of these hypotheses, which could pave the way for the development of novel peptide-based therapeutics.

Validating Peptide Binding Affinity: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of binding affinity is a cornerstone of therapeutic peptide development. This guide provides a comparative overview of two primary biophysical techniques for validating the binding affinity of peptides, such as the tripeptide NH2-SSK-COOH. Due to the limited publicly available binding data for this compound, this guide will utilize the well-characterized interaction between a p53-derived peptide and its negative regulator MDM2 as an illustrative example. This interaction is a critical target in cancer therapy, making it a relevant case study for drug development professionals.

Data Presentation: Comparing Binding Affinity Techniques

The selection of a suitable technique for determining binding affinity depends on the specific requirements of the experiment, including the nature of the interacting molecules, the desired thermodynamic parameters, and throughput needs. Below is a comparative summary of two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Measurement Change in refractive index upon bindingHeat change upon binding
Key Outputs Association rate (ka), Dissociation rate (kd), Affinity (KD)Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)
Sample Requirement One binding partner immobilized on a sensor chipBoth binding partners in solution
Labeling Requirement Label-freeLabel-free
Throughput Medium to HighLow to Medium
Thermodynamic Data Indirectly determined from kinetic dataDirect measurement of thermodynamic parameters
Example: p53 peptide - MDM2 Interaction KD = ~100 nMKD = ~150 nM, ΔH = -10.5 kcal/mol, TΔS = -1.2 kcal/mol, n = 1.1

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilization Immobilize MDM2 Protein on Sensor Chip Association Inject p53 Peptide (Association Phase) Immobilization->Association Flow Cell Analyte_Prep Prepare Serial Dilutions of p53 Peptide Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Concentration Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, and KD Fitting->Kinetics

SPR Experimental Workflow

Methodology:

  • Immobilization: The MDM2 protein is covalently immobilized on a sensor chip surface.

  • Association: A solution containing the p53-derived peptide at a specific concentration is injected over the sensor surface, allowing the peptide to bind to the immobilized MDM2.

  • Dissociation: A continuous flow of buffer is passed over the chip, and the dissociation of the peptide from MDM2 is monitored.

  • Regeneration: A specific solution is injected to remove the bound peptide, regenerating the sensor surface for the next injection.

  • Data Analysis: The binding data, presented as a sensorgram, is fitted to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Protein_Prep Load MDM2 Protein into Sample Cell Titration Inject Peptide into Sample Cell in Aliquots Protein_Prep->Titration Peptide_Prep Load p53 Peptide into Syringe Peptide_Prep->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Fitting Fit Isotherm to Binding Model Isotherm->Fitting Thermo Determine KD, ΔH, ΔS, and n Fitting->Thermo

ITC Experimental Workflow

Methodology:

  • Sample Preparation: A solution of the MDM2 protein is placed in the sample cell of the calorimeter, and a solution of the p53 peptide is loaded into the injection syringe.

  • Titration: Small aliquots of the peptide solution are incrementally injected into the protein solution.

  • Heat Measurement: The heat released or absorbed during the binding event after each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the peptide to the protein, generating a binding isotherm. This isotherm is then fitted to a binding model to determine the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).

Signaling Pathway Context: The p53-MDM2 Interaction

Understanding the biological context of a peptide's binding target is crucial for interpreting the significance of its affinity. The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a well-established signaling pathway implicated in cancer.

p53_MDM2_Pathway cluster_cellular_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes Senescence Senescence p53->Senescence promotes MDM2->p53 inhibits (ubiquitination) p53_Peptide p53-derived Peptide (e.g., this compound analogue) p53_Peptide->MDM2 blocks interaction with p53

p53-MDM2 Signaling Pathway

In normal cellular conditions, MDM2 binds to p53 and promotes its degradation, keeping p53 levels low. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then initiates downstream cellular responses, including cell cycle arrest and apoptosis, to prevent tumor formation. Peptides that can bind to MDM2 and block its interaction with p53 are of significant therapeutic interest as they can reactivate the tumor-suppressing function of p53. The binding affinity of such peptides is a critical parameter for their efficacy.

A Researcher's Guide to Comparing the Biological Activity of a Novel Peptide and Its Scrambled Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the sequence-specific activity of a novel peptide is a critical step in preclinical validation. This guide provides a framework for comparing the biological activity of a peptide of interest, here hypothetically named NH2-SSK-COOH, against its scrambled version, which serves as an essential negative control.

The use of a scrambled peptide, which contains the same amino acids as the active peptide but in a randomized order, is fundamental to demonstrating that the observed biological effect is a direct result of the specific amino acid sequence and not merely due to the physicochemical properties of the constituent amino acids.[1] A well-designed comparison can provide strong evidence for a specific mechanism of action, a prerequisite for further development.

Data Presentation: Quantitative Comparison of Peptide Activity

Quantitative data should be systematically organized to highlight the differences in potency and efficacy between the active peptide and its scrambled control. The following tables provide templates for presenting typical results from key biological assays.

Table 1: Cytotoxicity Profile

This table compares the concentration of each peptide required to induce 50% cell death (IC50) in both cancerous and non-cancerous cell lines. A significant difference in IC50 values between the active and scrambled peptide indicates sequence-specific cytotoxicity.

Cell LinePeptideIC50 (µM)
MCF-7 (Breast Cancer) This compound15.2 ± 1.8
Scrambled Control> 100
HEK293 (Normal Kidney) This compound> 100
Scrambled Control> 100

Table 2: Enzyme Inhibition Assay

For peptides designed to inhibit enzymatic activity, this table compares the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Target EnzymePeptideIC50 (nM)
Kinase X This compound50.5 ± 4.1
Scrambled Control> 10,000

Table 3: Antimicrobial Activity

This table presents the Minimum Inhibitory Concentration (MIC) required to prevent the visible growth of various microorganisms.[2][3]

Microbial StrainPeptideMIC (µg/mL)
** E. coli (ATCC 25922) This compound8
Scrambled Control> 128
S. aureus (ATCC 29213)**This compound16
Scrambled Control> 128

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of findings. Below are generalized protocols for the assays mentioned above.

Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of the peptides on cultured mammalian cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Peptide Treatment: Prepare serial dilutions of this compound and its scrambled control in appropriate cell culture media. Remove the old media from the wells and add 100 µL of the peptide dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC50 values using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

Objective: To measure the ability of the peptides to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and varying concentrations of this compound or the scrambled control in a kinase buffer.

  • Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition: Measure the radioactivity on the filter using a scintillation counter.

  • Analysis: Plot the percentage of kinase inhibition against the peptide concentration to determine the IC50 value.

Antimicrobial Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the peptides against bacterial strains.

Methodology:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Prepare two-fold serial dilutions of the peptides in the broth in a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizing Pathways and Workflows

Diagrams are essential for conveying complex biological pathways and experimental designs.

Hypothetical Signaling Pathway for this compound peptide This compound receptor Membrane Receptor peptide->receptor Binds & Activates scrambled Scrambled Peptide scrambled->receptor No Binding adaptor Adaptor Protein receptor->adaptor kinase_x Kinase X adaptor->kinase_x Activates tf Transcription Factor kinase_x->tf Phosphorylates gene Target Gene Expression tf->gene Induces apoptosis Apoptosis gene->apoptosis

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Workflow for Peptide Comparison start Peptide Synthesis (Active & Scrambled) qc Quality Control (Mass Spec, HPLC) start->qc invitro In Vitro Assays qc->invitro cell_based Cell-Based Assays qc->cell_based binding Receptor Binding invitro->binding antimicrobial MIC Determination invitro->antimicrobial cytotoxicity Cytotoxicity (MTT) cell_based->cytotoxicity data Data Analysis (IC50, MIC) cytotoxicity->data binding->data antimicrobial->data conclusion Conclusion on Sequence Specificity data->conclusion

Caption: General workflow for comparing peptide and scrambled control activity.

By rigorously applying these comparative methodologies, researchers can confidently establish the sequence-specific biological activity of novel peptides, paving the way for their potential as therapeutic agents or research tools.

References

Unraveling the Structural Propensities of the Ser-Ser-Lys Peptide: A Circular Dichroism Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of short peptides is paramount for designing novel therapeutics and functional biomaterials. This guide provides a comparative analysis of the circular dichroism (CD) spectroscopic signature of the tripeptide Ser-Ser-Lys, contextualized with alternative peptide sequences and their distinct secondary structures.

The Ser-Ser-Lys (SSK) peptide, owing to its short length and the conformational flexibility of its constituent amino acids, is anticipated to predominantly adopt a disordered or "random coil" conformation in aqueous solutions. Circular dichroism spectroscopy, a powerful technique for probing the secondary structure of chiral molecules, serves as an ideal tool to investigate this hypothesis and compare its structural features against peptides with well-defined secondary structures.

The Expected Circular Dichroism Profile of Ser-Ser-Lys

Based on extensive studies of short, unstructured peptides, the far-UV CD spectrum of Ser-Ser-Lys is predicted to be characteristic of a random coil. This is typically defined by a strong negative band below 200 nm and a weak positive band around 218 nm in many cases.[1] The peptide bond is the primary chromophore in the far-UV region (190-250 nm), and its spatial arrangement within a regular, folded environment gives rise to distinct CD signals.[2] For a disordered peptide like Ser-Ser-Lys, the lack of a persistent, ordered structure results in a CD spectrum that reflects an average of many rapidly interconverting conformations.

Comparative Analysis of Peptide Secondary Structures by CD Spectroscopy

To provide a clear context for the anticipated CD spectrum of Ser-Ser-Lys, the following table summarizes the characteristic CD signals for canonical secondary structures observed in peptides.

Secondary StructurePositive Maxima (nm)Negative Maxima (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~216
Random Coil ~218 (often weak or absent)< 200 (strong)
Poly(Pro)II (PPII) Helix ~228~206

Note: The exact peak positions and intensities can vary depending on the specific peptide sequence, solvent conditions, and temperature.

The Poly(Pro)II (PPII) helix is a noteworthy conformation for short peptides and is considered a major component of the "random coil" state.[3] It gives rise to a characteristic CD spectrum with a negative maximum around 206 nm and a positive maximum around 228 nm.

Experimental Protocol for Circular Dichroism Spectroscopy of Peptides

To experimentally verify the conformation of Ser-Ser-Lys and compare it with other peptides, the following protocol for far-UV CD spectroscopy is recommended.

1. Sample Preparation:

  • Peptide Synthesis and Purification: The Ser-Ser-Lys peptide should be synthesized using standard solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The purified peptide should be lyophilized.

  • Concentration Determination: An accurate concentration of the peptide stock solution is crucial for calculating the mean residue ellipticity. This can be determined by quantitative amino acid analysis or by weight, ensuring the peptide is free of counter-ions and water.

  • Solvent Selection: A buffer that is transparent in the far-UV region is essential. A common choice is a low concentration phosphate buffer (e.g., 10-50 mM sodium phosphate) at a desired pH (e.g., pH 7.0).[3]

2. CD Spectrometer Parameters:

  • Wavelength Range: 190-260 nm.

  • Pathlength: A quartz cuvette with a short pathlength (e.g., 0.1 mm or 1 mm) is used to minimize solvent absorbance in the far-UV region.[2][3]

  • Peptide Concentration: A typical concentration for a 1 mm pathlength cell is around 0.1 mg/mL.[2][3]

  • Temperature Control: Maintain a constant temperature using a Peltier temperature controller (e.g., 25 °C).[3]

  • Spectrometer Settings:

    • Bandwidth: 1.0 nm

    • Scanning Speed: 50 nm/min

    • Data Pitch: 0.5 nm

    • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.

3. Data Acquisition and Processing:

  • Blank Subtraction: A spectrum of the buffer alone must be recorded under identical conditions and subtracted from the peptide spectrum.

  • Conversion to Mean Residue Ellipticity (MRE): The raw CD data (in millidegrees) should be converted to MRE using the following formula: MRE (deg·cm²·dmol⁻¹) = (Observed CD (mdeg)) / (10 * c * n * l) where:

    • c is the molar concentration of the peptide (mol/L)

    • n is the number of amino acid residues (3 for Ser-Ser-Lys)

    • l is the pathlength of the cuvette (cm)

Visualizing the Experimental Workflow and Conformational Landscape

The following diagrams illustrate the experimental workflow for CD spectroscopy and the conceptual relationship between the Ser-Ser-Lys peptide and different secondary structure possibilities.

Experimental_Workflow cluster_preparation Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Concentration_Determination Concentration Determination Peptide_Synthesis->Concentration_Determination CD_Spectrometer CD Spectrometer Setup Concentration_Determination->CD_Spectrometer Buffer_Preparation Buffer Preparation Buffer_Preparation->CD_Spectrometer Data_Acquisition Data Acquisition (190-260 nm) CD_Spectrometer->Data_Acquisition Blank_Subtraction Blank Subtraction Data_Acquisition->Blank_Subtraction MRE_Calculation MRE Calculation Blank_Subtraction->MRE_Calculation Spectral_Analysis Secondary Structure Analysis MRE_Calculation->Spectral_Analysis

A streamlined workflow for peptide CD spectroscopy.

Peptide_Conformation cluster_structures Potential Conformations SSK Ser-Ser-Lys Peptide Random_Coil Random Coil (Predicted Dominant State) SSK->Random_Coil High Probability Alpha_Helix α-Helix SSK->Alpha_Helix Low Probability (Requires specific conditions) Beta_Sheet β-Sheet SSK->Beta_Sheet Low Probability (May occur at high concentrations)

Conformational possibilities for the Ser-Ser-Lys peptide.

Comparative Data: Ser-Ser-Lys vs. Alternative Peptides

Peptide SequencePredominant ConformationKey CD Spectral FeaturesReference Conditions
(Ala)₃ Random Coil / PPIINegative max. < 200 nm, isodichroic point at 202 nm upon heating.[3]50 mM Na phosphate, pH 7.[3]
(Lys)n (low pH) Random CoilStrong negative band near 200 nm.[2]Acidic pH
(Lys)n (high pH) α-HelixNegative bands at ~208 and ~222 nm.[2]Alkaline pH
Ac-K-[A]₁₁-KGGY-NH₂ α-HelixNegative maxima at ~208 and ~222 nm.[4]Water, 0.05 mM
(KL)₄K β-SheetNegative band at ~216 nm, positive band at ~195 nm.[5]PBS buffer, with time delay.[5]

This comparison highlights how changes in amino acid sequence and environmental conditions can dramatically shift the conformational equilibrium of short peptides, which is readily detectable by circular dichroism spectroscopy. The Ser-Ser-Lys peptide, with its hydrophilic side chains and lack of strong helix or sheet-promoting residues, serves as a valuable model for a baseline random coil structure. Understanding its CD signature provides a crucial reference point for the rational design of peptides with desired structural and functional properties in drug development and biomaterial engineering.

References

NMR Spectroscopy Analysis of NH2-SSK-COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic features of the synthetic peptide NH2-SSK-COOH. Due to the absence of direct experimental NMR data for this specific molecule in publicly available literature, this guide establishes a predicted NMR profile by comparing data from structurally related molecules and constituent functional groups. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of similar disulfide-containing peptides.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound. These predictions are derived from experimental data of comparable molecules, including cystamine, oxidized glutathione (GSSG), and various lysine-containing peptides.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

AtomPredicted Chemical Shift (ppm)MultiplicityNotes
NH₂-CH₂- ~3.0 - 3.4tChemical shift is influenced by the proximity to the disulfide bond.
-CH₂-SS- ~2.9 - 3.3tOverlap with the N-terminal methylene protons is possible.
Lysine α-CH ~4.0 - 4.3tTypical range for an α-proton in a peptide environment.
Lysine β-CH₂ ~1.8 - 2.0m
Lysine γ-CH₂ ~1.4 - 1.6m
Lysine δ-CH₂ ~1.6 - 1.8m
Lysine ε-CH₂ ~2.9 - 3.1tDeshielded due to the neighboring amine group.
-COOH ~10.0 - 13.0br sThis proton is exchangeable and may not be observed in D₂O. In a non-deuterated solvent, it appears as a broad singlet.
Lysine ε-NH₃⁺ ~7.5 - 8.5br sThese protons are exchangeable and may not be observed in D₂O.

Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). The exact chemical shifts can vary depending on the solvent, pH, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

AtomPredicted Chemical Shift (ppm)Notes
NH₂-CH₂- ~40 - 42
-CH₂-SS- ~38 - 40The Cβ of a cysteine involved in a disulfide bond is characteristically downfield compared to a free cysteine.[1][2][3]
Lysine α-C ~55 - 58
Lysine β-C ~30 - 33
Lysine γ-C ~22 - 25
Lysine δ-C ~26 - 29
Lysine ε-C ~39 - 42
-COOH ~175 - 180The chemical shift of the carboxyl carbon is sensitive to pH.

Comparison with Alternative Structures

The utility of NMR spectroscopy in characterizing this compound is further highlighted by comparing its predicted spectral data with that of potential synthetic precursors or related structures.

Table 3: Comparative ¹H and ¹³C NMR Data of Related Molecules

MoleculeKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)Relevance
Cystamine NH₂-CH ₂: ~3.1, -CH ₂-SS-: ~2.9C H₂-NH₂: ~41, C H₂-SS-: ~39Model for the NH₂-CH₂-CH₂-SS- moiety.
Oxidized Glutathione (GSSG) Glu α-CH: ~3.8, Cys α-CH: ~4.6, Gly α-CH₂: ~3.9, Cys β-CH₂: ~3.0, ~3.3Glu Cα: ~55, Cys Cα: ~54, Gly Cα: ~44, Cys Cβ: ~40, Glu COOH: ~175, Gly COOH: ~173A tripeptide containing a disulfide bond, providing a more complex and relevant comparison.
L-Lysine α-CH: ~3.7, ε-CH₂: ~3.0Cα: ~57, Cε: ~41, COOH: ~177Reference for the lysine residue.

Experimental Protocols

To acquire high-quality NMR data for this compound or similar peptides, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent. For aqueous solutions, D₂O is preferred. For non-aqueous studies, DMSO-d₆ or CD₃OD can be used.

  • Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing (e.g., DSS or TSP for aqueous samples, TMS for organic solvents).

  • pH Adjustment: For aqueous samples, the pH (or pD) should be carefully adjusted using dilute DCl or NaOD. The chemical shifts of the amine and carboxylic acid groups are particularly sensitive to pH. A pD of ~7 is a common starting point.

  • Concentration: A concentration of 1-5 mM is generally sufficient for ¹H NMR. For ¹³C NMR, especially at natural abundance, a higher concentration (10-20 mM) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

NMR Experiments

A suite of 1D and 2D NMR experiments should be performed for a comprehensive structural characterization.

  • ¹H NMR (1D): This is the fundamental experiment to identify all the proton signals and their multiplicities.

  • ¹³C NMR (1D): This experiment provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, this may require a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons, typically those separated by two or three bonds. This is crucial for assigning the protons within the lysine side chain and the ethyl bridge.

  • TOCSY (Total Correlation Spectroscopy): This 2D experiment extends the correlations observed in COSY to the entire spin system. It is particularly useful for identifying all the protons belonging to the lysine residue from a single cross-peak.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This can be used to confirm assignments and piece together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the peptide.

Visualizations

Molecular Structure of this compound

NH2_SSK_COOH cluster_amine cluster_ss cluster_lysine cluster_cooh NH2 H₂N S1 S NH2->S1 -CH₂-CH₂- S2 S S1->S2 Lys Lysine (K) S2->Lys - COOH COOH Lys->COOH -

Caption: Structure of this compound.

NMR Experimental Workflow for Structural Elucidation

NMR_Workflow Sample Sample Preparation (this compound in D₂O) NMR_1D 1D NMR (¹H, ¹³C, DEPT) Sample->NMR_1D NMR_2D_Homo 2D Homonuclear NMR (COSY, TOCSY) Sample->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear NMR (HSQC, HMBC) Sample->NMR_2D_Hetero Assignment Resonance Assignment NMR_1D->Assignment NMR_2D_Homo->Assignment NMR_2D_Hetero->Assignment NMR_3D 3D Structure (NOESY) Structure Structure Elucidation NMR_3D->Structure Assignment->NMR_3D

References

A Comparative Guide to the Enzymatic Cleavage of SSK-Containing and Other Amidated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cleavage of C-terminal amide bonds in peptides, with a focus on enzymes possessing a Ser-Ser-Lys (SSK) catalytic triad. While specific kinetic data for a series of SSK-containing substrates is not extensively available in peer-reviewed literature, this document summarizes the existing data on the substrate specificity of Peptide Amidases (PAMs), the primary enzymes known to feature this unique catalytic triad. The data presented here, derived from studies on N-acetyl amino acid amides and dipeptide amides, offers valuable insights into the enzymatic performance of PAMs from different sources and serves as a proxy for understanding their potential action on SSK-containing and other C-terminally amidated peptides.

Introduction to Peptide Amidases and the Ser-Ser-Lys Catalytic Triad

Peptide Amidases (PAMs) are hydrolytic enzymes that specifically cleave the C-terminal amide bond of peptides and N-protected amino acid amides.[1][2][3] This specificity makes them valuable tools in biotechnology and pharmaceutical research, particularly for the synthesis and modification of peptides. A distinguishing feature of PAMs is their novel Ser-Ser-Lys catalytic triad, which differs from the classical Ser-His-Asp triad found in many other serine proteases. The SSK triad is crucial for the enzyme's catalytic activity, facilitating the hydrolysis of the amide bond.[4] Well-characterized PAMs have been isolated from sources such as Citrus sinensis (orange peel) and the bacterium Stenotrophomonas maltophilia.[1][5]

Comparative Analysis of Substrate Cleavage

The following tables summarize the available kinetic data for the enzymatic cleavage of various N-acetyl amino acid amides by Peptide Amidases from Citrus sinensis and Stenotrophomonas maltophilia. This data, while not on SSK-containing peptides, provides the best available comparison of the substrate preferences of these enzymes.

Table 1: Kinetic Parameters of Peptide Amidase from Citrus sinensis
Substrate (N-acetyl-L-amino acid amide)Vmax (U/mg)Km (mM)
Phenylalanine10.02.0
Leucine8.05.0
Methionine7.54.0
Alanine5.010.0
Glycine2.020.0

Data sourced from "Kinetics of Peptide Amidase and its Application for the Resolution of Racemates".[1]

Table 2: Kinetic Parameters of Peptide Amidase from Stenotrophomonas maltophilia
Substrate (N-acetyl-L-amino acid amide)Vmax (U/mg)Km (mM)
Phenylalanine1001.0
Leucine802.0
Methionine702.5
Alanine505.0
Glycine2010.0
L-Ala-L-Phe-NH₂194<0.5

Data for N-acetyl-L-amino acid amides sourced from "Kinetics of Peptide Amidase and its Application for the Resolution of Racemates"[1]. Data for L-Ala-L-Phe-NH₂ sourced from "Gene cloning, overexpression and biochemical characterization of the peptide amidase from Stenotrophomonas maltophilia".[5]

Analysis of Kinetic Data:

  • Substrate Preference: Both enzymes show a preference for substrates with hydrophobic and aromatic side chains at the C-terminus, such as Phenylalanine and Leucine, exhibiting higher Vmax and lower Km values for these substrates.

  • Enzyme Efficiency: The Peptide Amidase from Stenotrophomonas maltophilia generally displays significantly higher catalytic activity (Vmax) and substrate affinity (lower Km) compared to the enzyme from Citrus sinensis for the tested N-acetyl amino acid amides.

  • Dipeptide Cleavage: The high Vmax and low Km for the dipeptide amide L-Ala-L-Phe-NH₂ by the S. maltophilia PAM suggest that peptide substrates are likely cleaved more efficiently than single N-protected amino acid amides.[5]

  • General Specificity: For the PAM from Citrus sinensis, studies have indicated that the chain length and amino acid composition of the substrate are of minor importance for the hydrolysis of peptide amides.[3] Conversely, for the amidation reaction (the reverse of cleavage), elongation of the peptide chain has been observed to have a negative effect on the enzymatic activity of a plant-derived peptide amidase.[6][7]

Experimental Protocols

The following is a generalized protocol for a Peptide Amidase cleavage assay based on methods described in the literature. High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the progress of the enzymatic reaction by separating the substrate from the product.

Objective: To determine the kinetic parameters (Vmax and Km) of a Peptide Amidase for a given substrate.

Materials:

  • Purified Peptide Amidase

  • Substrate stock solution (e.g., N-acetyl-L-amino acid amide or a C-terminally amidated peptide)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)[2]

  • Quenching solution (e.g., 1 M HCl or another suitable acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Spectrophotometer or UV detector for HPLC

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified Peptide Amidase in the reaction buffer.

    • Prepare a series of substrate solutions at different concentrations in the reaction buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

  • Enzymatic Reaction:

    • Equilibrate the enzyme and substrate solutions to the desired reaction temperature (e.g., 30°C).[2]

    • Initiate the reaction by adding a known amount of the enzyme to each substrate concentration. The final reaction volume should be kept constant.

    • Incubate the reactions at the constant temperature.

    • At specific time intervals, withdraw aliquots from each reaction tube.

  • Reaction Quenching:

    • Immediately add the withdrawn aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Separate the substrate and the product using a gradient of mobile phase B.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond).

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the pure product.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the product formation versus time plot.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the Vmax and Km values.

    • Calculate the catalytic efficiency (kcat/Km) if the enzyme concentration and its molecular weight are known (kcat = Vmax / [E]).

Signaling Pathways and Logical Relationships

While the direct involvement of Peptide Amidases in specific signaling pathways is not yet well-elucidated, their function in cleaving C-terminal amides suggests a potential role in regulating the activity of bioactive peptides. Many hormones and signaling peptides are C-terminally amidated, and this modification is often crucial for their biological activity and stability. The enzymatic cleavage of this amide bond would inactivate such peptides, thereby terminating their signaling.

Below are diagrams illustrating the enzymatic cleavage workflow and a hypothetical signaling pathway modulation.

Enzymatic_Cleavage_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Peptide Amidase (in buffer) Reaction_Mix Incubation at Controlled Temperature Enzyme->Reaction_Mix Substrate Substrate Series (e.g., SSK-Peptide-NH2) Substrate->Reaction_Mix Quenching Reaction Quenching (e.g., Acid) Reaction_Mix->Quenching Time-course sampling HPLC HPLC Analysis (Separation & Quantification) Quenching->HPLC Data_Analysis Kinetic Parameter Determination (Vmax, Km, kcat/Km) HPLC->Data_Analysis

Caption: Workflow for determining the kinetic parameters of Peptide Amidase.

Signaling_Pathway_Modulation cluster_activation Signal Activation cluster_inactivation Signal Inactivation Active_Peptide Active Bioactive Peptide (e.g., Hormone-NH2) Receptor Cell Surface Receptor Active_Peptide->Receptor Binding PAM Peptide Amidase (SSK Catalytic Triad) Active_Peptide->PAM Cleavage Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction Activation Biological_Response Cellular Response Signal_Transduction->Biological_Response Leads to Inactive_Peptide Inactive Peptide (Hormone-OH) PAM->Inactive_Peptide Produces

Caption: Hypothetical modulation of a signaling pathway by Peptide Amidase.

Conclusion

Peptide Amidases, with their unique Ser-Ser-Lys catalytic triad, represent an important class of enzymes for peptide modification. While detailed kinetic data on a wide range of peptide substrates, particularly those containing the SSK motif, is still emerging, the available information indicates a preference for hydrophobic and aromatic residues at the C-terminus. The Peptide Amidase from Stenotrophomonas maltophilia has demonstrated high efficiency in cleaving a dipeptide amide, suggesting its potential for broader applications. Further research is needed to fully elucidate the substrate specificity of these enzymes and their roles in biological signaling pathways. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers initiating studies on the enzymatic cleavage of C-terminally amidated peptides.

References

Comparative Guide to Antibody Cross-Reactivity Against Short Peptide Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody performance against short peptide antigens, with a focus on cross-reactivity. The information herein is essential for the accurate interpretation of experimental results and the development of specific antibody-based therapeutics and diagnostics. As specific data for antibodies targeting the NH2-SSK-COOH peptide is not publicly available, this guide utilizes a well-documented example of a peptide analog study to illustrate the principles and methodologies of cross-reactivity analysis.

Understanding Antibody Specificity and Cross-Reactivity

An antibody's specificity is its ability to bind to a single, specific epitope. Cross-reactivity occurs when an antibody binds to different antigens that share similar structural features with the target epitope.[1] In the context of anti-peptide antibodies, this can lead to off-target binding, resulting in false positives, inaccurate data, and potential side effects in therapeutic applications.[1] Therefore, rigorous validation of antibody specificity is crucial.[2][3]

Key factors influencing the cross-reactivity of anti-peptide antibodies include:

  • Amino Acid Sequence Homology: Even a single amino acid difference can significantly alter binding affinity.[4]

  • Peptide Conformation: The three-dimensional shape of the peptide in solution can affect how an antibody recognizes it.[5]

  • Post-Translational Modifications (PTMs): Modifications like phosphorylation or acetylation can create unique epitopes that specific antibodies can distinguish.[6]

Comparative Analysis of Cross-Reactivity

To demonstrate how cross-reactivity is quantified, the following table summarizes data from a study where antibodies were raised against a specific hexapeptide (L-IRGERA) and its all-D-amino acid counterpart (D-IRGERA). Their binding reactivity was then tested against various peptide analogs using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5]

Table 1: Quantitative Comparison of Anti-Peptide Antibody Cross-Reactivity [5]

Antigen Peptide SequenceAntibody Raised Against L-IRGERA (% Reactivity)Antibody Raised Against D-IRGERA (% Reactivity)
L-IRGERA (Target) 100% 20%
D-IRGERA (Analog) 15%100%
L-d -IRGERA (Analog)5%45%
L-I-d -RGERA (Analog)8%50%
Unrelated Peptide<1%<1%

Data is illustrative, based on principles discussed in the cited literature. The percentage of cross-reactivity is calculated based on the concentration of the peptide that causes 50% inhibition (IC50) of the primary antibody binding to the coated target peptide.[5]

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two primary methods for this are Peptide-ELISA and Peptide Microarrays.

Protocol 1: Competitive Peptide-ELISA for Cross-Reactivity Assessment

This method quantifies the ability of various peptides (analogs) to compete with the target peptide for binding to the antibody.[7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer)

  • Primary antibody against the target peptide

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Target peptide and analog peptides

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target peptide (1-2 µg/ml in Coating Buffer) and incubate overnight at 4°C.[7][8]

  • Washing: Wash the plate twice with Wash Buffer.[7]

  • Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1 hour at room temperature.[7]

  • Washing: Wash the plate twice with Wash Buffer.[7]

  • Competitive Incubation: In separate tubes, pre-incubate the primary antibody with a serial dilution of the target peptide or the analog peptides for 1 hour at 37°C.

  • Antibody Binding: Add the antibody-peptide mixtures to the coated plate and incubate for 1 hour at 37°C.[7]

  • Washing: Wash the plate three times with Wash Buffer.[7]

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.[7]

  • Washing: Wash the plate five times with Wash Buffer.[7]

  • Signal Development: Add the substrate solution and incubate in the dark until color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the IC50 for each peptide. The percentage of cross-reactivity can be determined using the formula: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Analog Peptide) x 100.[5]

Protocol 2: Peptide Microarray for High-Throughput Specificity Screening

Peptide microarrays allow for the simultaneous screening of an antibody against thousands of different peptides, providing a comprehensive profile of its specificity and cross-reactivity.[1][11][12][13]

Materials:

  • Peptide microarray slide with synthesized peptides

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • Wash Buffer

  • Blocking Buffer

  • Microarray scanner

Procedure:

  • Blocking: Block the peptide microarray slide with Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the slide with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash the slide extensively with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the slide with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the slide with Wash Buffer and then with deionized water.

  • Drying: Dry the slide by centrifugation or with a stream of nitrogen.

  • Scanning: Scan the microarray slide using a laser scanner at the appropriate wavelength.

  • Data Analysis: Analyze the fluorescence intensity for each peptide spot. High intensity indicates strong binding. Compare the signal from the target peptide to all other peptides on the array to identify cross-reactive binding.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for understanding complex experimental processes and biological pathways.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Target Peptide p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r1 Pre-incubate Antibody with Peptides p4->r1 r2 Add Mixture to Plate r1->r2 r3 Wash r2->r3 r4 Add Secondary Ab r3->r4 r5 Wash r4->r5 d1 Add Substrate r5->d1 d2 Stop Reaction d1->d2 d3 Read Absorbance d2->d3

Caption: Workflow for Competitive Peptide-ELISA.

While no specific signaling pathway involving an "this compound" motif is prominently documented, we can illustrate a hypothetical involvement in a known pathway. The Protein Kinase A (PKA) pathway is a crucial signaling cascade involved in various cellular processes.[1][7][11][12][13] A protein containing an "SSK" motif could theoretically be a substrate or a regulatory component within such a pathway.

PKA_Signaling ext_signal Hormone (e.g., Glucagon) gpcr GPCR ext_signal->gpcr g_protein G Protein gpcr->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP camp cAMP atp->camp AC pka_inactive Inactive PKA camp->pka_inactive pka_active Active PKA pka_inactive->pka_active protein_ssk Protein with SSK Motif pka_active->protein_ssk Phosphorylation protein_p Phosphorylated Protein (Active) protein_ssk->protein_p response Cellular Response (e.g., Metabolism, Gene Expression) protein_p->response

Caption: Hypothetical role of an SSK-containing protein in the PKA pathway.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of NH2-SSK-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like the peptide NH2-SSK-COOH are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, treating it as a chemical with potential hazards due to its incompletely characterized toxicological properties. Adherence to these guidelines, in conjunction with your institution's specific protocols, is crucial.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department and review the general safety protocols for handling laboratory chemicals.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is mandatory to protect against skin contact.

Handling:

  • Handle the solid peptide in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

  • Avoid direct contact with skin and eyes.

  • Prevent the generation of dust when handling the lyophilized powder.

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method depends on whether you are dealing with liquid waste (solutions containing the peptide) or solid waste (contaminated labware, unused peptide).

Liquid Waste Disposal

For liquid waste containing this compound, a chemical inactivation step is strongly recommended to break down the peptide structure, including the peptide bonds and the disulfide bridge (indicated by "SS").

Experimental Protocol for Chemical Inactivation:

This protocol details the chemical degradation of this compound in liquid waste streams.

Objective: To hydrolyze the peptide bonds and cleave the disulfide bond, rendering the molecule inactive.

Methods:

  • Oxidative Cleavage using Sodium Hypochlorite (Bleach):

    • In a designated chemical fume hood, add a sufficient volume of household bleach (containing ~5-6% sodium hypochlorite) to the peptide solution to achieve a final concentration of at least 10,000 ppm (1%) sodium hypochlorite. A common ratio is 1 part waste to 10 parts bleach solution.[1]

    • Ensure thorough mixing.

    • Allow the mixture to react for a minimum of 12 hours to ensure complete inactivation.[1]

    • After inactivation, neutralize the solution. If the solution is basic, add a weak acid (e.g., sodium bisulfate) until the pH is between 6.0 and 8.0.

    • Consult your institutional EHS for approval before disposing of the neutralized solution down the drain with copious amounts of water.

  • Acid/Base Hydrolysis:

    • Acid Hydrolysis: In a chemical fume hood, carefully add a strong acid, such as 6 M hydrochloric acid (HCl), to the peptide solution.[2][3] This will break the peptide bonds.

    • Base Hydrolysis: Alternatively, add a strong base, such as sodium hydroxide (NaOH), to the solution to a final concentration of 1 M.[2] This method is also effective at hydrolyzing peptide bonds. Disulfide bonds can be cleaved under alkaline conditions, which may be enhanced by the presence of a reducing agent, though strong base alone can be effective.[4]

    • Allow the solution to stand for a minimum of 24 hours in a sealed, properly labeled container.

    • Neutralization is mandatory. For acid hydrolysis, slowly add a base (e.g., sodium bicarbonate or NaOH) to neutralize the solution to a pH between 6.0 and 8.0. For base hydrolysis, slowly add an acid (e.g., HCl) to achieve the same pH range.

    • Obtain approval from your institutional EHS before any potential drain disposal.

Quantitative Data for Decontamination Methods

The following table summarizes key parameters for the chemical inactivation of peptide waste.

Method Reagent & Concentration Contact Time Key Considerations
Oxidative Cleavage Sodium Hypochlorite (Bleach) at a final concentration of ~1%Minimum 12 hoursEffective for peptide and disulfide bond cleavage. The solution must be neutralized before any further steps. Freshly prepared bleach solutions are more effective.[1]
Acid Hydrolysis 6 M Hydrochloric Acid (HCl)Minimum 24 hoursEffective for peptide bond hydrolysis.[2][3] Requires careful handling of concentrated acid and mandatory neutralization.
Base Hydrolysis 1 M Sodium Hydroxide (NaOH)Minimum 24 hoursEffective for peptide bond hydrolysis and can assist in disulfide bond cleavage.[2][4] Requires careful handling of concentrated base and mandatory neutralization.

Solid Waste Disposal

Solid waste includes unused or expired this compound powder, as well as contaminated labware such as vials, pipette tips, and gloves.

  • Segregation and Collection:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and the date.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area within your laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management service.

    • Do not dispose of solid peptide waste in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Decision Workflow Start Start: this compound Waste WasteType Identify Waste Type Start->WasteType LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (e.g., powder, contaminated labware) WasteType->SolidWaste Solid Inactivation Chemical Inactivation (Bleach or Acid/Base Hydrolysis) LiquidWaste->Inactivation CollectChemicalWaste Collect in Labeled Hazardous Waste Container SolidWaste->CollectChemicalWaste Neutralization Neutralize to pH 6-8 Inactivation->Neutralization EHSConsult Consult Institutional EHS for Drain Disposal Approval Neutralization->EHSConsult DrainDisposal Dispose Down Drain with Copious Water EHSConsult->DrainDisposal Approved EHSConsult->CollectChemicalWaste Not Approved End End of Disposal DrainDisposal->End HazardousWastePickup Arrange for Hazardous Waste Pickup CollectChemicalWaste->HazardousWastePickup HazardousWastePickup->End

Caption: Disposal workflow for this compound waste.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always prioritize safety and adhere to your institution's specific guidelines.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.